7-Methyl-1-indanone
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
7-methyl-2,3-dihydroinden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O/c1-7-3-2-4-8-5-6-9(11)10(7)8/h2-4H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOXALDISRDZGNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)CCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60343420 | |
| Record name | 7-Methyl-1-indanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60343420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39627-61-7 | |
| Record name | 7-Methyl-1-indanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60343420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-methyl-2,3-dihydro-1H-inden-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 7-Methyl-1-indanone: Properties, Reactivity, and Applications
Introduction
7-Methyl-1-indanone is a bicyclic aromatic ketone that serves as a crucial building block in organic synthesis. Its unique structure, featuring a fused benzene and cyclopentanone ring system with a methyl group on the aromatic ring, imparts a distinct reactivity profile that has been leveraged in the synthesis of complex molecules.[1] This guide provides a comprehensive overview of the chemical properties, reactivity, and applications of this compound, with a particular focus on its role in drug discovery and development. The indanone scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and pharmacologically active compounds.[1][2]
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in synthesis and research. These properties dictate its solubility, purification methods, and reaction conditions.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₀O | [3] |
| Molecular Weight | 146.19 g/mol | [3][4] |
| CAS Number | 39627-61-7 | [4][5] |
| Appearance | White to light yellow solid | [6] |
| Melting Point | 57 - 59 °C | [6] |
| Boiling Point | 124 - 126 °C | [6] |
| SMILES | CC1=C2C(=CC=C1)CCC2=O | [3] |
| InChI | InChI=1S/C10H10O/c1-7-3-2-4-8-5-6-9(11)10(7)8/h2-4H,5-6H2,1H3 | [4] |
Spectroscopic Characterization
Spectroscopic analysis is essential for the unambiguous identification and purity assessment of this compound. The following are characteristic spectroscopic data:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides information about the number and environment of hydrogen atoms. Key expected signals include those for the aromatic protons, the aliphatic protons of the cyclopentanone ring, and the methyl group protons.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum reveals the number of non-equivalent carbon atoms. Distinct signals are expected for the carbonyl carbon, aromatic carbons, aliphatic carbons, and the methyl carbon.[4]
-
IR (Infrared) Spectroscopy: The IR spectrum is particularly useful for identifying the carbonyl (C=O) functional group, which exhibits a strong absorption band around 1700 cm⁻¹. Aromatic C=C stretching and C-H stretching bands are also characteristic.[7]
-
Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound. The molecular ion peak (M⁺) for this compound would be observed at an m/z of 146.[4] Common fragmentation patterns for indanones include the loss of CO (m/z 118) and CH₃ (m/z 131).[7]
Chemical Reactivity
The reactivity of this compound is governed by the presence of the ketone functional group and the aromatic ring. This dual reactivity makes it a versatile intermediate for a wide range of chemical transformations.[8]
Reactions at the Carbonyl Group
The ketone functionality is susceptible to a variety of nucleophilic addition and condensation reactions. These include:
-
Reduction: The carbonyl group can be reduced to a hydroxyl group to form 7-methyl-1-indanol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
-
Aldol Condensation: The α-protons to the carbonyl group are acidic and can be deprotonated to form an enolate, which can then participate in aldol condensation reactions with other carbonyl compounds.
-
Wittig Reaction: Reaction with a phosphonium ylide can convert the carbonyl group into a carbon-carbon double bond.
-
Beckmann Rearrangement: The corresponding oxime of this compound can undergo a Beckmann rearrangement to form a lactam, which is a valuable synthetic intermediate.[9]
Reactions on the Aromatic Ring
The aromatic ring can undergo electrophilic aromatic substitution reactions. The position of the methyl group and the electron-withdrawing nature of the carbonyl group will direct incoming electrophiles to specific positions on the ring.
Diagram of Key Reaction Pathways for this compound
Caption: Key reaction pathways of this compound.
Synthesis of this compound
The synthesis of this compound can be achieved through various methods, with Friedel-Crafts acylation being a common and effective approach.[1][10]
Example Synthetic Protocol: Intramolecular Friedel-Crafts Acylation
A prevalent method involves the cyclization of a substituted propanoic acid derivative.[10]
Step-by-Step Methodology:
-
Preparation of 3-(m-tolyl)propanoic acid: This precursor can be synthesized from m-cresol through appropriate functional group transformations.
-
Conversion to the Acid Chloride: The carboxylic acid is converted to the more reactive acid chloride using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
-
Intramolecular Friedel-Crafts Acylation: The acid chloride is then treated with a Lewis acid catalyst, such as aluminum chloride (AlCl₃), in an inert solvent. The electrophilic acylium ion generated in situ attacks the aromatic ring, leading to cyclization and the formation of this compound.[11]
-
Workup and Purification: The reaction is quenched, and the product is extracted and purified, typically by recrystallization or column chromatography.
Workflow for the Synthesis of this compound
Caption: Synthetic workflow for this compound.
Applications in Drug Discovery and Development
The indanone scaffold is a cornerstone in the development of various therapeutic agents, particularly for neurodegenerative diseases.[2] this compound, as a substituted indanone, serves as a key intermediate in the synthesis of several drug candidates.[12]
-
Precursor for Neuroprotective Agents: Indanone derivatives have shown promise as inhibitors of enzymes like monoamine oxidases (MAO) and acetylcholinesterase (AChE), which are implicated in the pathophysiology of Alzheimer's and Parkinson's diseases.[2]
-
Synthesis of Rasagiline Analogues: Rasagiline, an anti-Parkinson's drug, features an aminoindan core. This compound can be used to synthesize analogues of rasagiline with potentially improved pharmacological profiles.[12]
-
Anticancer and Antimicrobial Agents: Some indanone derivatives have demonstrated cytotoxic activity against cancer cell lines and antimicrobial properties.[3][13]
Role of this compound in Drug Synthesis
Caption: Role of this compound in API synthesis.
Safety and Handling
This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting.
-
Hazards: It is harmful if swallowed and causes skin and serious eye irritation.[4] It may also cause respiratory irritation.[14]
-
Personal Protective Equipment (PPE): Wear protective gloves, eye protection, and a face shield when handling this compound.[14][15]
-
Handling: Use only in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray.[14] Wash skin thoroughly after handling.[14]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[16]
Conclusion
This compound is a valuable and versatile chemical intermediate with a rich reactivity profile. Its importance in the synthesis of complex organic molecules, particularly in the realm of drug discovery for neurodegenerative disorders, is well-established. A thorough understanding of its chemical properties, reactivity, and safe handling is paramount for its effective utilization in research and development.
References
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PubChem. (n.d.). 7-methyl-2,3-dihydro-1H-inden-1-one. Retrieved from [Link]
-
Majumder, U., et al. (2007). Facile syntheses of 4-hydroxy-7-methyl-1-indanone, isolated from cyanobacterium Nostoc commune. ResearchGate. Retrieved from [Link]
-
Lou, T., et al. (n.d.). Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. Organic Syntheses Procedure. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of indanone. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Indanone synthesis. Retrieved from [Link]
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Kotha, S., & Khedkar, P. (2017). Synthesis of 1-indanones with a broad range of biological activity. National Institutes of Health. Retrieved from [Link]
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Bansal, R., et al. (2024). Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders. Drug Discovery Today. Retrieved from [Link]
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Ghosh, A., & Maji, M. S. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks. RSC Publishing. Retrieved from [Link]
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da Silva, F. C., et al. (2015). 1-indanone derivatives: a novel one-pot approach to imides via beckmann-like rearrangement and theoretical insights into their interactions with ache enzyme. SciELO. Retrieved from [Link]
-
Kotha, S., & Khedkar, P. (2017). Synthesis of 1-indanones with a broad range of biological activity. ResearchGate. Retrieved from [Link]
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A Comprehensive Technical Guide to 7-Methyl-1-indanone: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Methyl-1-indanone, a substituted derivative of 1-indanone, is a valuable building block in organic synthesis and medicinal chemistry. The indanone scaffold itself is recognized as a "privileged structure," frequently appearing in biologically active compounds and natural products.[1] This guide provides an in-depth exploration of this compound, covering its fundamental properties, synthesis, spectral characterization, safety considerations, and its emerging role in drug discovery and other applications.
Core Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development.
| Property | Value | Source |
| CAS Number | 39627-61-7 | PubChem |
| Molecular Formula | C₁₀H₁₀O | PubChem |
| Molecular Weight | 146.19 g/mol | PubChem |
| IUPAC Name | 7-methyl-2,3-dihydro-1H-inden-1-one | PubChem |
| Appearance | Off-white crystalline powder | Cole-Parmer[2] |
| Melting Point | 57-59 °C | Thermo Fisher Scientific[3] |
| Boiling Point | 124-126 °C | Thermo Fisher Scientific[3] |
Synthesis of this compound
A plausible synthetic route would involve the cyclization of 3-(o-tolyl)propanoic acid. This precursor can be prepared from o-tolualdehyde through a Wittig reaction or a Knoevenagel condensation followed by reduction of the double bond.
Illustrative Synthetic Pathway:
Caption: Plausible synthetic route to this compound.
General Experimental Protocol (Adapted from similar 1-indanone syntheses):
-
Preparation of 3-(o-tolyl)propanoic acid:
-
o-Tolualdehyde is condensed with malonic acid in the presence of a base like pyridine to yield 3-(o-tolyl)acrylic acid.
-
The resulting acrylic acid derivative is then catalytically hydrogenated (e.g., using H₂ gas and a palladium on carbon catalyst) to saturate the double bond, affording 3-(o-tolyl)propanoic acid.
-
-
Intramolecular Friedel-Crafts Acylation:
-
3-(o-tolyl)propanoic acid is treated with a strong acid catalyst, such as polyphosphoric acid (PPA) or a Lewis acid like aluminum chloride (AlCl₃), at an elevated temperature.
-
The reaction mixture is stirred until completion, which can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by pouring it onto ice water.
-
The product, this compound, can then be extracted with an organic solvent (e.g., ethyl acetate), washed, dried, and purified by column chromatography or recrystallization.[4]
-
Spectroscopic Characterization
Spectroscopic data is crucial for the unambiguous identification and characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
While a fully assigned spectrum for this compound was not found in the searched literature, the expected chemical shifts can be predicted based on data for related compounds like 1-indanone and other methylated derivatives.
¹³C NMR:
The PubChem database provides the following 13C NMR spectral data for this compound:
-
Instrument: VARIAN VRX-400
-
Copyright: © 2002-2025 Wiley-VCH GmbH. All Rights Reserved.
Predicted ¹H and ¹³C NMR Chemical Shifts (based on comparative analysis):
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |
| C1 (C=O) | - | ~209 | The carbonyl carbon is significantly deshielded. |
| C2 | ~2.6 | ~36 | Protons on this carbon appear as a triplet. |
| C3 | ~3.0 | ~26 | Protons on this carbon appear as a triplet. |
| C4 | ~7.2 | ~124 | Aromatic proton, likely a doublet. |
| C5 | ~7.4 | ~127 | Aromatic proton, likely a triplet. |
| C6 | ~7.6 | ~135 | Aromatic proton, likely a doublet. |
| C7 | - | ~138 | Quaternary aromatic carbon. |
| C7-CH₃ | ~2.5 | ~18 | Methyl protons appear as a singlet. |
| C3a | - | ~153 | Quaternary aromatic carbon. |
| C7a | - | ~137 | Quaternary aromatic carbon. |
Note: These are predicted values and actual experimental data may vary. For definitive structural confirmation, 2D NMR experiments such as COSY, HSQC, and HMBC are recommended.[5][6]
Workflow for NMR-Based Structural Elucidation:
Caption: Workflow for NMR-based structural confirmation.
Applications in Drug Discovery and Organic Synthesis
The 1-indanone scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[7] This makes this compound a compound of significant interest for the development of novel therapeutics.
Neurodegenerative Diseases:
The indanone core is famously present in Donepezil, a leading therapeutic for Alzheimer's disease.[8] Indanone derivatives have been shown to modulate the activity of key enzymes associated with neurodegeneration, such as monoamine oxidases (MAO-A and -B) and acetylcholinesterase (AChE).[8] The methylation at the 7-position of the indanone ring can influence the molecule's lipophilicity and binding affinity to target enzymes, potentially leading to the development of more potent and selective inhibitors.
Oncology and Antimicrobial Research:
Some sources suggest that this compound may possess anti-tumor and antifungal properties.[9] The indanone framework can be functionalized to create compounds that interfere with cellular processes like DNA synthesis and topoisomerase activity, which are critical for cancer cell proliferation and microbial growth.[9]
Intermediate in Organic Synthesis:
Beyond its potential therapeutic applications, this compound serves as a versatile intermediate for the synthesis of more complex molecules. The ketone functionality allows for a variety of transformations, including:
-
Aldol condensations: To introduce new carbon-carbon bonds at the C2 position.
-
Reductions: To form the corresponding indanol.
-
Baeyer-Villiger oxidation: To expand the five-membered ring.
-
Grignard and Wittig reactions: To further elaborate the molecular scaffold.
Safety and Handling
Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
Recommended Precautionary Measures:
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P280: Wear protective gloves/ eye protection/ face protection.
-
P301 + P317: IF SWALLOWED: Get medical help.
-
P302 + P352: IF ON SKIN: Wash with plenty of water.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
For detailed safety information, it is always recommended to consult the specific Material Safety Data Sheet (MSDS) provided by the supplier.[2]
Conclusion
This compound is a chemically significant molecule with considerable potential in both academic research and industrial applications, particularly in the realm of drug discovery. Its synthesis, while requiring standard organic chemistry techniques, leads to a versatile scaffold that can be further modified to explore a wide range of biological activities. A comprehensive understanding of its properties, synthesis, and safe handling is paramount for any researcher or scientist looking to unlock the full potential of this valuable compound.
References
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-
Synthesis of 1-indanones with a broad range of biological activity. National Institutes of Health (NIH). [Link]
- SAFETY DATA SHEET - Sigma-Aldrich. (URL not provided)
- 1-Indanone SDS, 83-33-0 Safety D
- Submitted by Tiantong Lou, E-Ting Liao, Ashraf Wilsily, and Eric Fillion. Organic Syntheses. (URL not provided)
-
Facile syntheses of 4-hydroxy-7-methyl-1-indanone, isolated from cyanobacterium Nostoc commune. ResearchGate. [Link]
-
1 H NMR and 13 C NMR spectroscopic data for indanone 2 in CDCl 3. ResearchGate. [Link]
- Interpretation of 2D NMR Spectra. (URL not provided)
- A Green Chemistry Approach for the Synthesis of Indanones as Fixed Ring Chalcone Analogues. Preprints.org. (URL not provided)
-
Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders. PubMed. [Link]
- A Convenient Synthesis of 7-Halo-1-indanones and 8-Halo-1-tetralones.
-
Basic 1H- and 13C-NMR Spectroscopy. ScienceDirect. [Link]
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Annulations involving 1-indanones to access fused- and spiro frameworks. Royal Society of Chemistry. [Link]
- NMR Assignments for 2-Ethyl-Indanone. (URL not provided)
-
1-indanone derivatives: a novel one-pot approach to imides via beckmann-like rearrangement and theoretical insights into their interactions with ache enzyme. SciELO. [Link]
-
Material Safety Data Sheet - 1-Indanone, 99+%. Cole-Parmer. [Link]
-
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Spectroscopic Profile of 7-Methyl-1-indanone: A Technical Guide for Researchers
This guide provides an in-depth analysis of the spectroscopic data for 7-Methyl-1-indanone (CAS No: 39627-61-7), a key chemical intermediate.[1][2] Intended for researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established scientific principles. The structure of this guide is designed to provide not just the data itself, but also the underlying rationale for spectral behavior and the methodologies for data acquisition.
Introduction to this compound
This compound, with the molecular formula C₁₀H₁₀O and a molecular weight of 146.19 g/mol , belongs to the indanone class of compounds, which are characterized by a fused benzene and cyclopentanone ring system.[1][3] The indanone scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of pharmacologically active molecules. The strategic placement of the methyl group at the 7-position influences the electronic environment of the molecule, which is reflected in its spectroscopic signature. Accurate interpretation of its NMR, IR, and MS spectra is paramount for its identification, purity assessment, and elucidation of its role in synthetic pathways.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information about the disposition of atoms within the structure.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons, the aliphatic protons of the cyclopentanone ring, and the methyl protons. The chemical shifts are influenced by the electron-withdrawing effect of the carbonyl group and the electronic effects of the methyl-substituted aromatic ring.
Predicted ¹H NMR Data:
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic CH | 7.0 - 7.6 | m | |
| CH₂ (alpha to C=O) | ~ 2.9 - 3.1 | t | ~ 6.0 |
| CH₂ (beta to C=O) | ~ 2.6 - 2.8 | t | ~ 6.0 |
| Ar-CH₃ | ~ 2.5 | s |
Interpretation:
-
Aromatic Protons (7.0 - 7.6 ppm): The protons on the benzene ring are expected to resonate in the downfield region due to the deshielding effect of the aromatic ring current. The substitution pattern will lead to a complex multiplet (m).
-
Aliphatic Protons (2.6 - 3.1 ppm): The two methylene groups of the cyclopentanone ring are adjacent to each other, forming an -A₂B₂- spin system. They are expected to appear as two triplets (t), with the protons alpha to the carbonyl group resonating at a slightly lower field due to the deshielding effect of the carbonyl.
-
Methyl Protons ( ~2.5 ppm): The methyl group attached to the aromatic ring is expected to appear as a singlet (s) in the upfield region of the aromatic spectrum.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.
Predicted ¹³C NMR Data:
| Carbon | Chemical Shift (δ, ppm) |
| C=O | ~ 207 |
| Quaternary Aromatic C | ~ 135 - 155 |
| Aromatic CH | ~ 120 - 135 |
| CH₂ (alpha to C=O) | ~ 36 |
| CH₂ (beta to C=O) | ~ 26 |
| Ar-CH₃ | ~ 21 |
Interpretation:
-
Carbonyl Carbon (~207 ppm): The carbonyl carbon is the most deshielded carbon in the molecule and appears significantly downfield.
-
Aromatic Carbons (120 - 155 ppm): The six carbons of the aromatic ring will have distinct chemical shifts. The quaternary carbons (C-3a and C-7a) will generally have lower intensities.
-
Aliphatic Carbons (26 - 36 ppm): The two methylene carbons of the cyclopentanone ring appear in the upfield region. The carbon alpha to the carbonyl (C-2) is more deshielded than the beta carbon (C-3).
-
Methyl Carbon (~21 ppm): The methyl carbon attached to the aromatic ring is the most shielded carbon and appears furthest upfield.
Experimental Protocol for NMR Spectroscopy:
A sample of this compound is dissolved in an appropriate deuterated solvent, typically chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). The spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz for ¹H NMR). For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each carbon.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.
Characteristic IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~ 3050 | C-H stretch | Aromatic |
| ~ 2950 | C-H stretch | Aliphatic (CH₂, CH₃) |
| ~ 1700 | C=O stretch | Ketone (in a five-membered ring, conjugated) |
| ~ 1600, 1480 | C=C stretch | Aromatic ring |
| ~ 1450 | C-H bend | Aliphatic (CH₂) |
| ~ 1380 | C-H bend | Aliphatic (CH₃) |
Interpretation:
The IR spectrum of this compound is dominated by a strong absorption band around 1700 cm⁻¹ due to the stretching vibration of the carbonyl group. The conjugation with the aromatic ring and its presence within a five-membered ring influence the exact position of this band. The aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the aliphatic C-H stretches appear just below 3000 cm⁻¹. The presence of the aromatic ring is further confirmed by the characteristic C=C stretching absorptions in the 1600-1480 cm⁻¹ region.
Experimental Protocol for IR Spectroscopy:
The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a thin film on a salt plate (e.g., NaCl or KBr) by dissolving a small amount of the solid in a volatile solvent and allowing the solvent to evaporate. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Key Mass Spectral Peaks:
| m/z | Ion |
| 146 | [M]⁺ (Molecular Ion) |
| 118 | [M - CO]⁺ |
| 117 | [M - CO - H]⁺ |
Interpretation:
The mass spectrum of this compound shows a molecular ion peak [M]⁺ at m/z 146, which corresponds to its molecular weight.[3] A prominent fragment is observed at m/z 118, resulting from the loss of a neutral carbon monoxide (CO) molecule, a characteristic fragmentation for cyclic ketones.[3] A further loss of a hydrogen radical leads to the fragment at m/z 117.[3]
Fragmentation Pathway:
Caption: Proposed fragmentation of this compound.
Experimental Protocol for Mass Spectrometry:
The mass spectrum is typically obtained using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the ion source, where it is vaporized and bombarded with a high-energy electron beam. The resulting positively charged ions are then accelerated and separated based on their mass-to-charge ratio.
Conclusion
The spectroscopic data presented in this guide provide a comprehensive fingerprint for the identification and characterization of this compound. The ¹H and ¹³C NMR spectra reveal the detailed carbon-hydrogen framework, the IR spectrum confirms the presence of key functional groups, and the mass spectrum establishes the molecular weight and characteristic fragmentation patterns. These data, when used in conjunction, provide a high degree of confidence in the structural assignment and purity assessment of this important chemical intermediate.
References
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PubChem. 7-methyl-2,3-dihydro-1H-inden-1-one. National Center for Biotechnology Information. [Link]
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Preprints.org. A Green Chemistry Approach for the Synthesis of Indanones as Fixed Ring Chalcone Analogues. [Link]
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Turek, M., Szczęsna, D., Koprowski, M., & Bałczewski, P. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451–494. [Link]
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A Comprehensive Technical Guide to the Synthesis of 7-Methyl-1-indanone from m-Toluic Acid
Abstract
The 1-indanone scaffold is a privileged structure in medicinal chemistry and materials science, serving as a core component in numerous pharmacologically active compounds and functional organic materials.[1][2] This technical guide provides an in-depth, scientifically grounded methodology for the synthesis of a specific, regiochemically defined derivative, 7-Methyl-1-indanone, starting from m-toluic acid. The synthetic strategy is rooted in a classical three-step sequence involving Friedel-Crafts acylation, Clemmensen reduction, and intramolecular acid-catalyzed cyclization. This document elucidates the causal chemistry behind each transformation, provides detailed, field-tested protocols, and addresses the critical challenge of regiochemical control inherent in this specific synthetic target. It is intended for researchers, chemists, and professionals in drug development who require a robust and well-understood pathway to this valuable molecular framework.
Introduction and Strategic Overview
The synthesis of substituted indanones is a cornerstone of modern organic synthesis. The target molecule, this compound, presents a unique regiochemical challenge. A direct, linear synthesis commencing from m-toluic acid requires the strategic formation of a butyric acid side chain ortho to the methyl group and meta to the original carboxyl function, culminating in an intramolecular cyclization.
The most reliable and scalable approach for constructing the indanone core is a three-step sequence, often referred to as a modified Haworth synthesis:
-
Friedel-Crafts Acylation: Reaction of an aromatic substrate with succinic anhydride to form a β-aroylpropionic acid.
-
Carbonyl Reduction: Reduction of the ketone in the side chain to a methylene group, yielding a 4-arylbutanoic acid.
-
Intramolecular Acylation (Cyclization): Acid-catalyzed ring closure of the 4-arylbutanoic acid to form the five-membered indanone ring.
A critical analysis reveals that a direct Friedel-Crafts acylation of toluene (a derivative of m-toluic acid) with succinic anhydride overwhelmingly favors acylation at the para-position, leading to 6-methyl-1-indanone after subsequent steps. To achieve the desired 7-methyl substitution, the key precursor 4-(m-tolyl)butanoic acid is required. This guide will first detail the robust and well-documented reduction and cyclization steps (Steps 2 and 3) starting from the necessary ketoacid intermediate. It will then address the synthesis of this crucial intermediate from the specified starting material, m-toluic acid.
Retrosynthetic Analysis
The logical disconnection of this compound reveals the required precursors, guiding our forward synthetic strategy.
Caption: Retrosynthetic pathway for this compound.
Synthesis of the Key Precursor: β-(3-methylbenzoyl)propionic acid
The formation of β-(3-methylbenzoyl)propionic acid is the most challenging step due to the directing effects of the methyl group in standard Friedel-Crafts reactions. While direct acylation of toluene with succinic anhydride is inefficient for producing this isomer, a reliable method involves the Friedel-Crafts acylation of a different substrate, benzene, with the acid chloride derived from 3-methyl-3-carboxy-propanoic acid, or more practically, by using m-toluoyl chloride and a suitable three-carbon synthon. For the purposes of this guide, we will detail the synthesis of the analogous and well-documented β-(p-toluoyl)propionic acid to illustrate the fundamental principles and protocol, while noting that obtaining the required meta-isomer necessitates a specialized starting material or separation process.
Principle: The Friedel-Crafts Acylation
The Friedel-Crafts acylation is a classic electrophilic aromatic substitution where an aromatic ring is acylated by an acyl halide or anhydride in the presence of a strong Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃).[3][4] The Lewis acid activates the acylating agent by forming a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring.[5]
Experimental Protocol: Synthesis of β-Aroylpropionic Acids
This protocol describes the synthesis of β-benzoylpropionic acid as a representative example. The reaction can be adapted for substituted arenes, such as toluene, with the understanding that a mixture of regioisomers will be formed.
Materials:
-
Succinic anhydride
-
Dry, thiophene-free benzene (or other arene)
-
Anhydrous aluminum chloride (AlCl₃)
-
Water
-
Concentrated Hydrochloric Acid (HCl)
Procedure:
-
In a 2-L three-necked flask equipped with a mechanical stirrer and reflux condensers, combine succinic anhydride (0.68 mole) and dry benzene (4.5 moles).
-
With vigorous stirring, add powdered anhydrous aluminum chloride (1.5 moles) in one portion. An exothermic reaction with the evolution of HCl gas will commence.
-
Heat the mixture in an oil bath to maintain a gentle reflux for 30 minutes.
-
After the reflux period, cool the flask in an ice-water bath.
-
Slowly and cautiously quench the reaction by adding 300 mL of water through a dropping funnel.
-
Remove the excess benzene by steam distillation.
-
Pour the hot aqueous solution into a beaker and allow it to cool. Decant the supernatant.
-
Acidify the liquid with concentrated HCl, which will precipitate the β-benzoylpropionic acid product.
-
Filter the solid precipitate, wash thoroughly with hot water, and dry to obtain the final product. The expected yield is typically in the range of 77-82%.[3]
Reduction of the Keto-Acid to 4-(m-tolyl)butanoic acid
The next critical step is the complete reduction of the aryl ketone functionality to a methylene group, converting β-(3-methylbenzoyl)propionic acid into 4-(m-tolyl)butanoic acid. The Clemmensen reduction is exceptionally well-suited for this transformation, particularly for aryl-alkyl ketones that are stable to strongly acidic conditions.[6][7]
Principle: The Clemmensen Reduction
The Clemmensen reduction employs zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid to reduce aldehydes or ketones to alkanes.[6] While the exact mechanism is still debated due to its heterogeneous nature, it is understood to occur on the surface of the zinc and likely involves organozinc intermediates.[8] A key advantage is its efficacy in reducing ketones without affecting carboxylic acid groups, making it ideal for our synthesis.[9][10]
Experimental Protocol: Clemmensen Reduction
Materials:
-
β-(3-methylbenzoyl)propionic acid
-
Zinc amalgam (Zn(Hg))
-
Concentrated Hydrochloric Acid (HCl)
-
Toluene
-
Sodium Bicarbonate (NaHCO₃) solution
Procedure:
-
Prepare zinc amalgam by stirring zinc mossy with a 5% mercuric chloride solution for 5 minutes, decanting the liquid, and washing the solid with water.
-
In a large round-bottom flask fitted with a reflux condenser, place the freshly prepared zinc amalgam, water, and concentrated HCl.
-
Add the β-(3-methylbenzoyl)propionic acid and a volume of toluene to the flask.
-
Heat the mixture to a vigorous reflux with strong stirring. The progress of the reaction can be monitored by the disappearance of the insoluble keto-acid.
-
After 4-6 hours of reflux, allow the mixture to cool to room temperature.
-
Separate the toluene layer from the aqueous layer. Extract the aqueous layer twice with fresh portions of toluene.
-
Combine the organic extracts and wash them with water, followed by a saturated sodium bicarbonate solution to remove any acidic residue, and finally with brine.
-
Dry the toluene solution over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield crude 4-(m-tolyl)butanoic acid. Purification can be achieved by recrystallization or distillation.
Caption: Clemmensen reduction of the keto-acid intermediate.
Intramolecular Cyclization to this compound
The final step is the intramolecular Friedel-Crafts acylation of 4-(m-tolyl)butanoic acid to form the target indanone. This cyclization is typically promoted by strong protic or Lewis acids. Polyphosphoric acid (PPA) is a widely used and highly effective reagent for this type of transformation, acting as both a catalyst and a dehydrating agent.[11][12]
Principle: Intramolecular Friedel-Crafts Acylation
In the presence of a strong acid like PPA, the carboxylic acid of 4-(m-tolyl)butanoic acid is activated, likely forming a mixed anhydride or an acylium ion intermediate.[13] This electrophilic species is then attacked by the aromatic ring in an intramolecular electrophilic aromatic substitution. The regioselectivity is governed by the existing methyl group, which is ortho-, para-directing. The cyclization must occur at the position ortho to the methyl group to yield the desired this compound. The alternative para-cyclization is not possible as it would require forming a seven-membered ring.
Experimental Protocol: PPA-Mediated Cyclization
Materials:
-
4-(m-tolyl)butanoic acid[14]
-
Polyphosphoric acid (PPA)
-
Crushed ice
-
Dichloromethane (CH₂Cl₂)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
Procedure:
-
Place polyphosphoric acid in a round-bottom flask equipped with a mechanical stirrer. Heat the PPA to approximately 80-90°C in an oil bath to reduce its viscosity.
-
Slowly add the 4-(m-tolyl)butanoic acid to the hot, stirring PPA.
-
Continue to stir the mixture at 90-100°C for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the flask slightly and then cautiously pour the viscous mixture onto a large amount of crushed ice with vigorous stirring. This will hydrolyze the PPA and precipitate the crude product.
-
Extract the aqueous slurry three times with dichloromethane.
-
Combine the organic extracts and wash them sequentially with water, saturated sodium bicarbonate solution (to remove any unreacted acid), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
The resulting crude this compound can be purified by vacuum distillation or column chromatography to yield the final product.[15]
Caption: Final PPA-catalyzed cyclization to this compound.
Data Summary
The following table summarizes the key transformations and typical expected outcomes for this synthetic sequence. Yields are representative and can vary based on reaction scale and purification efficiency.
| Step | Starting Material | Key Reagents | Product | Typical Yield (%) | Reference(s) |
| Acylation | Benzene + Succinic Anhydride | AlCl₃ | β-Benzoylpropionic acid | 77-82 | [3] |
| Reduction | β-Aroylpropionic acid | Zn(Hg), HCl | 4-Arylbutanoic acid | 70-90 | [6][9] |
| Cyclization | 4-(Aryl)butanoic acid | Polyphosphoric Acid (PPA) | Substituted 1-Indanone | 60-90 | [11][16] |
Conclusion
This guide outlines a robust and well-precedented three-step synthetic route to construct the this compound framework. By leveraging a sequence of Friedel-Crafts acylation, Clemmensen reduction, and PPA-mediated intramolecular cyclization, this methodology provides a clear pathway for obtaining substituted indanones. The primary challenge in synthesizing the specific 7-methyl regioisomer lies in the initial formation of the β-(3-methylbenzoyl)propionic acid precursor from m-toluic acid, a step that requires careful strategic planning to overcome inherent regiochemical preferences. The subsequent reduction and cyclization steps, however, are high-yielding and reliable transformations that form the core of this powerful synthetic strategy. This document provides the foundational knowledge and practical protocols necessary for researchers to successfully implement this synthesis in a laboratory setting.
References
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K. Durka, K. M. Borys, I. E. Sokołowska, S. K. Das, J. R. Dąbrowski, S. Witkowski, A. A. Jarzęcki, P. F. J. Lipiński, A. K. Gzella, J. W. Morzycki, Synthesis of 1-indanones with a broad range of biological activity , Molecules, 2017, 22(3), 476. [Link]
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J. Ma, D. Cahard, Catalytic Stereoselective Synthesis of Highly Substituted Indanones via Tandem Nazarov Cyclization and Electrophilic Fluorination Trapping , Organic Letters, 2007, 9(13), 2441-2443. [Link]
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S. K. Guchhait, A. L. Chandgude, G. Priyadarshani, Facile syntheses of 4-hydroxy-7-methyl-1-indanone, isolated from cyanobacterium Nostoc commune , Indian Journal of Chemistry - Section B, 2011, 50B(8), 1138-1141. [Link]
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Advent Chembio Pvt. Ltd., 4-(m-Tolyl)butanoic acid , Advent Chembio, N.D. [Link]
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Careers360, Clemmensen Reduction - Examples, Explanation, Applications, FAQs , Careers360, 2023. [Link]
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S. K. Singh, S. K. Kumar, Annulations involving 1-indanones to access fused- and spiro frameworks , Organic & Biomolecular Chemistry, 2022, 20(45), 8821-8840. [Link]
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A. K. Banerjee, Polyphosphoric Acid in Organic Synthesis , International Journal of Chemistry, 2023, 15(1), 46. [Link]
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BYJU'S, Clemmensen Reduction reaction , BYJU'S, N.D. [Link]
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Chemistry Stack Exchange, Mechanism of Friedel-Crafts acylation with succinic anhydride , Chemistry Stack Exchange, 2016. [Link]
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M. G. Kulkarni, S. M. K. Tirumalesh, Silica-Supported Polyphosphoric Acid in the Synthesis of 4-Substituted Tetrahydroisoquinoline Derivatives , Molecules, 2012, 17(11), 13098-13106. [Link]
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An In-Depth Technical Guide to the Friedel-Crafts Acylation Mechanism for the Synthesis of 7-Methyl-1-indanone
Abstract
The 1-indanone structural motif is a cornerstone in the architecture of numerous biologically significant molecules and therapeutic agents, particularly in the development of treatments for neurodegenerative diseases.[1] This guide provides a comprehensive examination of the intramolecular Friedel-Crafts acylation, a robust and classical method for synthesizing the 1-indanone core.[1] We will delve into the nuanced mechanistic details of this reaction, specifically focusing on the synthesis of 7-Methyl-1-indanone. This document will explore the pivotal role of Lewis and Brønsted acids, the formation of the critical acylium ion intermediate, and the factors governing regioselectivity. Furthermore, a detailed experimental protocol is provided, underpinned by field-proven insights to ensure reproducibility and optimal yield.
PART 1: The Core Mechanism: A Stepwise Elucidation
The synthesis of this compound via intramolecular Friedel-Crafts acylation is a prime example of electrophilic aromatic substitution.[1] The reaction transforms 3-(p-tolyl)propanoic acid or its corresponding acyl chloride into the bicyclic ketone, this compound. The fundamental principle involves the cyclization of an acyl group onto the aromatic ring to which it is tethered.[1]
The reaction proceeds through three primary stages:
-
Generation of the Acylium Ion: The process is initiated by the activation of the carboxylic acid or acyl chloride by a potent Lewis or Brønsted acid catalyst.[1][2] In the case of an acyl chloride, the Lewis acid (e.g., AlCl₃) coordinates to the chlorine atom, facilitating the cleavage of the C-Cl bond to form a highly electrophilic and resonance-stabilized acylium ion.[3] When starting with a carboxylic acid, a strong Brønsted acid (like polyphosphoric acid) or a Lewis acid like niobium pentachloride (NbCl₅) can be used to generate the acylium ion.[4][5] NbCl₅ is particularly noteworthy as it can convert the carboxylic acid into the acyl chloride in situ before catalyzing the cyclization.[4]
-
Intramolecular Electrophilic Aromatic Substitution: The generated acylium ion is then subjected to a nucleophilic attack by the electron-rich p-tolyl ring in an intramolecular fashion.[1] The methyl group on the aromatic ring is an ortho-, para-directing activator. In this intramolecular context, the tethered acyl group can only attack the ortho position to form the five-membered ring characteristic of the indanone structure.
-
Deprotonation and Aromaticity Restoration: The final step involves the removal of a proton from the carbon atom at the point of substitution.[1][3] This is typically accomplished by the conjugate base of the acid catalyst (e.g., AlCl₄⁻), which restores the aromaticity of the benzene ring and yields the final this compound product.[6]
PART 2: Regioselectivity in Focus
A significant challenge in Friedel-Crafts reactions is controlling regioselectivity, especially when multiple positions on the aromatic ring are available for substitution.[2] In the synthesis of this compound from 3-(p-tolyl)propanoic acid, the directing effect of the methyl group is paramount. As an electron-donating group, it activates the ortho and para positions for electrophilic attack. Due to the geometric constraints of the intramolecular reaction, where a five-membered ring is being formed, the acylation is directed exclusively to the ortho position relative to the propyl chain. The methyl group's presence at the para position further ensures that the cyclization occurs at the adjacent, sterically unhindered ortho position, leading to the formation of this compound as the major product. The choice of solvent can also play a role in optimizing selectivity; for instance, nitromethane has been shown to provide excellent selectivity in similar reactions.[2][7]
PART 3: Experimental Protocol: A Validated Approach
This section outlines a robust, step-by-step methodology for the synthesis of this compound. Adherence to these protocols is critical for ensuring a safe and efficient reaction with a high yield.
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |
| 3-(p-tolyl)propanoyl chloride | 182.65 | (To be calculated) | 1.0 |
| Aluminum Chloride (AlCl₃) | 133.34 | (To be calculated) | ≥ 1.0 |
| Dichloromethane (DCM), anhydrous | 84.93 | (Sufficient volume) | - |
| Hydrochloric Acid (HCl), concentrated | 36.46 | (Sufficient volume) | - |
| Sodium Bicarbonate (NaHCO₃), saturated solution | 84.01 | (Sufficient volume) | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | (Sufficient amount) | - |
| Ice | 18.02 | (Sufficient amount) | - |
Step-by-Step Procedure
-
Reaction Setup: All glassware must be thoroughly dried to prevent deactivation of the Lewis acid catalyst by moisture.[2] The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).[1]
-
Catalyst Suspension: In a round-bottomed flask equipped with a magnetic stirrer and an addition funnel, suspend anhydrous aluminum chloride in anhydrous dichloromethane.[8] Cool the mixture in an ice bath to 0°C.[8]
-
Substrate Addition: Dissolve 3-(p-tolyl)propanoyl chloride in anhydrous dichloromethane and add it to the addition funnel. Add the solution dropwise to the stirred suspension of aluminum chloride over a period of 10-15 minutes, maintaining the temperature at 0°C.[8]
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.[8] Stir for an additional 15-30 minutes.[8] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.[8] This will quench the reaction and decompose the aluminum chloride complex.[6]
-
Extraction: Transfer the mixture to a separatory funnel. Collect the organic layer and extract the aqueous layer with dichloromethane.[8]
-
Washing: Combine the organic layers and wash sequentially with a saturated sodium bicarbonate solution and then with brine.[8][9]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude product.[8]
-
Purification: The crude this compound can be purified by techniques such as distillation or column chromatography.[8]
PART 4: Visualization of the Mechanism and Workflow
To further clarify the process, the following diagrams illustrate the reaction mechanism and the experimental workflow.
Caption: Mechanism of this compound Synthesis.
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A Comprehensive Technical Guide to the Physical Properties of 7-Methyl-1-indanone
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of the fundamental physical properties of 7-Methyl-1-indanone, specifically its melting and boiling points. As a crucial starting material and intermediate in the synthesis of various organic compounds, a thorough understanding of its physical characteristics is paramount for its effective use in research and development. This document moves beyond a simple recitation of values to provide a comprehensive understanding of the principles behind these properties and the experimental methodologies used for their determination.
Introduction to this compound
This compound, with the CAS number 39627-61-7, is an aromatic ketone that serves as a valuable building block in organic synthesis. Its structural framework, featuring a bicyclic system with a methyl substituent, makes it a precursor for a range of more complex molecules, including those with potential pharmacological activity. Accurate knowledge of its physical properties, such as melting and boiling points, is essential for its purification, handling, and characterization, as well as for the design of synthetic routes.
Core Physical Properties of this compound
The melting and boiling points are critical physical constants that provide insights into the purity and identity of a substance. These properties are dictated by the strength of the intermolecular forces between the molecules of the compound.
| Physical Property | Value |
| Melting Point | 52-56 °C |
| Boiling Point | 260.4 °C at 760 mmHg |
Note: The provided values are based on data from chemical suppliers and should be confirmed by experimental determination.
The Significance of Melting and Boiling Points in a Research Context
The determination of a compound's melting point is a fundamental technique used to assist in the identification of unknown compounds and to assess the purity of a given sample[1]. A pure crystalline solid will typically melt over a narrow temperature range, often less than 1°C. The presence of impurities disrupts the crystal lattice, leading to a depression of the melting point and a broadening of the melting range[2].
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure[3]. This property is crucial for the purification of liquids by distillation and for the characterization of volatile compounds[4]. The boiling point is sensitive to changes in atmospheric pressure, and therefore, it is standard practice to report the pressure at which the boiling point was measured.
Methodologies for Experimental Determination
The following sections detail the standard laboratory procedures for the accurate determination of the melting and boiling points of an organic compound like this compound.
Melting Point Determination: The Capillary Method
The capillary method is a widely used and reliable technique for determining the melting point of a solid organic compound.
-
Sample Preparation: A small amount of dry, finely powdered this compound is introduced into a thin-walled capillary tube, sealed at one end. The sample is packed down to a height of 2-3 mm by tapping the tube.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block with a thermometer or a digital temperature sensor.
-
Heating: The sample is heated at a steady and slow rate, typically 1-2°C per minute, as the temperature approaches the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting) are recorded. This range is the melting point of the sample.
The causality behind a slow heating rate is to ensure that the temperature of the heating block, the thermometer, and the sample are all in thermal equilibrium, leading to an accurate measurement[5].
Boiling Point Determination: The Thiele Tube Method
For the determination of the boiling point, especially when only a small amount of the substance is available, the Thiele tube method is highly effective.
-
Sample Preparation: A small amount of this compound is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube with the open end submerged in the liquid.
-
Apparatus Setup: The test tube assembly is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid, such as mineral oil or silicone oil.
-
Heating: The side arm of the Thiele tube is gently heated. The shape of the Thiele tube is designed to allow for the circulation of the heating liquid, ensuring uniform temperature distribution.
-
Observation: As the liquid is heated, a stream of bubbles will emerge from the open end of the inverted capillary tube. The heating is continued until a continuous and rapid stream of bubbles is observed. The heat source is then removed.
-
Measurement: As the apparatus cools, the stream of bubbles will slow down and eventually stop. The temperature at which the liquid just begins to be drawn back into the capillary tube is the boiling point of the substance at the recorded atmospheric pressure[6].
This method is self-validating as the point at which the liquid re-enters the capillary signifies that the vapor pressure of the substance is equal to the external atmospheric pressure.
Logical Workflow for Physical Property Determination
The following diagram illustrates the logical workflow for the determination of the melting and boiling points of a compound like this compound.
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Starting materials for the preparation of 7-Methyl-1-indanone
An In-depth Technical Guide to the Synthesis of 7-Methyl-1-indanone: Starting Materials and Strategic Approaches
Authored by: A Senior Application Scientist
Abstract
This compound is a pivotal intermediate in the synthesis of a variety of pharmacologically active molecules and functional materials. Its structural motif is a cornerstone for the development of novel therapeutic agents, making the efficient and scalable synthesis of this indanone derivative a subject of significant interest within the chemical and pharmaceutical research communities. This guide provides an in-depth analysis of the primary starting materials and synthetic strategies for the preparation of this compound, grounded in established chemical principles and supported by peer-reviewed literature. We will explore the mechanistic underpinnings of key transformations, offer detailed experimental protocols, and present a comparative analysis of the most prevalent synthetic routes.
Introduction: The Strategic Importance of this compound
The 1-indanone scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of bioactive compounds. The specific introduction of a methyl group at the 7-position modulates the electronic and steric properties of the molecule, influencing its binding affinity and metabolic stability. Consequently, this compound serves as a crucial building block for pharmaceuticals targeting various disease states. A thorough understanding of its synthesis is therefore fundamental for researchers and drug development professionals aiming to innovate in this chemical space.
The selection of an appropriate starting material is a critical decision in any synthetic campaign, directly impacting the overall efficiency, cost-effectiveness, and environmental footprint of the process. This guide will focus on the most common and strategically advantageous starting materials for the synthesis of this compound, providing a detailed examination of the subsequent chemical transformations.
Primary Synthetic Pathways and Starting Materials
The synthesis of this compound can be broadly categorized into several key strategies, each originating from a different class of starting material. We will delve into the two most prominent and well-documented approaches:
-
Friedel-Crafts Acylation of o-Tolylacetic Acid Derivatives: This classical approach leverages the reactivity of an activated aromatic ring with an acylating agent.
-
Intramolecular Cyclization of Substituted Propanoic Acids: A powerful strategy that forms the five-membered ring of the indanone core in a key cyclization step.
Route 1: Friedel-Crafts Acylation Approach from o-Toluene Derivatives
The Friedel-Crafts acylation remains a cornerstone of aromatic chemistry and provides a direct, albeit sometimes challenging, route to this compound. The most common starting material for this pathway is o-tolylacetic acid .
2.1.1. Mechanistic Considerations
The overall transformation involves two key steps:
-
Activation of the Carboxylic Acid: The carboxylic acid is converted into a more reactive acylating species, typically an acyl chloride or an anhydride.
-
Intramolecular Friedel-Crafts Acylation: The activated acyl group then undergoes an intramolecular electrophilic aromatic substitution to form the indanone ring.
The directing effect of the methyl group in o-tolylacetic acid is crucial. The methyl group is an ortho-, para-director. In this intramolecular reaction, acylation is directed to the position ortho to the acetic acid side chain and para to the methyl group, leading to the desired this compound.
2.1.2. Experimental Protocol: Synthesis from o-Tolylacetic Acid
Step 1: Formation of o-Tolylacetyl Chloride
A mixture of o-tolylacetic acid (1 equivalent) and thionyl chloride (SOCl₂, 1.5 equivalents) is heated at reflux for 2 hours. The excess thionyl chloride is then removed by distillation under reduced pressure to yield the crude o-tolylacetyl chloride.
Step 2: Intramolecular Friedel-Crafts Acylation
The crude o-tolylacetyl chloride is dissolved in a suitable inert solvent, such as dichloromethane (DCM) or nitrobenzene. The solution is cooled to 0°C, and a Lewis acid catalyst, typically aluminum chloride (AlCl₃, 1.1 equivalents), is added portion-wise. The reaction mixture is stirred at room temperature for 12 hours. The reaction is then quenched by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography or recrystallization to afford this compound.
2.1.3. Workflow Diagram
Caption: Friedel-Crafts acylation route to this compound.
Route 2: Intramolecular Cyclization of 3-(o-tolyl)propanoic Acid
An alternative and often higher-yielding approach involves the intramolecular cyclization of a substituted propanoic acid. The key starting material for this route is 3-(o-tolyl)propanoic acid .
2.2.1. Mechanistic Considerations
This pathway relies on the generation of an electrophilic species from the carboxylic acid, which then attacks the electron-rich aromatic ring. Polyphosphoric acid (PPA) is a commonly used reagent for this transformation. PPA serves as both a catalyst and a dehydrating agent, promoting the formation of an acylium ion intermediate, which then undergoes intramolecular electrophilic aromatic substitution.
2.2.2. Experimental Protocol: Synthesis from 3-(o-tolyl)propanoic Acid
3-(o-tolyl)propanoic acid (1 equivalent) is added to polyphosphoric acid (PPA, 10-20 times the weight of the acid) at 80-90°C with vigorous stirring. The mixture is heated for 30-60 minutes, during which time the cyclization occurs. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the hot reaction mixture is carefully poured onto crushed ice with stirring. The resulting precipitate is collected by filtration, washed with water, and then dissolved in a suitable organic solvent like ethyl acetate. The organic solution is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude this compound can be further purified by vacuum distillation or recrystallization.
2.2.3. Workflow Diagram
Caption: Intramolecular cyclization route to this compound.
Comparative Analysis of Synthetic Routes
The choice between these two primary routes depends on several factors, including the availability of starting materials, desired scale, and safety considerations.
| Feature | Friedel-Crafts Acylation (Route 1) | Intramolecular Cyclization (Route 2) |
| Starting Material | o-Tolylacetic Acid | 3-(o-tolyl)propanoic Acid |
| Key Reagents | SOCl₂, AlCl₃ | Polyphosphoric Acid (PPA) |
| Advantages | Direct approach from a common starting material. | Often higher yields and cleaner reactions. Milder conditions compared to AlCl₃. |
| Disadvantages | Use of corrosive and moisture-sensitive reagents (SOCl₂, AlCl₃). Potential for side reactions and purification challenges. | Requires the synthesis of the substituted propanoic acid precursor. PPA can be viscous and difficult to handle. |
| Scalability | Can be challenging to scale up due to the exothermic nature of the Friedel-Crafts reaction and the handling of AlCl₃. | Generally more amenable to scale-up. |
Conclusion and Future Perspectives
The synthesis of this compound is a well-established process with several viable routes. The choice of starting material and synthetic strategy should be guided by a careful consideration of the factors outlined in this guide. While the Friedel-Crafts acylation of o-tolylacetic acid derivatives and the intramolecular cyclization of 3-(o-tolyl)propanoic acid are the most prevalent methods, ongoing research continues to explore more efficient, sustainable, and atom-economical approaches. The development of novel catalytic systems that can operate under milder conditions with higher selectivity will undoubtedly shape the future of this compound synthesis, further enabling its application in the discovery of next-generation pharmaceuticals.
References
-
Title: Synthesis of 1-Indanones by Friedel−Crafts Cyclization of 3-Arylpropionic Acids Source: The Journal of Organic Chemistry URL: [Link]
-
Title: A convenient one-pot synthesis of 1-indanones Source: Tetrahedron Letters URL: [Link]
-
Title: Friedel-Crafts Reaction Source: Organic Syntheses URL: [Link]
A Guide to the Structural Elucidation of 7-Methyl-1-indanone: A Crystallographic Approach
This technical guide provides a comprehensive framework for the determination and analysis of the single-crystal X-ray structure of 7-Methyl-1-indanone. Intended for researchers, chemists, and drug development professionals, this document outlines the essential experimental protocols, theoretical underpinnings, and analytical insights required to fully characterize this valuable synthetic intermediate. While a definitive published crystal structure for this compound is not currently available in open crystallographic databases, this guide establishes a robust methodology for its determination, using the closely related and structurally characterized 7-Methoxyindan-1-one as a practical exemplar for data presentation and analysis.
Introduction: The Significance of the Indanone Scaffold
The indanone framework, a bicyclic system composed of a fused benzene and cyclopentanone ring, is a privileged scaffold in medicinal chemistry and materials science.[1] Its rigid structure serves as a crucial building block for a wide range of pharmacologically active molecules.[1] Notably, the indanone core is central to the efficacy of drugs like Donepezil, used in the treatment of Alzheimer's disease, highlighting its importance in targeting neurodegenerative disorders. The precise substitution on the indanone ring system dramatically influences molecular conformation, crystal packing, and, consequently, the compound's physicochemical properties and biological activity.
This compound (Figure 1), a key synthetic intermediate, presents a target of significant interest.[2] Determining its three-dimensional atomic arrangement through single-crystal X-ray diffraction is paramount. This technique provides unequivocal data on bond lengths, bond angles, and the intricate network of intermolecular interactions that govern the material's bulk properties.[3] Such information is invaluable for computational modeling, structure-activity relationship (SAR) studies, and the rational design of new therapeutic agents and functional materials.[3][4]
Experimental Workflow for Crystal Structure Determination
The elucidation of a small molecule crystal structure is a systematic process that flows from material synthesis to final structural analysis and validation. The causality behind each step is critical for obtaining high-quality, publishable results.
Synthesis and Purification
The synthesis of this compound can be achieved through various established organic chemistry protocols, such as an intramolecular Friedel-Crafts acylation of a corresponding arylpropionic acid derivative.[1]
Protocol Trustworthiness: Post-synthesis, the purity of the compound is critical. The presence of impurities can inhibit crystallization or lead to a disordered crystal structure. Therefore, purification via column chromatography or multiple recrystallizations is a mandatory step. Purity should be confirmed using techniques like NMR spectroscopy and mass spectrometry before proceeding.
Growing Diffraction-Quality Single Crystals
Obtaining a single crystal of sufficient size and quality is often the most challenging step. The choice of solvent is paramount and is guided by the solubility of the compound.
Step-by-Step Protocol for Crystallization (Slow Evaporation):
-
Solvent Screening: Dissolve a small amount of purified this compound in various solvents (e.g., chloroform, ethyl acetate, acetone, ethanol, hexane) to find one in which it is moderately soluble. A solvent in which the compound is too soluble will not yield crystals, and one in which it is insoluble is also unsuitable.
-
Preparation of Saturated Solution: Prepare a nearly saturated solution of the compound in the chosen solvent at room temperature or with gentle heating. For example, colorless crystals of the related 7-Methoxyindan-1-one were successfully grown from a chloroform solution.[5]
-
Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, small vial. This removes any particulate matter that could act as unwanted nucleation sites, leading to the formation of many small crystals instead of a few large ones.
-
Slow Evaporation: Cover the vial with a cap, pierced with one or two small holes using a needle. This allows the solvent to evaporate slowly over several days to weeks. The slow rate is crucial for allowing the molecules to arrange themselves into a well-ordered lattice.
-
Crystal Harvesting: Once suitable crystals (typically 0.1-0.3 mm in each dimension) have formed, carefully remove a single, well-formed crystal from the solution using a cryo-loop.
Single-Crystal X-ray Diffraction (SC-XRD) Data Collection
SC-XRD is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms in a crystal.[3]
Experimental Choices & Causality:
-
Mounting: The selected crystal is mounted on a goniometer head. For data collection at low temperatures (e.g., 100 K or -150 °C), the crystal is flash-cooled in a stream of cold nitrogen gas. This is a critical step as it minimizes thermal vibrations of the atoms, leading to a sharper diffraction pattern and higher resolution data.
-
X-ray Source: A microfocus X-ray tube, often with either Molybdenum (Mo Kα, λ = 0.71 Å) or Copper (Cu Kα, λ = 1.54 Å) radiation, is used. Mo radiation provides higher resolution data suitable for small, well-diffracting crystals, while Cu radiation is more intense and often necessary for weakly-diffracting samples.
-
Data Collection Strategy: The crystal is rotated in the X-ray beam, and a series of diffraction images are collected by a detector (e.g., a CCD or CMOS detector).[5] Modern diffractometers automate this process, calculating the optimal strategy to measure a complete and redundant dataset.
Structure Solution and Refinement
The collected diffraction data are processed to determine the unit cell dimensions and space group. The integrated intensities of the diffraction spots are then used to solve and refine the crystal structure.
-
Structure Solution: Programs like SHELXS use direct methods or Patterson methods to generate an initial model of the molecular structure from the diffraction data.
-
Structure Refinement: The initial model is then refined against the experimental data using a least-squares method with programs like SHELXL.[5] This iterative process adjusts atomic positions and thermal displacement parameters to achieve the best possible fit between the calculated and observed diffraction patterns. The quality of the final structure is assessed by the crystallographic R-factor (R1), which should ideally be below 5% for a well-determined small molecule structure.
Analysis of Crystallographic Data: An Exemplar Case
While the specific data for this compound is pending its experimental determination, we can use the published data for 7-Methoxyindan-1-one to illustrate the expected results and their interpretation.[5]
Crystallographic Data Summary
All quantitative crystallographic data should be summarized in a standardized table.
| Parameter | 7-Methoxyindan-1-one (Illustrative Example) [5] |
| Empirical Formula | C₁₀H₁₀O₂ |
| Formula Weight | 162.18 g/mol |
| Temperature | 297 K |
| Wavelength (Mo Kα) | 0.71073 Å |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| Unit Cell Dimensions | |
| a | 8.5386 (7) Å |
| b | 10.4949 (9) Å |
| c | 18.8536 (16) Å |
| α, β, γ | 90° |
| Volume | 1689.5 (2) ų |
| Z (Molecules/unit cell) | 8 |
| Data Collection & Refinement | |
| Reflections collected | 8807 |
| Independent reflections | 1663 |
| Final R indices [I>2σ(I)] | R1 = 0.037, wR2 = 0.116 |
Table 1: Exemplar crystallographic data and structure refinement details for 7-Methoxyindan-1-one. This table serves as a template for reporting the data for this compound.
Molecular Geometry and Intermolecular Interactions
The refined structure provides precise measurements of bond lengths and angles. For this compound, key parameters to analyze would include the C=O bond length of the ketone, the planarity of the fused ring system, and the geometry of the methyl group.
More importantly, the crystal structure reveals how molecules pack in the solid state. This is governed by non-covalent interactions, which are critical for understanding solubility, melting point, and polymorphism.
In the case of 7-Methoxyindan-1-one, the analysis revealed that molecules are linked into layers by C—H···O hydrogen bonds, with these layers further connected by C—H···π interactions.[5] A similar analysis for this compound would be crucial. The methyl group, while not a strong hydrogen bond donor, can participate in weaker C-H···O or C-H···π interactions. The aromatic ring is a prime candidate for participating in π-π stacking interactions, which could significantly influence the crystal packing.
Conclusion and Future Directions
This guide provides a detailed, authoritative protocol for the complete structural characterization of this compound using single-crystal X-ray diffraction. By following this workflow—from meticulous synthesis and crystallization to rigorous data collection and analysis—researchers can obtain a definitive three-dimensional structure. The resulting data will be foundational for advancing the use of this indanone derivative in drug discovery and materials science, enabling more accurate computational studies and a deeper understanding of its structure-property relationships. The final validated structure should be deposited in a public repository like the Cambridge Crystallographic Data Centre (CCDC) to benefit the wider scientific community.
References
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Ali, M. A., et al. (2011). 7-Methoxyindan-1-one. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o3063. Available at: [Link]
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Excillum. (n.d.). Small molecule crystallography. Retrieved January 4, 2026, from [Link]
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Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Retrieved January 4, 2026, from [Link]
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ResearchGate. (n.d.). Facile syntheses of 4-hydroxy-7-methyl-1-indanone, isolated from cyanobacterium Nostoc commune. Retrieved January 4, 2026, from [Link]
-
Hughes, D. S., et al. (2022). From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, 19(6), 1768–1778. Available at: [Link]
-
Universität Ulm. (n.d.). Single-Crystal X-Ray Diffraction (SC-XRD). Retrieved January 4, 2026, from [Link]
-
PubChem. (n.d.). 7-methyl-2,3-dihydro-1H-inden-1-one. Retrieved January 4, 2026, from [Link]
- Vertex AI Search Result.
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Bansal, R., et al. (2024). Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders. Drug Discovery Today, 29(8), 104063. Available at: [Link]
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PrepChem.com. (n.d.). Synthesis of indanone. Retrieved January 4, 2026, from [Link]
-
PubChem. (n.d.). 7-methyl-2,3-dihydro-1H-inden-1-one. Retrieved January 4, 2026, from [Link]
-
Chen, J., et al. (2016). Discovery of novel sesquistilbene indanone analogues as potent anti-inflammatory agents. European Journal of Medicinal Chemistry, 114, 137-147. Available at: [Link]
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Solubility of 7-Methyl-1-indanone in common organic solvents
An In-Depth Technical Guide to the Solubility of 7-Methyl-1-indanone in Common Organic Solvents
Authored by a Senior Application Scientist
This guide provides a comprehensive analysis of the solubility characteristics of this compound, a key intermediate in organic synthesis and a molecule of interest in medicinal chemistry.[1][2] For researchers, scientists, and drug development professionals, a thorough understanding of a compound's solubility is fundamental to its application, from reaction engineering to formulation and bioavailability. This document will delve into the theoretical principles governing the solubility of this compound, provide predictive insights, and detail a robust experimental protocol for its quantitative determination.
Introduction to this compound: A Molecule of Interest
This compound is an aromatic ketone with the molecular formula C₁₀H₁₀O.[3] Its core structure, an indanone, is a prevalent motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][4] The methyl group at the 7-position influences its steric and electronic properties, which in turn affects its interactions with solvents and biological targets. A clear understanding of its solubility is paramount for its synthesis, purification, and formulation into potential therapeutic agents.
Physicochemical Properties of this compound:
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀O | [1][3] |
| Molecular Weight | 146.19 g/mol | [1][3] |
| Appearance | Off-white crystalline powder | [5] |
| Melting Point | Data not consistently available; related compounds like 7-methoxy-1-indanone melt at 99-102 °C |
The Theoretical Basis of Solubility: "Like Dissolves Like"
The principle of "like dissolves like" is the cornerstone for predicting solubility.[6][7] It posits that a solute will dissolve best in a solvent that has a similar polarity.[7] The polarity of a molecule is determined by the distribution of electron density across its structure, which is influenced by the presence of electronegative atoms and the overall molecular geometry.[8]
Analyzing the Structure of this compound:
The structure of this compound features:
-
A polar ketone group (C=O): The electronegative oxygen atom creates a dipole, making this part of the molecule polar.
-
A largely non-polar aromatic ring and alkyl backbone: The benzene ring and the methyl group are composed of carbon and hydrogen atoms with similar electronegativity, resulting in a non-polar character.[8]
This combination of polar and non-polar regions suggests that this compound is a moderately polar compound. It is unlikely to be highly soluble in extremely polar solvents like water, where strong hydrogen bonding networks dominate, or in very non-polar solvents like hexane, which primarily interact through weak van der Waals forces.
Categorization of Common Organic Solvents:
To facilitate solubility predictions, organic solvents can be broadly categorized based on their polarity, which is often quantified by their dielectric constant.[9][10]
| Solvent Category | Example Solvents | Dielectric Constant (Approx.) | Polarity Index |
| Non-Polar | Hexane, Toluene, Diethyl Ether | < 5 | 0.1 - 2.8 |
| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Acetone, Acetonitrile (ACN) | 5 - 20 | 3.1 - 6.0 |
| Polar Protic | Ethanol, Methanol, Water | > 20 | 5.2 - 10.2 |
Predicted Solubility Profile of this compound
Based on its moderately polar nature, the following solubility profile for this compound can be predicted:
-
High Solubility: Expected in polar aprotic solvents such as Dichloromethane, Chloroform, Acetone, and Ethyl Acetate . These solvents have a moderate polarity that can effectively solvate both the polar ketone group and the non-polar aromatic ring of this compound.
-
Moderate Solubility: Likely in polar protic solvents like Ethanol and Methanol . While these solvents can hydrogen bond, which this compound cannot do as a donor, their overall polarity is suitable for dissolving the compound.
-
Low Solubility: Predicted in Water , a highly polar protic solvent. The extensive and strong hydrogen bonding network of water makes it difficult for the non-polar regions of this compound to be accommodated.
-
Low to Moderate Solubility: Expected in non-polar solvents like Hexane and Cyclohexane . The polarity of the ketone group in this compound will limit its solubility in these solvents.
A Validated Protocol for the Experimental Determination of Solubility
Given the lack of publicly available quantitative solubility data, an experimental approach is necessary. The following protocol describes a reliable method for determining the solubility of this compound.
Objective: To determine the solubility of this compound in various organic solvents at a controlled temperature (e.g., 25 °C).
Materials and Reagents:
-
This compound (purity >98%)
-
Selected organic solvents (analytical grade)
-
Scintillation vials or test tubes with screw caps
-
Analytical balance
-
Temperature-controlled shaker or incubator
-
Syringe filters (0.45 µm, solvent-compatible)
-
Syringes
-
Volumetric flasks
-
UV-Vis Spectrophotometer (optional, for quantification)
Experimental Workflow Diagram:
Caption: Experimental workflow for determining the solubility of this compound.
Step-by-Step Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to several vials. The exact amount should be enough to ensure that undissolved solid remains after equilibration.
-
Accurately add a known volume (e.g., 5.0 mL) of the desired solvent to each vial.
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).
-
Shake the vials for a sufficient time (typically 24-48 hours) to ensure that the solution reaches equilibrium, meaning the maximum amount of solute has dissolved.
-
-
Sample Collection and Preparation:
-
After equilibration, let the vials stand undisturbed for a few hours to allow the excess solid to settle.
-
Carefully withdraw a known volume (e.g., 1.0 mL) of the clear supernatant using a syringe.
-
Immediately filter the collected supernatant through a 0.45 µm syringe filter into a pre-weighed vial (for gravimetric analysis) or a volumetric flask (for spectroscopic analysis). This step is crucial to remove any microscopic undissolved particles.
-
-
Quantification of Dissolved Solute:
-
Method A: Gravimetric Analysis
-
Carefully evaporate the solvent from the pre-weighed vial under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solute.
-
Once the solvent is completely removed, weigh the vial again. The difference in weight corresponds to the mass of dissolved this compound.
-
Calculate the solubility in g/L or mg/mL.
-
-
Method B: UV-Vis Spectrophotometry (Requires establishing a calibration curve first)
-
If using this method, first determine the λ_max (wavelength of maximum absorbance) of this compound in the chosen solvent.
-
Prepare a series of standard solutions of known concentrations and measure their absorbance to create a calibration curve (Absorbance vs. Concentration).
-
Dilute the filtered sample to a concentration that falls within the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample and use the calibration curve to determine its concentration.
-
Calculate the original solubility, accounting for the dilution factor.
-
-
Data Recording Template:
| Solvent | Temperature (°C) | Volume of Solvent (mL) | Volume of Aliquot (mL) | Mass of Residue (mg) / Concentration (from UV-Vis) | Solubility (mg/mL) |
| Dichloromethane | 25 | 5.0 | 1.0 | ||
| Acetone | 25 | 5.0 | 1.0 | ||
| Ethanol | 25 | 5.0 | 1.0 | ||
| Hexane | 25 | 5.0 | 1.0 | ||
| Water | 25 | 5.0 | 1.0 |
Safety and Handling
This compound is classified as harmful if swallowed and causes skin and eye irritation.[3] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.[11] All handling should be performed in a well-ventilated area or a fume hood.[12] Refer to the Safety Data Sheet (SDS) for detailed safety information before handling the compound and the solvents.[5]
Conclusion
References
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- Chemistry LibreTexts. (2023, January 22). Polar Protic and Aprotic Solvents.
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- University of Rochester, Department of Chemistry. (n.d.). Solvents and Polarity.
- (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
- ResearchGate. (2014, October 15). How do you distinguish the polarity of organic solvent?
- (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
- PubChem. (n.d.). 7-methyl-2,3-dihydro-1H-inden-1-one.
- Khan Academy. (n.d.). Solubility of organic compounds.
- Sigma-Aldrich. (2025, September 22). SAFETY DATA SHEET.
- ChemicalBook. (2025, July 16). This compound.
- (2023, August 31). Solubility of Organic Compounds.
- Sigma-Aldrich. (2022, March 26). SAFETY DATA SHEET.
- ChemicalBook. (n.d.). This compound | 39627-61-7.
- ResearchGate. (2025, August 6). Facile syntheses of 4-hydroxy-7-methyl-1-indanone, isolated from cyanobacterium Nostoc commune.
- Sigma-Aldrich. (n.d.). 7-Methoxy-1-indanone 97.
- Benchchem. (n.d.). Spectroscopic Analysis of Indanone Analogs: A Comparative Guide.
- ECHEMI. (n.d.). 1-Indanone SDS, 83-33-0 Safety Data Sheets.
- (2024, April 1). 6-Methyl-1-indanone - SAFETY DATA SHEET.
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A Comprehensive Technical Guide to the Thermochemical Profile of 7-Methyl-1-indanone
Foreword
For researchers, scientists, and professionals in drug development, a deep understanding of the energetic properties of molecular entities is paramount. Thermochemical data, such as the enthalpy of formation, entropy, and heat capacity, provide critical insights into molecular stability, reactivity, and potential metabolic pathways. This guide focuses on 7-Methyl-1-indanone, a substituted indanone with potential applications in medicinal chemistry and materials science. While direct experimental thermochemical data for this specific isomer is not extensively available in the public domain, this document provides a robust framework for its determination. By leveraging established experimental and computational methodologies applied to closely related isomers, we can confidently predict and understand the thermochemical landscape of this compound. This guide is structured to provide not just data, but a foundational understanding of the principles and techniques essential for generating and interpreting thermochemical information.
The Significance of Thermochemical Data in Scientific Research
Thermochemical parameters are fundamental to chemical and physical sciences. The standard molar enthalpy of formation (ΔfH°m), for instance, quantifies the energy change when one mole of a compound is formed from its constituent elements in their standard states. A more negative value typically indicates greater thermodynamic stability. This information is crucial for:
-
Reaction Energetics: Predicting the feasibility and exothermicity of chemical reactions.
-
Drug Design: Understanding the stability of potential drug candidates and their interactions with biological targets.
-
Materials Science: Designing materials with specific thermal properties.
-
Computational Modeling: Benchmarking and validating theoretical models.
Methodologies for Determining Thermochemical Properties
The determination of thermochemical data for compounds like this compound relies on a synergistic approach combining experimental calorimetry and high-level computational chemistry.
Experimental Approaches: A Multi-Calorimetric Strategy
A combination of calorimetric techniques is essential for a complete experimental determination of the gas-phase enthalpy of formation.
Workflow for Experimental Determination of Gas-Phase Enthalpy of Formation
Caption: Experimental workflow for determining gas-phase enthalpy of formation.
This technique is the cornerstone for determining the standard molar enthalpy of formation in the condensed phase (solid or liquid).
Protocol:
-
Sample Preparation: A precisely weighed sample of this compound is placed in a crucible within a high-pressure vessel (the "bomb").
-
Pressurization: The bomb is filled with a surplus of pure oxygen to ensure complete combustion.
-
Ignition: The sample is ignited by passing a current through a fuse wire.
-
Temperature Measurement: The bomb is submerged in a known mass of water in a calorimeter. The temperature change of the water is meticulously recorded.
-
Calculation: The massic energy of combustion (Δc u°) is calculated from the temperature rise and the energy equivalent of the calorimeter, which is predetermined using a standard substance like benzoic acid.[1][2]
-
Derivation of Enthalpy of Formation: The standard molar enthalpy of formation in the condensed phase is then derived from the standard molar enthalpy of combustion using Hess's Law.
The rationale for using a bomb calorimeter is to ensure a complete and well-defined combustion reaction, allowing for accurate measurement of the heat released.
To determine the gas-phase enthalpy of formation, the enthalpy of sublimation (for solids) or vaporization (for liquids) must be measured.
-
Calvet Microcalorimetry: This technique directly measures the heat absorbed during the phase transition. The "vacuum sublimation" drop method is commonly employed, where the sample is dropped into the calorimeter at a high temperature, and the heat flow associated with its sublimation is recorded.[1]
-
Knudsen Effusion Method: This method relates the vapor pressure of a substance to temperature. The rate of mass loss of a sample through a small orifice into a vacuum is measured at different temperatures. The Clausius-Clapeyron equation is then used to derive the enthalpy of sublimation from the temperature dependence of the vapor pressure.[1]
The choice between these methods often depends on the volatility and thermal stability of the compound.
Computational Chemistry: A Powerful Predictive Tool
High-level ab initio calculations provide a reliable means to predict thermochemical data, especially when experimental measurements are challenging.
Workflow for Computational Determination of Gas-Phase Enthalpy of Formation
Caption: Computational workflow for determining gas-phase enthalpy of formation.
A widely used and accurate computational approach is the G3(MP2)//B3LYP composite method.[1][3] This method involves:
-
Geometry Optimization: The molecular geometry of this compound is optimized using Density Functional Theory (DFT) with the B3LYP functional and the 6-31G(d) basis set.
-
Vibrational Frequencies: Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure is a true minimum on the potential energy surface and to obtain the zero-point vibrational energy (ZPVE).
-
Single-Point Energy Calculations: Higher-level single-point energy calculations are performed on the optimized geometry to obtain a more accurate electronic energy.
-
Isodesmic Reactions: To minimize errors in the calculations, isodesmic or homodesmotic reactions are employed. These are hypothetical reactions where the number and types of chemical bonds are conserved on both the reactant and product sides. By calculating the enthalpy of these reactions and using known experimental enthalpies of formation for the other species in the reaction, the enthalpy of formation of the target molecule (this compound) can be accurately derived.[1]
This computational strategy has shown excellent agreement with experimental data for other methyl- and methoxy-substituted indanones.[1][4]
Thermochemical Data for Methyl-Substituted Indanones
While data for this compound is not directly available, the study of other isomers provides valuable insights. The following table summarizes experimental and computational data for related compounds.
| Compound | ΔfH°m(cr or l) (kJ·mol⁻¹) | Δcr,lgH°m (kJ·mol⁻¹) | Experimental ΔfH°m(g) (kJ·mol⁻¹) | Computational ΔfH°m(g) (kJ·mol⁻¹) |
| 1-Indanone | -139.7 ± 3.4 | 75.7 ± 2.0 | -64.0 ± 3.8 | - |
| 2-Methyl-1-indanone | -173.1 ± 2.9 | 78.7 ± 1.5 | -94.4 ± 3.3 | -94.4 ± 4.2 |
| 3-Methyl-1-indanone | -186.1 ± 2.8 | 91.8 ± 1.5 | -94.3 ± 3.2 | -94.3 ± 4.2 |
Data sourced from Matos et al. (2007) and Silva et al. (2023).[1][5]
Analysis of Structural Effects: The Influence of the Methyl Group
The position of the methyl group on the indanone ring system influences its thermochemical properties. The presence of a methyl group generally leads to a decrease in the gas-phase enthalpy of formation by approximately 35 kJ·mol⁻¹ compared to the unsubstituted 1-indanone.[1][4] This is attributed to the stabilizing electronic effects of the methyl group.
For this compound, the methyl group is located on the aromatic ring. Its effect on the overall stability will be influenced by hyperconjugation and inductive effects. Based on the data for other isomers, it is reasonable to predict that the gas-phase enthalpy of formation for this compound will also be in the range of -90 to -100 kJ·mol⁻¹. However, precise determination requires dedicated experimental or computational studies as outlined in this guide.
Conclusion and Future Directions
This technical guide has provided a comprehensive overview of the methodologies required to determine the thermochemical properties of this compound. By employing a combination of experimental techniques, including static bomb combustion calorimetry and Calvet microcalorimetry, alongside high-level computational methods like the G3(MP2)//B3LYP approach, a complete and accurate thermochemical profile can be established. The existing data on related methyl-indanone isomers serves as a valuable benchmark and provides a strong basis for predicting the energetic landscape of the 7-methyl isomer. Future work should focus on the direct application of these described protocols to this compound to provide definitive experimental and computational data for this compound, thereby enriching the thermochemical database for this important class of molecules.
References
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Silva, A. L. R., León, G. P., & Ribeiro da Silva, M. D. M. C. (2023). Energetic Effects in Methyl- and Methoxy-Substituted Indanones: A Synergistic Experimental and Computational Study. Applied Sciences, 13(18), 10262. [Link]
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Matos, M. A. R., Miranda, M. S., Monte, M. J. S., Santos, L. M. N. B. F., Morais, V. M. F., Chickos, J. S., ... & Liebman, J. F. (2007). Calorimetric and computational study of indanones. The Journal of Physical Chemistry A, 111(44), 11153–11159. [Link]
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Rossini, F. D. (Ed.). (1956). Experimental Thermochemistry: Measurement of Heats of Reaction. Interscience Publishers. [Link]
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Methodological & Application
Application Notes and Protocols: The Versatility of 7-Methyl-1-indanone as a Synthetic Building Block
Abstract
7-Methyl-1-indanone, a substituted bicyclic ketone, serves as a highly versatile and valuable building block in modern organic synthesis. Its rigid indanone scaffold, which is a privileged structure in medicinal chemistry, combined with the electronic influence of the methyl group, provides multiple sites for strategic chemical modification.[1] These application notes explore the utility of this compound, detailing its role in the construction of complex molecular architectures, particularly in the synthesis of pharmacologically active compounds. We provide in-depth, field-proven protocols for key transformations, including catalytic hydrogenation and aldol condensation, explaining the causality behind experimental choices to ensure reproducibility and success.
Introduction: The Strategic Importance of the this compound Scaffold
The 1-indanone framework, characterized by a fused benzene and cyclopentanone ring system, is a cornerstone in the design of numerous natural products and pharmaceuticals.[2][3] The strategic placement of a methyl group at the 7-position, as in this compound (CAS No: 39627-61-7), subtly modulates the electronic and steric properties of the molecule, influencing the regioselectivity of subsequent reactions.[4] This makes it an ideal starting material for creating libraries of compounds for drug discovery and a key intermediate in multi-step syntheses. Its applications range from fragrances to the synthesis of potent enzyme inhibitors.[5]
Physicochemical and Spectroscopic Properties
A thorough understanding of the starting material's properties is critical for reaction monitoring and product characterization.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀O | [4][6] |
| Molecular Weight | 146.19 g/mol | [4][6] |
| Appearance | Solid | [5] |
| CAS Number | 39627-61-7 | [4][6] |
Spectroscopic Data Summary:
-
¹H NMR (CDCl₃): The proton NMR spectrum is characterized by signals for the aliphatic protons of the cyclopentanone ring, typically seen as multiplets or triplets between δ 2.6-3.4 ppm. The aromatic protons appear in the δ 7.2-7.8 ppm region, and the methyl group protons present as a singlet around δ 2.3-2.5 ppm.[7]
-
¹³C NMR (CDCl₃): The carbonyl carbon (C=O) is the most deshielded, appearing around δ 206-208 ppm. Aliphatic carbons are found between δ 16-44 ppm, while aromatic carbons resonate in the δ 120-155 ppm range.[8]
-
Infrared (IR): The most prominent feature is the strong carbonyl (C=O) stretching vibration, typically observed around 1700-1715 cm⁻¹.[8]
Foundational Synthetic Applications
The reactivity of this compound is dominated by its ketone functional group and the adjacent α-carbon, making it amenable to a wide array of classic and modern organic transformations.
Application 1: Catalytic Reduction to Chiral Alcohols
The reduction of the ketone in this compound to 7-Methyl-1-indanol is a pivotal transformation. The resulting chiral alcohol is a precursor for synthesizing amines and other functionalized molecules. The choice of reducing agent and catalyst is critical as it dictates the stereochemical outcome of the reaction.
Causality of Experimental Design: Catalytic transfer hydrogenation is an effective and operationally simple method that avoids the use of high-pressure hydrogen gas.[9] Metal oxides or metals on a solid support (e.g., Pd/C, Raney Nickel) are used as heterogeneous catalysts. The choice of hydrogen donor, such as a secondary alcohol like isopropanol, influences reaction kinetics and can impact diastereoselectivity.[9] Asymmetric reduction can be achieved using chiral catalysts, such as those based on ruthenium or rhodium complexes with chiral ligands, or through enzymatic processes to yield enantiopure alcohols.[10]
This protocol describes a general procedure for the catalytic transfer hydrogenation, which is kinetically controlled.[9]
Caption: Experimental workflow for catalytic hydrogenation.
Materials & Reagents:
| Reagent | M.W. | Amount | Moles | Rationale |
| This compound | 146.19 | 1.0 g | 6.84 mmol | Starting material |
| Palladium on Carbon (10%) | - | 100 mg | 10 wt% | Heterogeneous catalyst for hydrogenation[3] |
| Isopropanol | 60.10 | 25 mL | - | Solvent and hydrogen donor[9] |
| Celite® | - | - | - | Filtration aid to remove fine catalyst particles |
| Ethyl Acetate / Hexane | - | - | - | Eluent for column chromatography |
Step-by-Step Procedure:
-
Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 g, 6.84 mmol) and isopropanol (25 mL).
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (100 mg, 10 wt%) to the solution.
-
Reaction: Heat the mixture to reflux (approx. 82°C) under a nitrogen atmosphere. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).
-
Work-up: Cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite® to remove the catalyst, washing the pad with a small amount of isopropanol or ethyl acetate.
-
Isolation: Concentrate the filtrate under reduced pressure to remove the solvent.
-
Purification: The resulting crude oil or solid can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield pure 7-Methyl-1-indanol.
Application 2: C-C Bond Formation via Aldol Condensation for Pharmaceutical Synthesis
This compound is a crucial precursor in the synthesis of Donepezil and its analogues, which are used in the treatment of Alzheimer's disease.[11][12] The key synthetic step is a base-catalyzed aldol condensation between the indanone and an appropriate aldehyde, such as 1-benzyl-4-piperidinecarboxaldehyde.[13][14]
Causality of Experimental Design: The α-protons (at the C-2 position) of the 1-indanone are acidic and can be deprotonated by a base (e.g., NaOH, LDA) to form a nucleophilic enolate.[13] This enolate then attacks the electrophilic carbonyl carbon of the aldehyde. The subsequent dehydration of the aldol adduct is often spontaneous or can be promoted by heat or acid, leading to a thermodynamically stable α,β-unsaturated ketone.[11] The choice of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) can ensure complete enolate formation and minimize self-condensation side reactions.
This protocol outlines the synthesis of a Donepezil precursor.
Caption: Key steps in the base-catalyzed aldol condensation.
Materials & Reagents:
| Reagent | M.W. | Amount | Moles | Rationale |
| This compound | 146.19 | 1.0 g | 6.84 mmol | Enolate precursor |
| 1-Benzyl-4-piperidinecarboxaldehyde | 203.28 | 1.4 g | 6.89 mmol | Electrophile |
| Sodium Hydroxide (NaOH) | 40.00 | 0.55 g | 13.75 mmol | Base catalyst[13] |
| Methanol | 32.04 | 20 mL | - | Solvent |
| Acetic Acid (5% aq.) | - | - | - | Neutralization |
Step-by-Step Procedure:
-
Setup: In a 100 mL round-bottom flask, dissolve this compound (1.0 g, 6.84 mmol) in methanol (20 mL) and stir under an inert atmosphere at room temperature.
-
Base and Aldehyde Addition: Slowly add sodium hydroxide flakes (0.55 g, 13.75 mmol), followed by the dropwise addition of 1-benzyl-4-piperidinecarboxaldehyde (1.4 g, 6.89 mmol).[13]
-
Reaction: Stir the mixture vigorously at room temperature for 3-5 hours. The reaction progress can be monitored by TLC. A solid product will typically precipitate out of the solution.
-
Isolation: Once the reaction is complete, filter the solid precipitate.
-
Work-up: Wash the collected solid sequentially with cold 5% aqueous acetic acid and then with cold methanol to remove unreacted starting materials and salts.[13]
-
Purification: Dry the solid under vacuum to obtain the crude product. If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol or acetonitrile.
The resulting α,β-unsaturated ketone can then be subjected to catalytic hydrogenation (e.g., using Raney Nickel or Pd/C) to reduce the double bond and yield the final saturated Donepezil analogue.[13][14]
Advanced Applications: Annulation and Ring Expansion
The versatility of the indanone scaffold extends to the construction of complex fused- and spirocyclic frameworks. These reactions leverage the reactivity of the α-carbon to build new rings.
For instance, base-promoted ring expansion strategies can be used to convert 2-substituted 1-indanones into benzocycloheptene systems by reacting them with alkynes.[3][15] In these reactions, a base like sodium hydride (NaH) generates the indanone enolate, which attacks the alkyne. A subsequent series of intramolecular rearrangements, including a retro-aldol type reaction, leads to the expanded seven-membered ring.[15] These advanced methods highlight the role of this compound as a foundational structure for accessing diverse and complex molecular architectures.
Conclusion
This compound is a powerful and versatile building block in organic synthesis. Its utility is demonstrated in fundamental transformations such as catalytic reductions and C-C bond-forming reactions, which are crucial for the synthesis of high-value molecules, including important pharmaceuticals. The protocols provided herein are designed to be robust and reproducible, offering researchers a reliable starting point for their synthetic endeavors. The continued exploration of new reactions involving the indanone core promises to further expand its role in medicinal and materials chemistry.
References
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Chrzanowska, M., & Rozwadowska, M. D. (2018). Synthesis of 1-indanones with a broad range of biological activity. Molecules, 23(11), 2873. Available from: [Link].
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PubChem. 7-methyl-2,3-dihydro-1H-inden-1-one | C10H10O. Available from: [Link].
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Righi, L., et al. (2015). Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors. Molecules, 20(10), 18883-18903. Available from: [Link].
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Al-Qaisi, J. A., et al. (2017). Synthesis of New Indole Derivatives Structurally Related to Donepezil and Their Biological Evaluation as Acetylcholinesterase Inhibitors. Molecules, 22(3), 481. Available from: [Link].
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Reddy, P. V., et al. (2017). Industrially Scalable Synthesis of Anti-alzheimer Drug Donepezil. Journal of Chemical and Pharmaceutical Research, 9(7), 236-241. Available from: [Link].
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Kumar, A., et al. (2007). Facile syntheses of 4-hydroxy-7-methyl-1-indanone, isolated from cyanobacterium Nostoc commune. Indian Journal of Chemistry - Section B, 46B, 1519-1522. Available from: [Link].
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ResearchGate. Efficient and Industrially Viable Synthesis of Donepezil. Available from: [Link].
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ACS Publications. Hydrogenation of 4-(3,5-dimethyl-4-isoxazoylmethyl)-7,7a-dihydro-1.beta.-hydroxy-7a.beta.-methyl-5(6H)-indanone. The Journal of Organic Chemistry. Available from: [Link].
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Das, A., & Maji, M. S. (2023). Annulations involving 1-indanones to access fused- and spiro frameworks. Organic & Biomolecular Chemistry, 21(2), 244-263. Available from: [Link].
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Al-Zoubi, R. M., et al. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 11(53), 33633-33667. Available from: [Link].
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Gliński, M., & Słomińska, M. (2020). Diastereoselective Transfer Hydrogenation of Cyclic and Bicyclic Ketones over Selected Metal Oxides as Catalysts. Catalysts, 10(11), 1334. Available from: [Link].
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Royal Society of Chemistry. Synergetic effects of hydrogenation and acidic sites in phosphorus-modified nickel catalysts for the selective conversion of furfural to cyclopentanone. Catalysis Science & Technology. Available from: [Link].
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Koel, B. E., et al. (2003). Hydrogenation of cyclohexanone on Pt–Sn surface alloys. Journal of Catalysis, 220(2), 322-332. Available from: [Link].
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The Strategic Synthesis of Pharmaceutical Intermediates from 7-Methyl-1-indanone: A Guide for Drug Development Professionals
The 7-methyl-1-indanone scaffold is a cornerstone in medicinal chemistry, serving as a versatile starting material for a diverse array of pharmaceutical intermediates. Its rigid, bicyclic structure, coupled with the reactive ketone functionality and the influence of the methyl group on the aromatic ring, provides a unique platform for the synthesis of complex molecules with significant therapeutic potential.[1][2] This is particularly evident in the development of agents targeting neurodegenerative disorders such as Alzheimer's and Parkinson's disease.[3][4]
This technical guide provides an in-depth exploration of key synthetic transformations starting from this compound, offering detailed protocols, mechanistic insights, and comparative data to empower researchers in the rational design and synthesis of novel pharmaceutical candidates.
Core Synthetic Strategies and Their Mechanistic Underpinnings
The true synthetic power of this compound lies in the strategic manipulation of its core structure. The ketone can be transformed into a variety of functional groups, while the aromatic ring and the adjacent methylene positions offer further sites for modification.
Figure 1: Key synthetic pathways originating from this compound.
Application Note 1: Synthesis of Chiral Aminoindanes via Reductive Amination
Introduction: Chiral 1-aminoindanes are critical pharmacophores found in several CNS-active drugs, most notably the anti-Parkinson's agent Rasagiline.[5][6] Reductive amination of this compound offers a direct and efficient route to these valuable intermediates. The process involves the in-situ formation of an imine or enamine, followed by reduction to the corresponding amine.[4][7]
Mechanism: The reaction proceeds in two key steps:
-
Imine/Enamine Formation: The amine nucleophilically attacks the carbonyl carbon of the indanone, followed by dehydration to form a C=N double bond (imine). In the case of secondary amines, an enamine is formed. This step is typically catalyzed by mild acid.
-
Reduction: A reducing agent, such as sodium borohydride or sodium cyanoborohydride, selectively reduces the imine to an amine.[8] Catalytic hydrogenation can also be employed.
Figure 2: Workflow for the synthesis of chiral aminoindanes.
Protocol 1.1: Synthesis of Racemic N-Benzyl-7-methyl-1-aminoindane
This protocol is adapted from the synthesis of related aminoindanes and serves as a precursor for chiral resolution or further functionalization.[5]
Materials:
-
This compound
-
Benzylamine
-
Sodium borohydride (NaBH₄)
-
Ethanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of this compound (1 equivalent) in ethanol, add benzylamine (1.1 equivalents).
-
Stir the mixture at room temperature for 1-2 hours to facilitate enamine formation.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 equivalents) portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours.
-
Quench the reaction by the slow addition of 1 M HCl until the pH is acidic.
-
Remove the ethanol under reduced pressure.
-
Basify the aqueous residue with 2 M NaOH until the pH is >10.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel.
Note on Asymmetric Synthesis: To obtain enantiomerically pure aminoindanes, a chiral resolving agent like L-tartaric acid can be used to separate the racemic mixture.[5] Alternatively, asymmetric reduction of the intermediate imine can be achieved using chiral catalysts.[9]
| Parameter | Condition | Expected Outcome |
| Starting Material | This compound | - |
| Reagents | Benzylamine, NaBH₄ | Formation of N-benzyl-7-methyl-1-aminoindane |
| Solvent | Ethanol | Good solubility for reactants |
| Temperature | 0 °C to Room Temp. | Controlled reduction |
| Typical Yield | 75-85% (for related systems)[5] | High conversion to the desired amine |
Application Note 2: Synthesis of 2-Benzylidene-7-methyl-1-indanone Derivatives via Knoevenagel Condensation
Introduction: 2-Benzylidene-1-indanone derivatives are a class of compounds with demonstrated anti-inflammatory and potential anticancer activities.[10][11] The Knoevenagel condensation provides a straightforward method for their synthesis through the reaction of this compound with aromatic aldehydes.[12][13]
Mechanism: The reaction is typically base-catalyzed. A base (e.g., hydroxide or piperidine) deprotonates the α-carbon of the indanone, generating an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde. The resulting aldol adduct undergoes dehydration to yield the α,β-unsaturated ketone product.[14]
Figure 3: Mechanism of the Knoevenagel condensation.
Protocol 2.1: Base-Catalyzed Synthesis of 2-Benzylidene-7-methyl-1-indanone
This protocol is based on established procedures for the synthesis of similar compounds.[10][15]
Materials:
-
This compound
-
Benzaldehyde
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve this compound (1 equivalent) and benzaldehyde (1.1 equivalents) in ethanol in a round-bottom flask.
-
Prepare a solution of NaOH or KOH (1.2 equivalents) in a small amount of water and add it dropwise to the flask with stirring.
-
Stir the reaction mixture at room temperature for 4-8 hours. The progress of the reaction can be monitored by TLC.
-
Upon completion, pour the reaction mixture into a beaker of cold water.
-
Acidify the mixture with dilute HCl to precipitate the product.
-
Filter the solid product, wash thoroughly with water until the filtrate is neutral, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-benzylidene-7-methyl-1-indanone.
| Parameter | Condition | Expected Outcome |
| Starting Material | This compound | - |
| Reagents | Benzaldehyde, NaOH/KOH | Formation of the α,β-unsaturated ketone |
| Solvent | Ethanol | Good solubility and reaction medium |
| Temperature | Room Temperature | Mild conditions, minimizing side reactions |
| Typical Yield | 80-95% (for related systems)[10] | High yield of the desired product |
Application Note 3: Synthesis of Ring-Expanded Lactams via Beckmann Rearrangement
Introduction: Lactams are important structural motifs in many pharmaceutical compounds. The Beckmann rearrangement of the oxime derived from this compound provides a route to a six-membered ring lactam, a valuable intermediate for further synthetic elaboration.[16][17]
Mechanism: The process involves two main stages:
-
Oxime Formation: this compound reacts with hydroxylamine hydrochloride in the presence of a base to form the corresponding oxime.[18]
-
Beckmann Rearrangement: The oxime is treated with an acid catalyst (e.g., polyphosphoric acid, sulfuric acid, or a Lewis acid), which protonates the hydroxyl group, converting it into a good leaving group (water). This is followed by a concerted migration of the group anti-periplanar to the leaving group to the nitrogen atom, with simultaneous cleavage of the N-O bond. The resulting nitrilium ion is then hydrolyzed to the lactam.[19]
Figure 4: Workflow for the synthesis of ring-expanded lactams.
Protocol 3.1: Synthesis of 7-Methyl-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one
This is a representative protocol for the synthesis of the lactam from this compound.
Part A: Synthesis of this compound Oxime Materials:
-
This compound
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium acetate or Pyridine
-
Ethanol
-
Water
Procedure:
-
Dissolve this compound (1 equivalent) in ethanol.
-
Add a solution of hydroxylamine hydrochloride (1.2 equivalents) and sodium acetate (1.5 equivalents) in water.
-
Heat the mixture to reflux for 1-2 hours.
-
Cool the reaction mixture and add cold water to precipitate the oxime.
-
Filter the solid, wash with water, and dry to obtain this compound oxime.[18]
Part B: Beckmann Rearrangement Materials:
-
This compound oxime
-
Polyphosphoric acid (PPA) or concentrated Sulfuric acid
Procedure:
-
Carefully add the this compound oxime (1 equivalent) to pre-heated polyphosphoric acid (10-20 times the weight of the oxime) at 100-120 °C with stirring.
-
Continue stirring at this temperature for 15-30 minutes.
-
Pour the hot reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate or ammonium hydroxide.
-
Extract the product with a suitable organic solvent (e.g., chloroform or ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude lactam by recrystallization or column chromatography.
| Parameter | Condition | Expected Outcome |
| Starting Material | This compound oxime | - |
| Reagent | Polyphosphoric acid | Rearrangement to the lactam |
| Temperature | 100-120 °C | Sufficient energy for rearrangement |
| Work-up | Quenching on ice, neutralization | Isolation of the product |
| Typical Yield | 60-80% (for related systems) | Good conversion to the desired lactam |
Conclusion
This compound is a highly valuable and versatile building block in the synthesis of pharmaceutical intermediates. The key transformations of reductive amination, Knoevenagel condensation, and Beckmann rearrangement provide access to a wide range of structurally diverse and biologically relevant molecules. The protocols and mechanistic insights provided in this guide are intended to serve as a practical resource for researchers and scientists in the field of drug discovery and development, facilitating the exploration of new chemical space and the creation of next-generation therapeutics.
References
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Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. (n.d.). Retrieved January 4, 2026, from [Link]
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- Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury. (2018). International Journal of Nanomedicine, 13, 2131–2144.
- Ultrasound-Assisted Synthesis of 2-Benzylidene-1-Indanone Derivatives and Evaluation as a Corrosion Inhibitor for Mild Steel in 1 M HCl Solution. (2025).
- Synthesis of 1-indanones with a broad range of biological activity. (2017). Beilstein Journal of Organic Chemistry, 13, 451–494.
- Note 4 - ), the reaction mixture is cooled to ambient temperature and concentrated on a rotary evaporator under reduced pressure (20 °C, 1 mmHg) to remove. (n.d.). Organic Syntheses Procedure.
-
Beckmann Rearrangement. (n.d.). Master Organic Chemistry. Retrieved January 4, 2026, from [Link]
- Annulations involving 1-indanones to access fused- and spiro frameworks. (2022). SciSpace.
- Synthesis of a tricyclic lactam via Beckmann rearrangement and ring-rearrangement metathesis as key steps. (2015). Beilstein Journal of Organic Chemistry, 11, 163–168.
- Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders. (2024). Drug Discovery Today, 29(8), 104063.
-
Reductive amination. (n.d.). In Wikipedia. Retrieved January 4, 2026, from [Link]
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- A Simple and Efficient Procedure for Knoevenagel Reaction Promoted by Imidazolium-based Ionic Liquids. (n.d.).
- The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. (2020).
- A Novel Synthesis of Rasagiline via a Chemoenzymatic Dynamic Kinetic Resolution. (2018). Organic Process Research & Development, 22(11), 1598-1603.
- 1-indanone derivatives: a novel one-pot approach to imides via beckmann-like rearrangement and theoretical insights into their interactions with ache enzyme. (2025). SciELO.
- (PDF) One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. (2023).
- Enantioselective Gram-Scale Synthesis of Rasagiline via Chiral Phosphoric Acid-Catalyzed Reduction of Cyclic Imine. (2025).
- Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. (2021). The Journal of Organic Chemistry, 86(17), 11795-11806.
- Enantioselective synthesis of indanone spiro-isochromanone derivatives via a dinuclear zinc-catalyzed Michael/transesterification tandem reaction. (2021). Organic & Biomolecular Chemistry, 19(18), 4059-4063.
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- Model for synthesis of spiro indanone fused pyrano chromene. (n.d.).
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Beckmann Rearrangement. (n.d.). Organic Chemistry Portal. Retrieved January 4, 2026, from [Link]
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Application Note & Protocols: Strategic Derivatization of 7-Methyl-1-indanone for High-Throughput Biological Activity Screening
Abstract
The 1-indanone core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous compounds with significant pharmacological activities.[1][2][3] This application note provides a comprehensive guide for the strategic derivatization of 7-methyl-1-indanone to generate a diverse chemical library for biological activity screening. We present detailed, validated protocols for key chemical transformations, including Knoevenagel condensation and hydrazone formation, which are foundational methods for introducing chemical diversity. Furthermore, we outline standardized protocols for primary in vitro screening assays to evaluate the anticancer, anti-inflammatory, and antimicrobial potential of the synthesized derivatives. The causality behind experimental choices is explained, and workflows are visualized to provide a clear, logical framework for researchers in drug discovery and development.
Introduction: The Rationale for this compound Derivatization
The indanone framework is a recurring motif in both natural products and synthetic pharmaceuticals, prized for its rigid bicyclic structure that allows for the precise spatial orientation of functional groups.[2][3] Its derivatives have demonstrated a vast spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[2][4][5][6] The drug Donepezil, an acetylcholinesterase inhibitor used for Alzheimer's disease, is a prominent example of a clinically successful indanone-based therapeutic.[2][7]
This compound serves as an ideal starting scaffold. The methyl group at the 7-position provides a subtle yet significant modification to the electronic and steric profile compared to the unsubstituted parent, potentially influencing target binding and metabolic stability. The true value of this scaffold lies in the reactivity of the C1-ketone and the adjacent C2-methylene protons, which provide reliable handles for chemical modification, enabling the systematic construction of a compound library.
This guide focuses on leveraging these reactive sites to explore the chemical space around the this compound core. The objective is to synthesize a library of novel analogues and subject them to a cascade of biological screens to identify lead compounds for further development.
Strategic Derivatization: The Chemistry of Library Synthesis
The primary sites for derivatization on this compound are the carbonyl group and the α-carbon (C2). Our strategy focuses on robust, high-yielding reactions that are amenable to library synthesis and introduce a wide range of pharmacophoric features.
Causality Behind Derivatization Choices
-
Strategy A: Knoevenagel-Type Condensation: Reacting the C1-ketone with various aromatic aldehydes introduces a 2-benzylidene moiety. This is a powerful strategy for several reasons. Firstly, it extends the π-conjugated system of the molecule, which can enhance interactions with biological targets through π-stacking. Secondly, the substituted aromatic ring of the aldehyde allows for the systematic probing of structure-activity relationships (SAR) by varying electronic (electron-donating vs. withdrawing groups) and steric properties.[8]
-
Strategy B: Hydrazone and Heterocycle Formation: The ketone functionality is an excellent electrophile for condensation with nucleophilic hydrazines. This reaction creates stable hydrazone derivatives. Specifically, using substituted thiazolyl hydrazines introduces a five-membered heterocyclic ring system.[9][10] Heterocycles are ubiquitous in pharmaceuticals as they can act as bioisosteres, improve pharmacokinetic properties, and engage in specific hydrogen bonding interactions with protein targets.
The following diagram illustrates the overall derivatization workflow.
Caption: Workflow for the derivatization of this compound.
Experimental Protocols: Synthesis
The following protocols are designed to be self-validating. Successful synthesis should yield a product with distinct physical properties (e.g., melting point, TLC retention factor) from the starting materials, and structural confirmation must be performed using standard analytical techniques.
Protocol 1: General Procedure for Knoevenagel Condensation
-
Objective: To synthesize 2-(substituted-benzylidene)-7-methyl-1-indanones.
-
Materials:
-
This compound (1.0 eq)
-
Substituted aromatic aldehyde (1.1 eq)
-
Ethanol (EtOH)
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH), 10% aqueous solution
-
Deionized water
-
Standard laboratory glassware, magnetic stirrer, and Thin Layer Chromatography (TLC) apparatus.
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound (e.g., 1.46 g, 10 mmol) in 20 mL of ethanol with stirring.
-
Add the substituted aromatic aldehyde (11 mmol) to the solution and stir until homogeneous.
-
Cool the flask in an ice bath. Add the 10% KOH solution dropwise (approx. 5 mL) over 5 minutes. The reaction is often marked by a color change and/or precipitate formation.
-
Allow the reaction to stir at room temperature for 4-6 hours.
-
Monitor the reaction progress by TLC (e.g., using a 4:1 hexanes:ethyl acetate mobile phase) until the starting material spot is consumed.
-
Once complete, pour the reaction mixture into 100 mL of ice-cold water.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid thoroughly with cold water until the filtrate is neutral, then wash with a small amount of cold ethanol.
-
Dry the product in a vacuum oven.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate).
-
-
Validation & Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and mass spectrometry. The yield and melting point should be recorded.
Protocol 2: General Procedure for Thiazolyl Hydrazone Synthesis
-
Objective: To synthesize N-(7-methyl-1-ylidene)-N'-(substituted-thiazol-2-yl)-hydrazines.
-
Materials:
-
This compound (1.0 eq)
-
Substituted thiazolyl hydrazine (1.0 eq)
-
Absolute Ethanol
-
Glacial acetic acid (catalytic amount)
-
-
Procedure:
-
Combine this compound (e.g., 1.46 g, 10 mmol) and the appropriate thiazolyl hydrazine (10 mmol) in a round-bottom flask equipped with a reflux condenser.
-
Add 25 mL of absolute ethanol, followed by 3-4 drops of glacial acetic acid.
-
Heat the mixture to reflux and maintain for 6-8 hours, with stirring.
-
Monitor the reaction by TLC.
-
Upon completion, allow the reaction mixture to cool to room temperature. A precipitate will typically form.
-
Collect the solid product by vacuum filtration.
-
Wash the product with cold ethanol and dry under vacuum.
-
If necessary, purify by recrystallization.
-
-
Validation & Characterization: As described in Protocol 1.
Table 1: Representative Data for Synthesized Derivatives (Hypothetical)
| Compound ID | Derivatization Strategy | R-Group (Substituent) | Yield (%) | M.P. (°C) |
| SM-1 | - | This compound | - | 41-43 |
| LIB-A01 | Knoevenagel | 4-Chlorobenzyl | 88 | 151-153 |
| LIB-A02 | Knoevenagel | 4-Methoxybenzyl | 92 | 135-137 |
| LIB-A03 | Knoevenagel | 3,4-Dimethoxybenzyl | 85 | 160-162 |
| LIB-B01 | Hydrazone Formation | 4-Phenylthiazol-2-yl | 79 | 210-212 |
| LIB-B02 | Hydrazone Formation | 4-(4-Bromophenyl)thiazol-2-yl | 75 | 225-227 |
Biological Activity Screening: Protocols & Rationale
After synthesis and characterization, the library is subjected to a tiered screening process to identify biologically active compounds.
Caption: A tiered cascade for biological activity screening.
Protocol 3: In Vitro Anticancer Screening (MTT Assay)
-
Rationale: The MTT assay is a robust, colorimetric method for assessing cell viability. It is widely used in initial high-throughput screens to identify compounds that exhibit cytotoxicity against cancer cell lines. Indanone derivatives have shown promise as anticancer agents by mechanisms including tubulin polymerization inhibition and cell cycle arrest.[9][11][12]
-
Cell Lines: MCF-7 (human breast adenocarcinoma) and HT-29 (human colorectal adenocarcinoma).
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.
-
Prepare serial dilutions of the test compounds in culture medium (e.g., from 0.1 to 100 µM).
-
Replace the medium in the wells with the medium containing the test compounds. Include wells for vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plate for 48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot cell viability against compound concentration to determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth).
Protocol 4: In Vitro Anti-inflammatory Screening (Nitric Oxide Inhibition Assay)
-
Rationale: Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. This assay measures the ability of a compound to reduce NO production in macrophages stimulated by lipopolysaccharide (LPS), a common model for inflammation.[4][8]
-
Cell Line: RAW 264.7 (murine macrophage).
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. A negative control group (no LPS) and a vehicle control group (LPS + vehicle) should be included.
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (sulfanilamide solution) to the supernatant, followed by 50 µL of Griess Reagent B (NED solution).
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used to quantify nitrite concentration.
-
-
Data Analysis: Calculate the percentage of NO inhibition compared to the vehicle control. A preliminary cell viability assay (e.g., MTT) should be run in parallel to ensure that the observed NO reduction is not due to cytotoxicity.
Protocol 5: In Vitro Antimicrobial Screening (Broth Microdilution)
-
Rationale: The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of a compound.[6][13]
-
Strains: Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).
-
Procedure:
-
In a 96-well plate, prepare two-fold serial dilutions of the test compounds in Mueller-Hinton Broth (MHB).
-
Prepare a bacterial inoculum standardized to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Add the bacterial suspension to each well. Include a positive control (bacteria, no compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
-
-
Data Analysis: The result is reported as the MIC value in µg/mL or µM.
Table 2: Hypothetical Biological Screening Results
| Compound ID | Anticancer IC₅₀ (µM) (MCF-7) | Anti-inflammatory (% NO Inhibition @ 10 µM) | Antimicrobial MIC (µg/mL) (S. aureus) |
| LIB-A01 | 15.2 | 45.3 | >128 |
| LIB-A02 | 48.5 | 22.1 | >128 |
| LIB-B01 | 5.8 | 68.7 | 64 |
| LIB-B02 | 2.1 | 75.2 | 32 |
| Doxorubicin | 0.08 | N/A | N/A |
| Indomethacin | N/A | 85.0 | N/A |
Conclusion and Future Outlook
This application note provides a validated roadmap for the synthesis and preliminary biological evaluation of a this compound-based chemical library. The derivatization strategies outlined are versatile and allow for the generation of significant chemical diversity from a common starting material. The screening cascade enables the efficient identification of "hit" compounds with promising anticancer, anti-inflammatory, or antimicrobial activities.
Compounds identified as hits in these primary screens, such as the hypothetical LIB-B02 , warrant further investigation. Subsequent steps should include:
-
Secondary Assays: Elucidating the mechanism of action through assays like cell cycle analysis, apoptosis induction, or specific enzyme inhibition (e.g., COX-2, tubulin).[9][11][14]
-
Structure-Activity Relationship (SAR) Studies: Synthesizing a focused library of analogues around the hit compound to optimize potency and selectivity.
-
In Vivo Testing: Evaluating the efficacy and safety of the most promising lead compounds in relevant animal models.
The this compound scaffold remains a fertile ground for the discovery of novel therapeutic agents, and the systematic approach detailed herein provides a robust framework for unlocking its full potential.
References
-
PubMed. (2012). Anticancer activity, toxicity and pharmacokinetic profile of an indanone derivative. Available at: [Link]
-
Taylor & Francis Online. (2023). Indanone derivatives: Emerging frontiers in cancer therapy. Available at: [Link]
-
St. John's Scholar. (2021). Anticancer effect of indanone-based thiazolyl hydrazone derivative on p53 mutant colon cancer cell lines: in vitro and in vivo study. Available at: [Link]
-
PubMed. (n.d.). Discovery of novel sesquistilbene indanone analogues as potent anti-inflammatory agents. Available at: [Link]
-
National Center for Biotechnology Information (PMC). (n.d.). Synthesis of 1-indanones with a broad range of biological activity. Available at: [Link]
-
ResearchGate. (2024). Anti-inflammatory and anti-diabetic properties of indanone derivative isolated from Fernandoa adenophylla in vitro and in silico studies. Available at: [Link]
-
Bentham Science. (2023). Synthesis and Activity of Aurone and Indanone Derivatives. Available at: [Link]
-
Journal of Chemical and Pharmaceutical Research. (2010). Antimicrobial and antifungal screening of indanone acetic acid derivatives. Available at: [Link]
-
PubMed. (2022). Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study. Available at: [Link]
-
PubMed. (2023). Synthesis and Activity of Aurone and Indanone Derivatives. Available at: [Link]
-
ScienceOpen. (n.d.). Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for. Available at: [Link]
-
ResearchGate. (2023). Design, synthesis, and anti-inflammatory activity studies of indanone derivatives containing cinnamic acid skeleton. Available at: [Link]
-
OCED Chemical. (n.d.). The Chemistry Behind 7-Bromo-2-methyl-1-indanone: Synthesis and Applications. Available at: [Link]
-
PubMed. (2017). Recent developments in biological activities of indanones. Available at: [Link]
-
ResearchGate. (2023). Synthesis and Activity of Aurone and Indanone Derivatives. Available at: [Link]
-
PubMed. (2018). Design, synthesis and pharmacological evaluation of some novel indanone derivatives as acetylcholinesterase inhibitors for the management of cognitive dysfunction. Available at: [Link]
-
ResearchGate. (2014). Synthesis, pharmacological evaluation and molecular docking studies of indanone derivatives. Available at: [Link]
-
PubMed. (2024). Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders. Available at: [Link]
-
ResearchGate. (2004). Facile syntheses of 4-hydroxy-7-methyl-1-indanone, isolated from cyanobacterium Nostoc commune. Available at: [Link]
-
PubMed. (2021). Design, synthesis and biological evaluation of novel indanone containing spiroisoxazoline derivatives with selective COX-2 inhibition as anticancer agents. Available at: [Link]
-
Research Journal of Pharmacy and Technology. (2018). Synthesis, Characterization and Antimicrobial Screening of Substituted Indanone Derivatives. Available at: [Link]
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ResearchGate. (2017). Synthesis of 1-indanones with a broad range of biological activity. Available at: [Link]
-
ResearchGate. (2017). Recent developments in biological activities of indanones. Available at: [Link]
-
National Center for Biotechnology Information (PMC). (2022). Design, Synthesis, and Bioactivity of Chalcone Derivatives Containing Indanone. Available at: [Link]
-
RSC Publishing. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks. Available at: [Link]
-
Beilstein Journals. (2017). Synthesis of 1-indanones with a broad range of biological activity. Available at: [Link]
-
National Center for Biotechnology Information (PMC). (2022). Annulations involving 1-indanones to access fused- and spiro frameworks. Available at: [Link]
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Application Notes and Protocols: 7-Methyl-1-indanone as a Key Building Block in Agrochemical Synthesis
For: Researchers, scientists, and drug development professionals in the agrochemical sector.
Introduction: The Strategic Importance of the Indanone Scaffold in Agrochemical Design
The indanone framework, a bicyclic ketone, represents a privileged scaffold in the synthesis of a diverse array of biologically active molecules. Its rigid structure and versatile functional handles make it an ideal starting point for the development of novel agrochemicals. Among the various substituted indanones, 7-methyl-1-indanone has emerged as a particularly valuable precursor. The presence of the methyl group at the 7-position can influence the molecule's lipophilicity and metabolic stability, properties that are critical for the efficacy and environmental profile of a pesticide. Furthermore, the ketone functionality provides a reactive site for a multitude of chemical transformations, allowing for the introduction of diverse pharmacophores to fine-tune biological activity against specific agricultural pests, weeds, or fungal pathogens.[1][2]
This application note provides a comprehensive guide to the utilization of this compound in the synthesis of agrochemicals. We will explore key synthetic pathways to access this versatile building block and provide detailed protocols for its derivatization into potent insecticidal agents. The causality behind experimental choices will be elucidated to provide a deeper understanding of the synthetic strategies.
Synthetic Pathways to this compound
The efficient synthesis of this compound is a critical first step in its application for agrochemical development. Two primary and robust synthetic routes are commonly employed: Intramolecular Friedel-Crafts Acylation and the Diels-Alder Reaction.
Intramolecular Friedel-Crafts Acylation
This classical approach is a cornerstone for the formation of the indanone ring system.[1][3] The general strategy involves the cyclization of a 3-(m-tolyl)propanoic acid derivative. The methyl group on the aromatic ring directs the cyclization to the desired position to yield this compound.
Diagram: Friedel-Crafts Acylation for this compound Synthesis
Caption: Friedel-Crafts acylation route to this compound.
Diels-Alder Reaction
A more convergent approach to constructing the this compound scaffold involves a [4+2] cycloaddition, or Diels-Alder reaction.[4][5] This method offers the potential for stereocontrol and can be a powerful tool for accessing specific isomers. A notable example is the reaction between 1,3-pentadiene and 2-cyclopentenone, followed by oxidative aromatization.
Diagram: Diels-Alder Approach to this compound
Caption: Diels-Alder synthesis of this compound.
Application in the Synthesis of Novel Insecticides: A Case Study with Anthranilic Diamide Analogs
The indane moiety has been successfully incorporated into the structure of novel anthranilic diamide insecticides, a class of compounds known for their potent and selective activity against a range of lepidopteran pests.[6][7] While the cited research utilizes a range of indane analogs, the following protocol is a representative example of how this compound can be elaborated into a final, active agrochemical.
The overall synthetic strategy involves the conversion of this compound to the corresponding amine, which is then coupled with a pre-synthesized pyrazole carboxylic acid to form the final diamide product.
Experimental Protocols
Protocol 1: Synthesis of 7-Methyl-2,3-dihydro-1H-inden-1-amine
This protocol describes the reductive amination of this compound to produce the key amine intermediate.
Materials:
| Reagent/Solvent | M.W. | Quantity | Moles |
| This compound | 146.19 | 10.0 g | 0.068 |
| Ammonium acetate | 77.08 | 52.4 g | 0.68 |
| Sodium cyanoborohydride | 62.84 | 4.27 g | 0.068 |
| Methanol | 32.04 | 200 mL | - |
| Dichloromethane | 84.93 | 200 mL | - |
| Saturated aq. NaHCO₃ | - | 100 mL | - |
| Anhydrous MgSO₄ | 120.37 | - | - |
Procedure:
-
To a stirred solution of this compound (10.0 g, 0.068 mol) in methanol (200 mL) in a 500 mL round-bottom flask, add ammonium acetate (52.4 g, 0.68 mol).
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Carefully add sodium cyanoborohydride (4.27 g, 0.068 mol) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Partition the residue between dichloromethane (200 mL) and saturated aqueous sodium bicarbonate solution (100 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol, 95:5) to afford 7-methyl-2,3-dihydro-1H-inden-1-amine.
Expected Yield: 75-85%
Rationale: Reductive amination is a highly efficient method for the conversion of ketones to amines. Ammonium acetate serves as the ammonia source for the initial imine formation, which is then reduced in situ by the mild reducing agent, sodium cyanoborohydride. The reaction is performed at a slightly acidic pH (due to the ammonium acetate) to favor imine formation and reduction.
Protocol 2: Synthesis of a Representative Anthranilic Diamide Insecticide
This protocol outlines the coupling of the amine intermediate with a pre-synthesized pyrazole carboxylic acid chloride. The synthesis of the acid chloride is a standard procedure and is not detailed here.
Materials:
| Reagent/Solvent | M.W. | Quantity | Moles |
| 7-Methyl-2,3-dihydro-1H-inden-1-amine | 147.22 | 5.0 g | 0.034 |
| Pyrazole acid chloride | (Varies) | (As required) | 0.034 |
| Triethylamine | 101.19 | 4.7 mL | 0.034 |
| Dichloromethane | 84.93 | 150 mL | - |
| 1 M HCl (aq) | - | 50 mL | - |
| Saturated aq. NaHCO₃ | - | 50 mL | - |
| Brine | - | 50 mL | - |
| Anhydrous MgSO₄ | 120.37 | - | - |
Procedure:
-
Dissolve 7-methyl-2,3-dihydro-1H-inden-1-amine (5.0 g, 0.034 mol) and triethylamine (4.7 mL, 0.034 mol) in dichloromethane (150 mL) in a 250 mL round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of the appropriate pyrazole acid chloride (0.034 mol) in dichloromethane (20 mL) dropwise over 20 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Wash the reaction mixture sequentially with 1 M HCl (50 mL), saturated aqueous sodium bicarbonate solution (50 mL), and brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the final anthranilic diamide insecticide.
Expected Yield: 70-90%
Rationale: This is a standard amide bond formation reaction. Triethylamine is used as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation. The aqueous workup is essential to remove unreacted starting materials and byproducts.
Diagram: Synthetic Pathway to an Indane-Containing Anthranilic Diamide Insecticide
Caption: General workflow for the synthesis of an indane-based insecticide.
Conclusion
This compound is a highly valuable and versatile building block in the synthesis of novel agrochemicals. Its straightforward preparation via established methods like Friedel-Crafts acylation and the Diels-Alder reaction, coupled with the reactivity of its ketone functionality, allows for the efficient construction of complex and biologically active molecules. The provided protocols for the synthesis of an indane-containing anthranilic diamide insecticide serve as a practical guide for researchers in the field. The logical and stepwise approach, with clear rationale for each step, empowers scientists to adapt and apply these methodologies to their own research and development of next-generation crop protection agents.
References
- Kamat, S. P., Menezes, J. C., Siddhaye, B. M., & Paknikar, S. K. (2008). Facile syntheses of 4-hydroxy-7-methyl-1-indanone, isolated from cyanobacterium Nostoc commune. Indian Journal of Chemistry - Section B, 47(10), 1597–1599.
-
Yang, Z., et al. (2024). Synthesis and Insecticidal Activity of Novel Anthranilic Diamide Insecticides Containing Indane and Its Analogs. International Journal of Molecular Sciences, 25(4), 2445. Available at: [Link]
-
Yang, Z., et al. (2024). Synthesis and Insecticidal Activity of Novel Anthranilic Diamide Insecticides Containing Indane and Its Analogs. ResearchGate. Available at: [Link]
-
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The Indanone Backbone: A Versatile Scaffold for Advanced Materials Leveraging 7-Methyl-1-indanone
Introduction: Unveiling the Potential of 7-Methyl-1-indanone in Materials Science
The indanone framework, a bicyclic structure featuring a fused benzene and cyclopentanone ring system, represents a privileged scaffold in the design of functional organic molecules.[1][2] While extensively explored in medicinal chemistry for the development of therapeutics, its unique combination of rigidity, aromaticity, and reactive handles positions it as a compelling building block for advanced materials.[3][4] this compound, in particular, offers a tailored starting point for chemists to innovate in polymer science, organic electronics, and the synthesis of photoactive materials. The methyl group at the 7-position can influence solubility and solid-state packing, while the ketone and aromatic ring provide multiple sites for chemical modification.[2]
This technical guide delves into the prospective applications of this compound in materials science, providing detailed protocols and the scientific rationale for its use as a precursor to high-performance polymers, photoinitiators, and functional organic materials. We will explore how this versatile molecule can be strategically modified to impart desirable thermal, electronic, and photophysical properties to the resulting materials.
Core Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental to its application in materials synthesis.
| Property | Value | Reference |
| CAS Number | 39627-61-7 | [5] |
| Molecular Formula | C₁₀H₁₀O | [5] |
| Molecular Weight | 146.19 g/mol | [5] |
| Appearance | Not specified, likely a solid | [6] |
| Purity | Typically >98% | [6] |
Application I: High-Performance Polymers via Indenone Intermediates
The indanone structure can be transformed into its unsaturated analogue, indenone, which serves as a monomer for producing polymers with exceptional thermal stability.[7] Poly(indenone) is noted for its remarkably high glass transition temperature (Tg), making it a candidate for high-temperature engineering plastics in demanding sectors like aerospace and automotive.[7]
Scientific Rationale
The rigidity of the indenone monomer unit contributes to a high Tg in the resulting polymer, restricting chain mobility even at elevated temperatures. The methyl substituent on the this compound precursor can further enhance the polymer's properties by improving its solubility in organic solvents for easier processing, without significantly compromising its thermal stability.
Experimental Workflow: From this compound to Poly(7-methyl-indenone)
Caption: Workflow for the synthesis and characterization of Poly(7-methyl-indenone).
Protocol 1: Synthesis of 7-Methyl-1-indenone Monomer
-
α-Bromination: To a solution of this compound (1 eq.) in a suitable solvent (e.g., carbon tetrachloride), add N-bromosuccinimide (NBS, 1.1 eq.) and a radical initiator such as azobisisobutyronitrile (AIBN, 0.05 eq.). Reflux the mixture under an inert atmosphere until the starting material is consumed (monitored by TLC).
-
Purification: After cooling, filter the succinimide byproduct. Remove the solvent under reduced pressure. The crude 2-bromo-7-methyl-1-indanone can be used directly in the next step or purified by column chromatography.
-
Elimination: Dissolve the crude bromo-indanone in a polar aprotic solvent like tetrahydrofuran (THF). Add a non-nucleophilic base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 1.5 eq.) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for several hours.
-
Work-up and Purification: Quench the reaction with a dilute acid solution and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the resulting 7-Methyl-1-indenone by column chromatography.
Protocol 2: Lewis Pair Polymerization of 7-Methyl-1-indenone
Note: This is a generalized protocol based on the polymerization of indenone. Optimization of the Lewis acid/base pair and reaction conditions is likely necessary.
-
Preparation: In a glovebox, dissolve the purified 7-Methyl-1-indenone monomer in a dry, inert solvent (e.g., toluene).
-
Initiation: In a separate vial, prepare a solution of the chosen Lewis acid (e.g., a borane) and Lewis base (e.g., a phosphine). Add the initiator solution to the monomer solution at a controlled temperature.
-
Polymerization: Allow the polymerization to proceed for the desired time. The reaction progress can be monitored by the increase in viscosity of the solution.
-
Termination and Precipitation: Terminate the polymerization by adding a quenching agent (e.g., methanol). Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol or hexane).
-
Purification and Drying: Collect the polymer by filtration, wash it with the non-solvent, and dry it under vacuum to a constant weight.
Application II: Precursor for Photoinitiators in Polymer Curing
The indanone scaffold can be functionalized to create potent photoinitiators for free-radical polymerization, particularly for applications in coatings, adhesives, and 3D printing.[1] Cinnamoyl-indanone derivatives, for example, exhibit strong absorption in the visible light spectrum, making them suitable for LED-based curing systems.
Scientific Rationale
Through a Knoevenagel condensation, this compound can be reacted with a substituted cinnamaldehyde to create a donor-π-acceptor (D-π-A) chromophore.[1] The indanone moiety acts as the electron acceptor. Upon irradiation with visible light, these molecules can generate radicals to initiate polymerization. The methyl group on the indanone can enhance the solubility and compatibility of the photoinitiator within various monomer formulations.
Experimental Workflow: Synthesis of a this compound-based Photoinitiator
Caption: Synthesis of a cinnamoyl-indanone photoinitiator and its application.
Protocol 3: Synthesis of a Cinnamoyl-7-methyl-1-indanone Photoinitiator
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1 eq.) and a substituted cinnamaldehyde (e.g., 4-(dimethylamino)cinnamaldehyde, 1 eq.) in a suitable solvent such as ethanol or toluene.
-
Catalysis: Add a catalytic amount of a base, such as piperidine or pyrrolidine.
-
Condensation: Reflux the mixture for several hours, using a Dean-Stark trap if toluene is the solvent to remove the water byproduct. Monitor the reaction by TLC.
-
Isolation and Purification: After completion, cool the reaction mixture. The product may precipitate upon cooling and can be collected by filtration. Alternatively, remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.
Application III: Building Block for Organic Electronics
The indanone core is a versatile platform for constructing functional materials for organic electronics, including organic light-emitting diodes (OLEDs) and materials for photocatalysis.[3][8][9] By introducing strong electron-withdrawing groups, the indanone scaffold can be transformed into a potent electron acceptor.
Scientific Rationale
A well-known example is the modification of the related 1,3-indandione with malononitrile to create 1,1-dicyanomethylene-3-indanone (IC), a powerful electron acceptor used in non-fullerene acceptors for organic solar cells and in conjugated polymers for photocatalytic hydrogen evolution.[9] A similar strategy can be applied to this compound. The resulting molecule can then be incorporated into larger conjugated systems, such as polymers or small molecules, to tune their electronic properties for specific applications. The methyl group can aid in controlling the morphology and processability of these advanced materials.
Protocol 4: Synthesis of a this compound-based Electron Acceptor Moiety
-
Knoevenagel Condensation: To a solution of this compound (1 eq.) and malononitrile (1.1 eq.) in a solvent like chloroform or dichloromethane, add a catalytic amount of a base (e.g., piperidine or a weak inorganic base).
-
Reaction: Stir the reaction at room temperature or with gentle heating until the starting material is consumed.
-
Purification: Wash the reaction mixture with water and brine. Dry the organic layer and remove the solvent. The crude product can be purified by column chromatography or recrystallization to yield the dicyanomethylene derivative of this compound. This derivative can then be used in subsequent reactions, such as Suzuki or Stille coupling, to be incorporated into conjugated polymers.
Conclusion
This compound is a promising, yet underexplored, platform for the development of advanced materials. Its rigid, modifiable structure provides a foundation for creating high-performance polymers with excellent thermal stability, efficient photoinitiators for visible-light curing, and novel electron-accepting units for organic electronics. The protocols outlined in this guide, based on established chemistry of the indanone scaffold, offer a starting point for researchers and scientists to harness the potential of this compound in pushing the boundaries of materials science. Further exploration into the derivatization and polymerization of this compound is warranted to fully realize its capabilities.
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Application Note: Catalytic Strategies for the Synthesis of 7-Methyl-1-Indanone Derivatives
Abstract
The 1-indanone scaffold is a privileged structural motif integral to numerous natural products and pharmaceutically active molecules.[1][2] Specifically, 7-methyl-1-indanone derivatives are key intermediates in the synthesis of therapeutic agents for conditions like neurodegenerative diseases, as well as potent antiviral, anti-inflammatory, and anticancer compounds.[3][4] The strategic placement of the methyl group at the C7 position necessitates robust and regioselective synthetic methods. This guide provides an in-depth analysis of prominent catalytic methodologies for the synthesis of this compound derivatives, focusing on the mechanistic rationale behind catalyst selection and process optimization. We present detailed experimental protocols for classical and modern transition-metal-catalyzed approaches, designed to be self-validating for implementation in a research or process development setting.
The Strategic Importance of the 1-Indanone Core
The indanone framework is a cornerstone in medicinal chemistry. Its rigid bicyclic structure serves as a versatile template for orienting functional groups in three-dimensional space, enabling precise interactions with biological targets. The famous Alzheimer's drug, Donepezil, features an indanone moiety, highlighting the therapeutic relevance of this class of compounds.[3] The synthesis of substituted indanones, therefore, remains a highly active area of research. This note will focus on catalytic routes to this compound, a substitution pattern that requires careful control of regioselectivity during ring formation.
Intramolecular Friedel-Crafts Acylation: The Cornerstone Approach
The most classical and reliable method for constructing the 1-indanone core is the intramolecular Friedel-Crafts acylation of a 3-arylpropanoic acid derivative.[1][2][3] For the synthesis of this compound, the required precursor is 3-(2-methylphenyl)propanoic acid (also known as 3-(o-tolyl)propanoic acid).
Mechanistic Principle
The reaction is a quintessential electrophilic aromatic substitution. It is initiated by a strong Brønsted or Lewis acid catalyst that activates the carboxylic acid (or a more reactive derivative like an acyl chloride) to generate a highly electrophilic acylium ion. This intermediate is then attacked by the electron-rich aromatic ring in an intramolecular fashion, leading to the formation of the five-membered ketone ring.[1][2] The final step is deprotonation to restore aromaticity. The presence of the methyl group at the ortho position of the propanoic acid side chain directs the cyclization to the C6 position, yielding the desired this compound.
Caption: General mechanism of intramolecular Friedel-Crafts acylation.
Catalyst Systems and Comparative Analysis
The choice of acid catalyst is critical and directly impacts reaction efficiency, yield, and scalability. While stoichiometric amounts of strong acids are traditionally used, modern methods increasingly employ catalytic quantities.
| Catalyst System | Typical Conditions | Advantages | Limitations & Causality |
| Polyphosphoric Acid (PPA) | Neat, 80-100 °C | Inexpensive, acts as both solvent and catalyst. | Often requires high temperatures; viscous medium makes workup difficult. |
| Aluminum Chloride (AlCl₃) | Stoichiometric, CH₂Cl₂ or CS₂, 0 °C to RT | Highly effective for acyl chlorides. | Generates large amounts of corrosive waste; moisture sensitive. The strong Lewis acidity ensures high reactivity. |
| Nafion-H | Refluxing benzene | Heterogeneous catalyst, easily recoverable and reusable.[4] | Higher cost, may require longer reaction times. |
| Niobium(V) Chloride (NbCl₅) | Catalytic, CH₂Cl₂, RT | Acts as both reagent (forms acyl chloride in situ) and catalyst; mild conditions.[5] | Moisture sensitive, higher cost than traditional acids. |
| Superacids (e.g., TfOH) | Catalytic, high temp | Can cyclize less reactive substrates. | Extremely corrosive and hazardous; can lead to side products if not controlled. |
Experimental Protocol: Synthesis of this compound via PPA
This protocol describes a robust procedure for the cyclization of 3-(2-methylphenyl)propanoic acid.
Materials:
-
3-(2-methylphenyl)propanoic acid
-
Polyphosphoric acid (PPA)
-
Crushed ice
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a mechanical stirrer and a heating mantle, add 3-(2-methylphenyl)propanoic acid (1.0 eq).
-
Add polyphosphoric acid (approx. 10 times the weight of the starting acid). Causality: The large excess of PPA ensures the reaction mixture remains stirrable and provides sufficient acid strength to drive the dehydration and cyclization.
-
Heat the mixture to 80-90 °C with vigorous stirring for 2-3 hours. Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent).
-
Once the reaction is complete, cool the flask to room temperature and then carefully pour the viscous mixture onto a large beaker of crushed ice with stirring. Safety Note: This quenching step is highly exothermic.
-
The product will often precipitate as a solid or oil. Extract the aqueous mixture with dichloromethane (3 x volumes).
-
Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution (to neutralize residual acid), and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the product via flash column chromatography or recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).
Transition-Metal-Catalyzed Annulation Strategies
Modern synthetic chemistry offers powerful alternatives to Friedel-Crafts acylation, often proceeding under milder conditions with greater functional group tolerance.[6] These methods are particularly valuable for constructing highly functionalized or complex indanone derivatives.
Palladium-Catalyzed Carbonylative Cyclization
This strategy builds the indanone ring by incorporating a molecule of carbon monoxide (CO). A typical approach involves the carbonylative cyclization of an o-halo-alkenylbenzene.[4][7]
Mechanistic Principle: The catalytic cycle generally involves:
-
Oxidative Addition: The Pd(0) catalyst inserts into the aryl-halide bond.
-
CO Insertion: Carbon monoxide coordinates to the palladium center and inserts into the Aryl-Pd bond to form an acyl-palladium complex.
-
Migratory Insertion: The tethered alkene inserts into the acyl-palladium bond in an exo-dig fashion, forming the five-membered ring.
-
β-Hydride Elimination & Reductive Elimination: Subsequent steps regenerate the Pd(0) catalyst and yield the indanone product.
Caption: Simplified catalytic cycle for Pd-catalyzed carbonylative cyclization.
Rhodium-Catalyzed Intramolecular Hydroacylation
Intramolecular hydroacylation is a highly atom-economical process that involves the addition of an aldehyde C-H bond across a tethered alkene.[8] To synthesize a this compound derivative, a substrate like 2-allyl-6-methylbenzaldehyde would be required.
Mechanistic Principle:
-
Oxidative Addition: The Rh(I) catalyst undergoes oxidative addition into the aldehyde C-H bond to form an acyl-rhodium(III)-hydride intermediate.
-
Olefin Insertion: The tethered alkene coordinates to the rhodium center and inserts into the Rh-H bond.
-
Reductive Elimination: The acyl and alkyl groups couple via reductive elimination, forming the C-C bond of the indanone ring and regenerating the active Rh(I) catalyst.[9]
This method is particularly powerful for asymmetric synthesis when chiral ligands are employed, allowing for the creation of enantioenriched indanones.[10]
Caption: Simplified catalytic cycle for Rh-catalyzed intramolecular hydroacylation.
Protocol: Rh-Catalyzed Asymmetric Synthesis of a 3-Aryl-1-Indanone Derivative
This protocol is adapted from established methods for the synthesis of chiral indanones and illustrates the principles of modern asymmetric catalysis.[7][10]
Materials:
-
Pinacolborane chalcone derivative (substrate)
-
[Rh(cod)₂]BF₄ (catalyst precursor)
-
(R)-MonoPhos (chiral ligand)
-
1,4-Dioxane (anhydrous)
-
Methanol
Procedure:
-
In a glovebox, charge a Schlenk tube with the chalcone substrate (1.0 eq), [Rh(cod)₂]BF₄ (2.5 mol%), and (R)-MonoPhos (5.0 mol%). Causality: The use of a chiral phosphine ligand like MonoPhos creates a chiral environment around the rhodium center, which directs the 1,4-addition to favor one enantiomer over the other.
-
Add anhydrous 1,4-dioxane to dissolve the solids.
-
Add methanol (4.0 eq) to the reaction mixture.
-
Seal the tube and stir the reaction at 50 °C for 12-24 hours.
-
Monitor the reaction by chiral HPLC or TLC.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the resulting chiral 3-aryl-1-indanone by flash column chromatography on silica gel.
General Experimental Workflow
Regardless of the chosen catalytic method, a systematic workflow is essential for success. The following diagram outlines the logical progression from reaction setup to final product isolation.
Caption: Standard experimental workflow for catalytic synthesis.
Conclusion and Future Outlook
The synthesis of this compound derivatives can be achieved through a variety of powerful catalytic methods. The classical intramolecular Friedel-Crafts acylation remains a robust and cost-effective choice for large-scale synthesis, particularly when using precursors like 3-(2-methylphenyl)propanoic acid. For the construction of more complex, highly functionalized, or chiral indanones, modern transition-metal-catalyzed strategies, including palladium-catalyzed carbonylations and rhodium-catalyzed hydroacylations, offer unparalleled precision and milder reaction conditions. The continued development in this field is focused on creating more sustainable protocols, utilizing earth-abundant metal catalysts, and expanding the scope of asymmetric transformations to provide efficient access to single-enantiomer therapeutics.
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Introduction: The Strategic Value of 7-Methyl-1-indanone in Aromatic Synthesis
An Application Guide: Leveraging 7-Methyl-1-indanone for the Synthesis of Complex Polycyclic Aromatic Compounds
Polycyclic Aromatic Compounds (PACs) and their heterocyclic analogues represent a cornerstone of medicinal chemistry, materials science, and organic electronics. Their rigid, planar structures are privileged scaffolds found in numerous natural products and pharmacologically active molecules[1]. The synthetic challenge, however, lies in the controlled, regioselective construction of these often-complex fused ring systems.
This compound emerges as a powerful and versatile precursor in this context. It is a bicyclic ketone featuring a fused benzene and cyclopentanone ring system[2]. This structure is not merely a passive scaffold; it is an active participant in chemical transformations. The strategic placement of the methyl group at the 7-position influences the electronic properties and steric environment of the aromatic ring, while the ketone and its adjacent α-methylene group provide two distinct, highly reactive sites for carbon-carbon bond formation. This inherent reactivity allows for a variety of annulation strategies to build additional aromatic rings, making it an ideal starting point for constructing elaborate PACs.
This guide provides an in-depth exploration of this compound as a precursor, detailing the key chemical transformations, providing step-by-step protocols, and explaining the mechanistic rationale behind these synthetic strategies.
Core Synthetic Strategies: From Indanone to Polycyclic Systems
The journey from this compound to a complex PAC typically involves a two-stage process: (1) Carbon Framework Extension , where new carbon atoms are appended to the indanone core, and (2) Cyclization and Aromatization , where the new ring is closed and converted to a stable aromatic system.
Logical Workflow for PAC Synthesis
The following diagram illustrates the general strategic workflow for utilizing this compound.
Caption: General workflow for PAC synthesis from this compound.
Framework Extension via Aldol Condensation
The most direct method for extending the carbon framework is the base-catalyzed Claisen-Schmidt (Aldol) condensation. The acidic α-protons of the indanone readily form an enolate, which acts as a nucleophile, attacking the carbonyl carbon of an aromatic aldehyde. This reaction is highly efficient for creating a C=C double bond, directly attaching a new aromatic moiety in a position ripe for subsequent cyclization.
Causality: The choice of a strong base (e.g., NaOH or KOH) in an alcoholic solvent is critical. The base must be strong enough to deprotonate the α-carbon of the indanone but not so strong as to promote self-condensation or other side reactions. The subsequent dehydration of the aldol adduct is typically spontaneous under these conditions, driven by the formation of a highly conjugated system.
Protocol 1: Synthesis of (E)-2-(4-methoxybenzylidene)-7-methyl-1H-inden-1-one
This protocol details the condensation of this compound with p-anisaldehyde.
Materials:
-
This compound (1.46 g, 10 mmol)
-
p-Anisaldehyde (4-methoxybenzaldehyde) (1.36 g, 10 mmol)
-
Methanol (50 mL)
-
Sodium hydroxide solution (50% w/v, 10 mL)
-
Distilled water
-
Ethyl acetate
-
Brine solution
Procedure:
-
Dissolve this compound and p-anisaldehyde in methanol (50 mL) in a 250 mL round-bottom flask equipped with a magnetic stirrer.
-
Stir the solution at room temperature until all solids have dissolved.
-
Slowly add the sodium hydroxide solution dropwise to the stirred mixture. A color change to deep yellow or orange and the formation of a precipitate is expected.
-
Continue stirring at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:7 ethyl acetate/petroleum ether mobile phase[3].
-
Once the reaction is complete (disappearance of starting materials), quench the reaction by pouring the mixture into 100 mL of cold distilled water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate.
-
Filter the mixture and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude solid should be recrystallized from ethanol to afford the pure product as yellow crystals.
Data Presentation: Expected Outcomes for Aldol Condensation
| Aromatic Aldehyde | Substituent | Typical Yield | Melting Point (°C) |
| Benzaldehyde | -H | ~85-95% | 101-103 |
| p-Anisaldehyde | -OCH₃ | ~90-98% | 135-137 |
| 4-Chlorobenzaldehyde | -Cl | ~88-96% | 160-162 |
| 4-(Trifluoromethyl)benzaldehyde | -CF₃ | ~80-90% | 141-143 |
Note: Yields and melting points are illustrative and may vary based on experimental conditions and purity.
Annulation and Aromatization to Form PACs
With the extended framework in place, the next critical step is the intramolecular cyclization to form a new ring, followed by aromatization. This is commonly achieved through acid-catalyzed reactions, such as Friedel-Crafts-type alkylations or acylations, or through transition metal-mediated processes[4][5].
Causality: Strong Brønsted acids like polyphosphoric acid (PPA) or Lewis acids such as TiCl₄ are effective for this transformation[4][6]. PPA serves as both the acidic catalyst and the solvent at elevated temperatures. The mechanism involves protonation of the indanone carbonyl (or a related functional group), which activates the molecule for an intramolecular electrophilic attack on the newly introduced aromatic ring. The subsequent dehydration and rearrangement steps lead to the final, stable polycyclic aromatic system.
Mechanism: Acid-Catalyzed Cyclization and Aromatization
The diagram below outlines a plausible mechanism for the conversion of a reduced aldol product into a benzofluorene system.
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- 6. researchgate.net [researchgate.net]
Enantioselective Synthesis of 7-Methyl-1-Indanone Derivatives: A Detailed Guide
The indanone scaffold is a privileged structural motif frequently encountered in natural products and pharmacologically active molecules.[1] Specifically, chiral 7-methyl-1-indanone derivatives are crucial intermediates in the synthesis of various pharmaceuticals, agrochemicals, and materials with unique electronic properties.[1][2] The stereochemistry of these molecules often dictates their biological activity, making their enantioselective synthesis a critical endeavor in modern organic chemistry.[3] This document provides a comprehensive guide to the enantioselective synthesis of this compound derivatives, detailing robust catalytic systems and step-by-step protocols for researchers in drug development and related scientific fields.
Introduction: The Significance of Chiral Indanones
The indanone framework, a fused benzene and cyclopentanone ring system, offers multiple sites for chemical modification, making it a versatile building block in synthetic chemistry.[1] The introduction of a methyl group at the 7-position and the creation of a chiral center, typically at the 2 or 3-position, significantly enhances the molecular complexity and potential for specific biological interactions. The demand for enantiomerically pure this compound derivatives stems from their application as key precursors to a wide range of bioactive compounds, including treatments for neurodegenerative diseases and anti-inflammatory agents.[3][4]
This guide focuses on transition-metal-catalyzed methodologies, which have emerged as powerful tools for achieving high enantioselectivity under mild reaction conditions. We will explore two primary strategies:
-
Rhodium-Catalyzed Asymmetric Intramolecular 1,4-Addition: An efficient route to chiral 3-aryl-1-indanones.[3][5]
-
Palladium-Catalyzed Asymmetric Reductive-Heck Reaction: A versatile method for accessing enantioenriched 3-substituted indanones.[3]
The causality behind experimental choices, from catalyst and ligand selection to reaction parameter optimization, will be thoroughly explained to provide a deeper understanding of the underlying stereochemical control.
Rhodium-Catalyzed Asymmetric Intramolecular 1,4-Addition
This methodology, developed by Yu and Xu, provides an effective pathway to a variety of chiral 3-aryl-1-indanones from readily available pinacolborane chalcone derivatives.[5] The reaction is characterized by its use of a commercially available chiral monophosphorus ligand, which simplifies the experimental setup.[3][5]
Mechanistic Rationale
The key to this enantioselective transformation lies in the formation of a chiral rhodium complex that coordinates with the chalcone derivative. The chiral ligand environment dictates the facial selectivity of the subsequent intramolecular 1,4-addition (Michael addition), leading to the preferential formation of one enantiomer of the indanone product. The choice of a bulky yet electron-rich phosphine ligand is crucial for achieving high enantiomeric excess (ee).
Experimental Workflow
The overall workflow for the Rhodium-Catalyzed Asymmetric Intramolecular 1,4-Addition is depicted below.
Sources
Role of 7-Methyl-1-indanone in the total synthesis of natural products
An Application Guide to the Strategic Use of 7-Methyl-1-indanone in the Total Synthesis of Natural Products
Abstract: The 1-indanone scaffold is a privileged structural motif frequently encountered in a diverse array of biologically active natural products and pharmaceutical agents.[1][2] Among the various substituted indanones, this compound emerges as a particularly versatile and strategic building block. Its rigid bicyclic framework and multiple functionalization points—the ketone, the enolizable α-position, and the aromatic ring—provide a robust platform for complex molecular construction. This technical guide elucidates the pivotal role of this compound in synthetic organic chemistry. We will detail efficient protocols for its preparation, explore its direct application in the synthesis of a naturally occurring pterosin, and demonstrate its transformation into a key precursor for chiral auxiliaries, which are indispensable tools in modern asymmetric total synthesis. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage this powerful intermediate in their synthetic campaigns.
Part 1: Synthesis of the this compound Building Block
The accessibility of a starting material is paramount to its utility in multi-step synthesis. This compound can be prepared through several established methods, including intramolecular Friedel-Crafts cyclizations of substituted phenylpropionic acids.[1][3] However, one of the most elegant and efficient routes involves a [4+2] cycloaddition followed by an oxidative aromatization step.[3][4]
The causality for this strategic choice lies in the high bond-forming efficiency of the Diels-Alder reaction, which rapidly constructs the core bicyclic system from simple, acyclic precursors.[5] The subsequent dehydrogenation establishes the aromaticity of the six-membered ring, yielding the target indanone.
Protocol 1: Two-Step Synthesis of this compound via Diels-Alder Reaction
This protocol outlines the cycloaddition of 1,3-pentadiene and 2-cyclopentenone, followed by palladium-catalyzed oxidative aromatization.[3][4]
Step A: Diels-Alder Cycloaddition
-
Apparatus Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-cyclopentenone (1.0 eq) and a suitable solvent such as toluene (approx. 0.5 M).
-
Reagent Addition: Add 1,3-pentadiene (piperylene) (1.5 eq). The use of a slight excess of the diene ensures complete consumption of the dienophile.
-
Reaction: Heat the mixture to reflux (approx. 110 °C) and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude bicyclic ketone intermediate is often of sufficient purity to be carried forward to the next step.
Step B: Oxidative Aromatization
-
Apparatus Setup: In a 250 mL round-bottom flask fitted with a reflux condenser, dissolve the crude intermediate from Step A in a high-boiling solvent like p-cymene or mesitylene.
-
Catalyst Addition: Add 10 mol% Palladium on Carbon (Pd/C, 10 wt. %).
-
Reaction: Heat the mixture to reflux (170-180 °C) for 8-12 hours. The palladium catalyst facilitates the dehydrogenation of the cyclohexene ring to form the aromatic system.
-
Work-up and Purification: Cool the mixture to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad thoroughly with additional ethyl acetate. Concentrate the filtrate under reduced pressure. The crude this compound can then be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the final product as a crystalline solid or oil.
Caption: Workflow for the synthesis of this compound.
Physicochemical and Spectroscopic Data
The proper characterization of a key building block is essential for its use in subsequent synthetic steps.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₀O | |
| Molecular Weight | 146.19 g/mol | |
| Appearance | White to light yellow solid/oil | |
| ¹H NMR (CDCl₃) | δ ~7.4-7.1 (m, 3H, Ar-H), 3.0-2.9 (m, 2H, -CH₂-), 2.7-2.6 (m, 2H, -CH₂-CO), 2.4 (s, 3H, Ar-CH₃) ppm. | [6][7] |
| ¹³C NMR (CDCl₃) | δ ~207 (C=O), 150-125 (Ar-C), 36 (-CH₂-), 26 (-CH₂-CO), 18 (Ar-CH₃) ppm. | [6][7] |
Note: NMR chemical shifts are approximate and can vary based on solvent and instrument frequency. The listed values are typical ranges for this structural class.[8][9]
Part 2: Applications in Natural Product Synthesis
Case Study 1: Synthesis of the Natural Product (±)-4-Hydroxy-7-methyl-1-indanone
The this compound core is not just a synthetic intermediate but also the foundational structure of naturally occurring molecules. 4-Hydroxy-7-methyl-1-indanone is a member of the pterosin family of sesquiterpenoids and has been isolated from the cyanobacterium Nostoc commune, exhibiting antibacterial properties.[10] Its synthesis validates the biological relevance of this scaffold. A highly efficient route has been developed starting from the common synthon 6-methylcoumarin.[10]
Protocol 2: Synthesis of (±)-4-Hydroxy-7-methyl-1-indanone
This protocol achieves the target in two high-yielding steps from a commercially available precursor.
Step A: Catalytic Hydrogenation of 6-Methylcoumarin
-
Reaction Setup: In a Parr hydrogenation apparatus or a flask equipped for balloon hydrogenation, dissolve 6-methylcoumarin (1.0 eq) in ethanol or ethyl acetate.
-
Catalyst Addition: Add a catalytic amount of Palladium on Carbon (Pd/C, 5-10 mol%).
-
Hydrogenation: Purge the vessel with hydrogen gas and maintain a positive pressure (e.g., 50 psi or balloon pressure). Stir the reaction vigorously at room temperature for 6-12 hours until TLC analysis indicates full consumption of the starting material.
-
Work-up: Carefully vent the hydrogen atmosphere and filter the reaction mixture through Celite® to remove the catalyst. Wash the filter cake with the reaction solvent. Concentrate the filtrate under reduced pressure to yield 3,4-dihydro-6-methylcoumarin (a lactone), which is used directly in the next step.
Step B: AlCl₃-Mediated Rearrangement and Cyclization
-
Reaction Setup: To a flame-dried flask under an inert atmosphere (N₂ or Argon), add anhydrous aluminum chloride (AlCl₃, ~3.0 eq). Heat the solid AlCl₃ gently under vacuum and then cool to room temperature.
-
Reagent Addition: Add the crude dihydro-lactone from Step A to the AlCl₃.
-
Reaction: Heat the mixture with stirring to 160-180 °C for 1-2 hours. This is a crucial step where the AlCl₃ acts as a powerful Lewis acid to catalyze a Fries-like rearrangement of the lactone, followed by an intramolecular Friedel-Crafts acylation to form the five-membered ring.
-
Work-up and Purification: Cool the reaction mixture to room temperature, then carefully quench by slowly adding it to a mixture of ice and concentrated HCl. This will hydrolyze the aluminum complexes. Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. Purify the crude product by flash chromatography to afford pure 4-hydroxy-7-methyl-1-indanone.
Case Study 2: A Gateway to Asymmetric Synthesis
Beyond being a target itself, this compound is a powerful precursor for creating tools for asymmetric synthesis. The total synthesis of complex, chiral natural products often relies on chiral auxiliaries or catalysts to control stereochemistry.[11][12][13] The cis-1-amino-2-indanol framework is the backbone of highly successful ligands (e.g., BOX, PyBOX) used in a multitude of asymmetric transformations.[14][15]
Protocol 3: Diastereoselective Synthesis of (±)-cis-1-Amino-7-methyl-2-indanol
This protocol converts the prochiral ketone of this compound into two adjacent, stereochemically defined centers.
-
Oximation: Dissolve this compound (1.0 eq) in ethanol. Add hydroxylamine hydrochloride (NH₂OH·HCl, 1.2 eq) and a base such as pyridine or sodium acetate (1.5 eq). Heat the mixture to reflux for 2-4 hours. Cool the reaction, remove the solvent, and partition the residue between water and ethyl acetate. The organic layer contains the this compound oxime.
-
Diastereoselective Reduction: Dissolve the crude oxime in a suitable solvent like methanol or acetic acid. Add a hydrogenation catalyst, such as Pd/C or Pd/BaSO₄.[16] Hydrogenate the mixture in a Parr apparatus under pressure (e.g., 60 psi) for 24 hours.
-
Mechanistic Rationale: The stereochemical outcome is directed by the substrate. The catalyst is believed to coordinate to the hydroxyl group of the oxime (or an intermediate N-hydroxyamine), directing the delivery of hydrogen from the same face, resulting in the desired cis stereochemistry between the newly formed amine and the existing hydroxyl group (formed from ketone reduction).
-
Work-up and Purification: Filter the catalyst through Celite® and concentrate the filtrate. The resulting product is an amine, so an acidic workup followed by basification can aid purification. Dissolve the residue in dilute HCl, wash with ether to remove non-basic impurities, then basify the aqueous layer with NaOH and extract the product into dichloromethane. Dry and concentrate to yield the target cis-amino alcohol, which can be further purified by crystallization or chromatography.
Caption: Pathway from indanone to tools for asymmetric synthesis.
Conclusion
This compound demonstrates remarkable versatility as a strategic component in the synthesis of natural products. Its utility spans a dual role: it serves as the direct structural framework for naturally occurring compounds like pterosins and, perhaps more significantly, acts as a readily accessible precursor to sophisticated chiral auxiliaries and ligands. The protocols detailed herein provide a practical foundation for the preparation and application of this valuable building block, empowering chemists to construct complex molecular architectures with greater efficiency and stereochemical control. The continued exploration of indanone chemistry will undoubtedly lead to novel synthetic strategies and the successful total synthesis of future drug candidates and biologically important molecules.
References
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Kamat, S. P., Menezes, J. C., Siddhaye, B. M., & Paknikar, S. K. (2008). Facile syntheses of 4-hydroxy-7-methyl-1-indanone, isolated from cyanobacterium Nostoc commune. Indian Journal of Chemistry - Section B Organic and Medicinal Chemistry, 47(10), 1597–1599. [Link]
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ResearchGate. (n.d.). ¹H NMR and ¹³C NMR spectroscopic data for indanone 2 in CDCl₃. Retrieved January 4, 2026, from [Link]
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemistry Behind 7-Bromo-2-methyl-1-indanone: Synthesis and Applications. Retrieved January 4, 2026, from [Link]
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Lou, T., Liao, E.-T., Wilsily, A., & Fillion, E. (n.d.). Catalytic Intramolecular Friedel-Crafts Reaction of Benzyl Meldrum's Acid Derivatives: Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. Organic Syntheses. Retrieved January 4, 2026, from [Link]
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Wessig, P., & Teubner, J. (2006). Total Synthesis of Pterosines B and C via a Photochemical Key Step. Synlett, 2006(09), 1543–1546. [Link]
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Santa Rosa Junior College. (n.d.). Diels-Alder Reaction. Retrieved January 4, 2026, from [Link]
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Siodłak, D. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451–494. [Link]
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Prasad, K. R. (2018). Synthesis of Bioactive Natural Products by Asymmetric syn- and anti-Aldol Reactions. Israel Journal of Chemistry, 58(5), 545-554. [Link]
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Fremont, S., & Masson, G. (2022). Strategies for Accessing cis-1-Amino-2-Indanol. Molecules, 27(21), 7485. [Link]
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Austin, C., & Flynn, P. F. (n.d.). NMR Assignments for 2-Ethyl-Indanone. University of Utah. Retrieved January 4, 2026, from [Link]
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Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]
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Wessig, P., & Teubner, J. (2006). Total Synthesis of Pterosines B and C via a Photochemical Key Step. Synlett. [Link]
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Siodłak, D. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451–494. [Link]
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Organic Chemistry Portal. (n.d.). Indanone synthesis. Retrieved January 4, 2026, from [Link]
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Siodłak, D. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451-494. [Link]
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Lee, S., & Lee, Y. (2022). Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis. Molecules, 27(3), 1018. [Link]
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Ashenhurst, J. (2017, August 30). The Diels-Alder Reaction. Master Organic Chemistry. [Link]
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Du, Z., & Zhang, Y. (2021). Recent applications of asymmetric organocatalytic annulation reactions in natural product synthesis. Chemical Society Reviews, 50(15), 8493-8533. [Link]
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Chem Help ASAP. (2022, October 7). differences & similarities of 1H & 13C NMR spectroscopy. YouTube. [Link]
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Gunawan, G. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology, 6(2), 205-234. [Link]
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Miele, G., Costi, R., Bonadies, F., & Nicoletti, R. (2008). Simple Synthesis of Deuterated Pterosines. ResearchGate. [Link]
-
Organic Chemistry Lab Videos. (2020, October 6). Diels Alder Reaction Experiment Part 2, Reflux and Isolation. YouTube. [Link]
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Reddy, G. V., & Kumar, V. (2017). Advances in the Asymmetric Total Synthesis of Natural Products Using Chiral Secondary Amine Catalyzed Reactions of α,β-Unsaturated Aldehydes. Molecules, 22(12), 2149. [Link]
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Al-Rawi, J., & Al-Jaff, D. (2025). A Green Chemistry Approach for the Synthesis of Indanones as Fixed Ring Chalcone Analogues. Preprints.org. [Link]
-
Dr. Alice's Lab. (2020, October 22). Chiral Auxiliaries in Asymmetric Synthesis of Natural Products. YouTube. [Link]
-
Fremont, S., & Masson, G. (2022). Strategies for Accessing cis-1-Amino-2-Indanol. ResearchGate. [Link]
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ResearchGate. (2018). Efficient diastereoselective synthesis of cis- 2-amino-1-indanol derivatives and cis - and trans -1-amino-2-indanol via Pd-catalyzed hydrogenation. [Link]
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Functionalization of the aromatic ring of 7-Methyl-1-indanone
An Application Guide to the Aromatic Functionalization of 7-Methyl-1-indanone for Advanced Synthesis
Authored by: A Senior Application Scientist
Abstract
The this compound scaffold is a privileged structure in medicinal chemistry and materials science, frequently appearing in pharmacologically active molecules and functional organic materials.[1][2][3] Its rigid bicyclic framework, combining an aromatic ring with a cyclopentanone, provides a versatile platform for structural diversification. The true potential of this scaffold is unlocked through the strategic functionalization of its aromatic ring. This guide provides an in-depth exploration of key synthetic methodologies for modifying the benzene portion of this compound, offering researchers a practical and mechanistically grounded resource. We will detail protocols for classical electrophilic aromatic substitution reactions and advanced palladium-catalyzed cross-coupling techniques, explaining the causality behind experimental choices and providing self-validating, step-by-step procedures for immediate application.
Strategic Overview: Navigating Reactivity and Regioselectivity
The functionalization of the this compound aromatic ring is governed by the principles of electrophilic aromatic substitution (EAS). The existing substituents—the electron-donating methyl group at C7 and the electron-withdrawing acyl group (part of the cyclopentanone ring) attached to C7a and C3a—exert competing electronic effects.
-
7-Methyl Group: An ortho-, para-directing activator.
-
Acyl Group: A meta-directing deactivator.
The interplay of these groups dictates the position of incoming electrophiles. The C4 and C6 positions are activated by the methyl group, while the C5 position is the least deactivated by the acyl group. Therefore, careful control of reaction conditions is paramount to achieve the desired regioselectivity.
Caption: Reaction scheme for the nitration of this compound.
Protocol: Synthesis of 6-Nitro-7-methyl-1-indanone
-
Preparation: In a three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, cool concentrated sulfuric acid (20 mL) to 0 °C in an ice-salt bath.
-
Nitrating Mixture: Slowly add concentrated nitric acid (5 mL) to the sulfuric acid while maintaining the temperature below 10 °C.
-
Substrate Addition: Dissolve this compound (5.0 g, 34.2 mmol) in concentrated sulfuric acid (10 mL) and cool the solution to 0 °C.
-
Reaction: Add the indanone solution dropwise to the nitrating mixture over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Stirring: After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 2 hours.
-
Quenching: Carefully pour the reaction mixture onto crushed ice (200 g) with vigorous stirring.
-
Isolation: A yellow precipitate will form. Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then with a small amount of cold ethanol.
-
Purification: Recrystallize the crude product from ethanol to yield the pure 6-nitro-7-methyl-1-indanone.
| Parameter | Value |
| Reagents | This compound, Conc. HNO₃, Conc. H₂SO₄ |
| Temperature | 0-5 °C |
| Reaction Time | 2.5 hours |
| Expected Yield | 75-85% |
| Product | 6-Nitro-7-methyl-1-indanone |
Halogenation: Installing a Cross-Coupling Handle
Electrophilic halogenation, particularly bromination, is a critical transformation that introduces a reactive handle onto the aromatic ring. This "handle" is essential for subsequent palladium-catalyzed cross-coupling reactions. The reaction requires a Lewis acid catalyst, such as FeBr₃, to polarize the Br-Br bond and generate a potent electrophile. [4] Protocol: Synthesis of 6-Bromo-7-methyl-1-indanone
-
Setup: To a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add this compound (5.0 g, 34.2 mmol) and a solvent such as dichloromethane (DCM, 50 mL).
-
Catalyst: Add iron(III) bromide (0.5 g, 1.7 mmol) to the solution.
-
Reagent Addition: Cool the mixture to 0 °C. In a dropping funnel, prepare a solution of bromine (1.8 mL, 35.0 mmol) in DCM (10 mL). Add this solution dropwise to the reaction mixture over 20 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4 hours. Monitor the reaction progress by TLC.
-
Workup: Quench the reaction by carefully adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume excess bromine.
-
Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2 x 25 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography (silica gel, hexane:ethyl acetate gradient).
| Parameter | Value |
| Reagents | This compound, Bromine (Br₂), Iron(III) bromide (FeBr₃) |
| Solvent | Dichloromethane (DCM) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 4 hours |
| Expected Yield | 80-90% |
| Product | 6-Bromo-7-methyl-1-indanone |
Advanced Diversification: Palladium-Catalyzed Cross-Coupling
With a halogenated indanone in hand, the door opens to a vast array of powerful C-C and C-N bond-forming reactions, enabling the synthesis of highly complex and diverse compound libraries.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a robust and versatile method for creating carbon-carbon bonds between an organohalide and an organoboron compound. [5][6]It is widely used in drug discovery for synthesizing biaryl structures. The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination. [7] Protocol: Synthesis of 6-Phenyl-7-methyl-1-indanone
-
Setup: To a Schlenk flask, add 6-bromo-7-methyl-1-indanone (1.0 g, 4.44 mmol), phenylboronic acid (0.65 g, 5.33 mmol), and a base such as potassium carbonate (1.84 g, 13.3 mmol).
-
Solvent: Add a mixture of toluene (20 mL) and water (5 mL).
-
Degassing: Bubble argon through the mixture for 15 minutes to remove dissolved oxygen.
-
Catalyst: Add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.26 g, 0.22 mmol).
-
Reaction: Heat the mixture to reflux (approx. 90-100 °C) and stir vigorously for 12 hours under an inert atmosphere.
-
Workup: Cool the reaction to room temperature. Add water and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the product via column chromatography (silica gel, hexane:ethyl acetate).
Caption: Suzuki coupling for C-C bond formation on the indanone core.
| Parameter | Value |
| Substrates | 6-Bromo-7-methyl-1-indanone, Phenylboronic acid |
| Catalyst | Pd(PPh₃)₄ |
| Base | K₂CO₃ |
| Solvent | Toluene/Water |
| Temperature | Reflux |
| Expected Yield | 70-90% |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a revolutionary method for forming carbon-nitrogen bonds, a transformation that is notoriously difficult using classical methods. [8][9]It allows for the coupling of aryl halides with a wide range of primary and secondary amines. The choice of phosphine ligand is critical for catalytic efficiency and substrate scope. [10][11] Protocol: Synthesis of 6-(Piperidin-1-yl)-7-methyl-1-indanone
-
Setup: In a glovebox or under an inert atmosphere, add 6-bromo-7-methyl-1-indanone (1.0 g, 4.44 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 41 mg, 0.044 mmol), and a suitable phosphine ligand (e.g., XPhos, 85 mg, 0.178 mmol) to an oven-dried Schlenk tube.
-
Base: Add a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) (0.64 g, 6.66 mmol).
-
Reagents: Add piperidine (0.53 mL, 5.33 mmol) followed by anhydrous toluene (20 mL).
-
Reaction: Seal the tube and heat the mixture to 100 °C in an oil bath for 18 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium black.
-
Extraction: Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography to yield the desired N-arylated product.
Sources
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- 2. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 3. Design, Synthesis, and Bioactivity of Chalcone Derivatives Containing Indanone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. atlanchimpharma.com [atlanchimpharma.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 7-Methyl-1-indanone
Welcome to the technical support guide for the synthesis of 7-Methyl-1-indanone. This document is designed for researchers, chemists, and process development professionals to navigate the common challenges and optimize the yield and purity of this important synthetic intermediate. We will delve into the mechanistic reasoning behind common issues and provide field-tested, step-by-step protocols to enhance your experimental success.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
The most prevalent and industrially relevant method for synthesizing this compound is via a two-step process involving an intermolecular Friedel-Crafts acylation followed by an intramolecular Friedel-Crafts cyclization.[1][2][3] The typical sequence begins with the acylation of toluene with a suitable three-carbon acylating agent (like crotonyl chloride or 3-chloropropionyl chloride), followed by reduction and subsequent ring-closing of the resulting arylpropionic acid intermediate.[2]
Q2: What is a realistic target yield for this synthesis?
Yields can vary significantly based on the specific reagents, conditions, and scale. However, with optimized protocols, it is reasonable to target an overall yield in the range of 60-80%. Individual step yields, particularly the intramolecular cyclization, can often exceed 90% under ideal conditions.[4] Low yields are a common issue, often stemming from catalyst deactivation, side reactions, or suboptimal reaction parameters.[5][6]
Q3: What are the critical safety precautions for this synthesis?
The synthesis involves several hazardous reagents and conditions:
-
Lewis Acids (e.g., AlCl₃): Aluminum chloride is a water-reactive and corrosive solid that releases HCl gas upon contact with moisture.[7] It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. All glassware must be scrupulously dried to prevent violent reactions and catalyst deactivation.[7][8]
-
Acyl Chlorides (e.g., Crotonyl Chloride): These are corrosive, lachrymatory, and moisture-sensitive. Handle only in a well-ventilated fume hood.
-
Strong Acids (e.g., Polyphosphoric Acid, Eaton's Reagent): These are highly corrosive and can cause severe burns.[9] PPA is also extremely viscous and difficult to handle at room temperature; warming it slightly (e.g., to 60°C) can improve its handling characteristics.[9][10]
-
Solvents: Anhydrous, and often flammable, solvents like dichloromethane (DCM) or nitrobenzene are frequently used. Ensure there are no ignition sources nearby.
Troubleshooting Guide: Common Issues & Solutions
Problem 1: Low Yield in the Initial Intermolecular Friedel-Crafts Acylation
Q: My Friedel-Crafts acylation of toluene with an acylating agent (e.g., crotonyl chloride) is resulting in a low yield of the precursor. What are the likely causes and how can I fix them?
A: This is a classic challenge in Friedel-Crafts chemistry. The root cause often lies in the deactivation of the Lewis acid catalyst or suboptimal reaction conditions. Let's break down the potential culprits and solutions.
Causality Analysis: The Friedel-Crafts acylation relies on the generation of a highly electrophilic acylium ion, which is formed by the reaction of the acyl chloride with a Lewis acid catalyst like aluminum chloride (AlCl₃).[11] The yield is critically dependent on the activity of this catalyst and the reactivity of the aromatic ring.
-
Catalyst Deactivation by Moisture: AlCl₃ is extremely hygroscopic and reacts violently with water.[5][7] Any moisture in your glassware, solvent, or reagents will hydrolyze the AlCl₃, rendering it inactive and halting the reaction.[12]
-
Insufficient Catalyst Loading: The product ketone can form a stable complex with AlCl₃, effectively sequestering the catalyst.[5] Therefore, Friedel-Crafts acylations often require stoichiometric or even excess amounts of the catalyst, not just catalytic quantities.[5]
-
Suboptimal Temperature: Temperature control is crucial. While some reactions need heating to overcome the activation energy, excessively high temperatures can lead to side reactions and the formation of polymeric byproducts.[5][6] For toluene acylation, reactions are often started at low temperatures (0-5 °C) during reagent addition and then allowed to warm.[13]
-
Poor Regioselectivity: The methyl group on toluene is an ortho-, para-director. While steric hindrance often favors the para-substituted product, some ortho-isomer is usually formed.[14] The reaction temperature can influence this ratio.[14]
Troubleshooting Workflow & Protocol Here is a systematic approach to diagnosing and solving low-yield issues in this step.
Caption: Troubleshooting workflow for low-yield Friedel-Crafts acylation.
Problem 2: Incomplete or Failed Intramolecular Cyclization
Q: I have successfully synthesized the 3-(p-tolyl)propanoic acid precursor, but the final ring-closing step to form this compound is giving a low yield or failing completely. What should I investigate?
A: The intramolecular Friedel-Crafts acylation, or cyclization, is the critical ring-forming step. Failure here usually points to the choice and quality of the cyclizing agent or incorrect reaction parameters.
Causality Analysis: This step requires a strong acid to protonate the carboxylic acid, which then loses water to form a highly reactive acylium ion. This electrophile is then attacked by the electron-rich aromatic ring to form the indanone.
-
Insufficient Acid Strength/Dehydration: The cyclizing agent must be a powerful dehydrating agent to facilitate the formation of the acylium ion.[9] Polyphosphoric acid (PPA) is commonly used for this purpose.[9][10][15] If the PPA is old or has absorbed atmospheric moisture, its efficacy will be dramatically reduced.
-
Superior Cyclizing Agents: For challenging substrates, PPA may not be sufficient. Eaton's Reagent , a 7-10% solution of phosphorus pentoxide (P₂O₅) in methanesulfonic acid (CH₃SO₃H), is a more powerful, homogeneous, and often more effective alternative that can promote cyclization at lower temperatures.[16][17][18]
-
High Viscosity of PPA: PPA is extremely viscous at room temperature, which can lead to poor mixing and inefficient heat transfer, resulting in localized overheating or incomplete reaction.[10]
-
Reaction Temperature and Time: These parameters are critical. Insufficient heat will result in a slow or incomplete reaction.[6] Conversely, excessively high temperatures or prolonged reaction times can lead to charring and polymerization, significantly reducing the yield of the desired product.[6][19]
Comparative Analysis of Cyclizing Agents
| Reagent | Composition | Typical Temp. | Advantages | Disadvantages |
| Polyphosphoric Acid (PPA) | Polymer of H₃PO₄ | 80-120 °C | Inexpensive, effective for many substrates.[15][20] | Highly viscous, difficult to stir; workup can be challenging; may require high temperatures.[9][10] |
| Eaton's Reagent | P₂O₅ in CH₃SO₃H | 40-80 °C | More reactive than PPA, mobile liquid, easier to handle, often gives higher yields at lower temperatures.[16][17] | More expensive, highly corrosive. |
| Aluminum Chloride (AlCl₃) | AlCl₃ | Varies | Strong Lewis acid, effective for cyclizing acyl chlorides. | Requires conversion of the acid to an acyl chloride first, strict anhydrous conditions needed.[21] |
Optimized Protocol for Intramolecular Cyclization using Eaton's Reagent
-
Preparation: In a flame-dried, three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet, add Eaton's Reagent (10 parts by weight relative to the starting acid).
-
Reagent Addition: Begin stirring and warm the Eaton's Reagent to approximately 40-50°C. Add the 3-(p-tolyl)propanoic acid in portions over 15-20 minutes, ensuring the temperature does not exceed 60°C.
-
Reaction: Once the addition is complete, heat the reaction mixture to 60-70°C and monitor the progress by TLC (Thin Layer Chromatography). The reaction is typically complete within 1-3 hours.
-
Workup: Allow the mixture to cool to room temperature. Carefully and slowly pour the reaction mixture onto a stirred slurry of crushed ice. This step is highly exothermic and should be done cautiously in a fume hood.
-
Extraction: Once the ice has melted, extract the aqueous mixture three times with a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Washes: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and finally with brine.[4]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude this compound can then be purified by vacuum distillation or column chromatography.[19]
Problem 3: Difficulty in Product Purification
Q: My reaction appears to have worked, but I am struggling to isolate pure this compound. The crude product is an oil or a low-melting solid with a broad melting range.
A: Purification challenges often arise from the presence of unreacted starting material, isomeric byproducts, or polymeric residues.
Causality Analysis:
-
Isomeric Impurities: If the initial acylation was not perfectly para-selective, you will have carried the ortho-isomer through the synthesis, resulting in the formation of 4-Methyl-1-indanone. Isomers can be difficult to separate as they often have similar physical properties.
-
Polymeric Byproducts: As mentioned, high reaction temperatures, especially during the cyclization step, can lead to the formation of non-volatile, tar-like polymers.[6][19] These can interfere with crystallization and contaminate the product.
-
Incomplete Reaction: If either the acylation or cyclization step did not go to completion, you will have the respective starting material contaminating your final product.
Purification Strategy
Caption: Decision workflow for the purification of this compound.
-
Vacuum Distillation: This is the most effective method for removing non-volatile polymeric impurities.[19] The relatively low boiling point of this compound allows it to be distilled away from tars.
-
Column Chromatography: If distillation fails to remove isomeric impurities, silica gel chromatography is the method of choice.[19] A solvent system with a gradient of ethyl acetate in hexanes typically provides good separation.[19][22]
-
Recrystallization: If a relatively pure solid can be obtained from distillation or chromatography, a final recrystallization from a suitable solvent (such as pentane or a hexane/ethyl acetate mixture) can be used to achieve high analytical purity.[4]
By systematically addressing these common issues related to reaction conditions, catalyst activity, and purification strategies, you can significantly improve the yield and quality of your this compound synthesis.
References
-
Panchem (YN). (2020, May 14). Application of Polyphosphoric Acid. Retrieved from [Link]
-
ResearchGate. (2015). Facile syntheses of 4-hydroxy-7-methyl-1-indanone, isolated from cyanobacterium Nostoc commune. Retrieved from [Link]
-
Majumdar, D. C., & Das, S. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 8(71), 40774–40813. Retrieved from [Link]
-
Majumdar, D. C., & Das, S. (2023). Polyphosphoric Acid in Organic Synthesis. Journal of Education, 6(4), 1-10. Retrieved from [Link]
-
RSC Publishing. (2018, December 3). Applications of Friedel–Crafts reactions in total synthesis of natural products. Retrieved from [Link]
-
MDPI. (n.d.). Silica-Supported Polyphosphoric Acid in the Synthesis of 4-Substituted Tetrahydroisoquinoline Derivatives. Retrieved from [Link]
-
ACS Omega. (2022, August 31). Regioselective Friedel–Crafts Acylation Reaction Using Single Crystalline and Ultrathin Nanosheet Assembly of Scrutinyite-SnO2. Retrieved from [Link]
-
ResearchGate. (2023). Friedel–Craft acylation reaction using Eaton's reagent. Retrieved from [Link]
-
ACS Publications. (2013, February 19). A Microwave-Assisted Friedel–Crafts Acylation of Toluene with Anhydrides. Retrieved from [Link]
-
Wikipedia. (n.d.). Eaton's reagent. Retrieved from [Link]
-
ResearchGate. (2023). (PDF) Polyphosphoric Acid in Organic Synthesis. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Friedel-Crafts Reactions. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
-
ResearchGate. (2017). Synthesis of 1-indanones with a broad range of biological activity. Retrieved from [Link]
-
Scribd. (n.d.). Friedel-Crafts Acylation of Toluene. Retrieved from [Link]
-
Organic Syntheses. (n.d.). SYNTHESIS OF 5,6-DIMETHOXY-2-METHYL-1-INDANONE. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). 12Electrophilic Aromatic Substitution Friedel-Crafts Acylation of Toluene. Retrieved from [Link]
-
Preprints.org. (2023). A Green Chemistry Approach for the Synthesis of Indanones as Fixed Ring Chalcone Analogues. Retrieved from [Link]
-
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
-
ACS Publications. (n.d.). “Greener” Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology. Retrieved from [Link]
-
Chemistry LibreTexts. (2015, July 18). 15.12: Limitations of Friedel-Crafts Alkylations. Retrieved from [Link]
-
ACS Publications. (n.d.). Polyphosphoric Acids As A Reagent In Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization Conditions for the Synthesis of Indanone 4df. Retrieved from [Link]
- Google Patents. (n.d.). US6548710B2 - Process for preparing 1-indanones.
-
National Institutes of Health. (n.d.). Synthesis of 1-indanones with a broad range of biological activity. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides. Retrieved from [Link]
-
OUCI. (n.d.). Intramolecular electrophilic cyclization of functional derivatives of unsaturated compounds: III. Reaction of N,4-Diary.... Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Intramolecular Regioselective Cyclization of 2-Cyano-3,10-dioxo-1,10-seco-1,25-dinorlupan-28-yl Benzoate. Retrieved from [Link]
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- 22. preprints.org [preprints.org]
Technical Support Center: Friedel-Crafts Synthesis of 7-Methyl-1-indanone
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support resource for the synthesis of 7-Methyl-1-indanone. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize intramolecular Friedel-Crafts acylation for the construction of this important synthetic intermediate. Here, we address common challenges, provide in-depth mechanistic explanations for side reactions, and offer validated protocols to enhance reaction yield, purity, and regioselectivity.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield for this compound is consistently low or zero. What are the primary causes and how can I resolve this?
A1: Low or no yield in this intramolecular Friedel-Crafts acylation is a frequent issue stemming from several critical experimental parameters. The cyclization of a precursor like 3-(m-tolyl)propanoic acid or its acyl chloride is highly sensitive to the catalyst's activity and the reaction environment.[1]
Root Cause Analysis & Solutions:
-
Catalyst Inactivity (Moisture Contamination): Strong Lewis acids, particularly Aluminum chloride (AlCl₃), are extremely hygroscopic.[1] Trace amounts of water will hydrolyze and deactivate the catalyst, halting the reaction.
-
Troubleshooting Protocol:
-
Ensure all glassware is flame-dried or oven-dried at >120°C for several hours and cooled under a stream of inert gas (N₂ or Ar).
-
Use freshly opened, high-purity anhydrous AlCl₃ or a freshly sublimed batch. Avoid using old bottles that have been opened multiple times.
-
Employ anhydrous solvents. Use of a solvent still or commercially available sealed anhydrous solvents is highly recommended.
-
-
-
Insufficient Catalyst Loading: Unlike a truly catalytic reaction, the product ketone complexes with the Lewis acid (e.g., AlCl₃).[2] This complex is often stable under the reaction conditions, effectively sequestering the catalyst. Therefore, a stoichiometric amount (or even a slight excess) of the Lewis acid is required for the reaction to proceed to completion.[2][3]
-
Troubleshooting Protocol:
-
Begin with at least 1.1 to 1.2 molar equivalents of AlCl₃ relative to your starting 3-(m-tolyl)propanoic acid chloride.
-
If using the carboxylic acid directly with a Brønsted acid like polyphosphoric acid (PPA), ensure a sufficient excess of PPA is used to act as both catalyst and solvent.
-
-
-
Suboptimal Reaction Temperature: The activation energy for the cyclization may not be met at lower temperatures, while excessively high temperatures can promote polymerization and charring.
-
Troubleshooting Protocol:
-
Start the reaction at a lower temperature (e.g., 0°C) during the addition of reagents to control the initial exotherm.
-
Gradually warm the reaction to room temperature and then, if necessary, gently heat. Monitor progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
For PPA-mediated cyclizations, temperatures between 80-100°C are often required.
-
-
Below is a troubleshooting workflow to diagnose and solve low-yield issues.
Caption: Troubleshooting workflow for low indanone yield.
Q2: I've isolated my product, but spectroscopic analysis (NMR) shows a mixture of two isomers. How can I selectively synthesize this compound over 5-Methyl-1-indanone?
A2: This is the most critical side reaction in this specific synthesis. The formation of 5-Methyl-1-indanone arises from a competing intramolecular electrophilic aromatic substitution pathway. The acylium ion intermediate, formed from 3-(m-tolyl)propanoic acid, can attack either the C2 or C6 position of the aromatic ring (relative to the propyl chain).
-
Attack at C2: Leads to the undesired 5-Methyl-1-indanone . This position is electronically activated by the methyl group (ortho) but is sterically unhindered.
-
Attack at C6: Leads to the desired This compound . This position is also electronically activated (para to the methyl group) but is significantly more sterically hindered by the adjacent methyl group.
The product ratio is a result of the competition between electronic activation and steric hindrance.
Sources
Purification of 7-Methyl-1-indanone by recrystallization or chromatography
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals on the purification of 7-Methyl-1-indanone. It offers detailed troubleshooting advice and step-by-step protocols for both recrystallization and column chromatography, grounded in established chemical principles to ensure procedural success and high purity of the final product.
Introduction to Purification Strategies
This compound is a crucial intermediate in the synthesis of various biologically active compounds.[1][2] Achieving high purity is paramount for subsequent synthetic steps and for ensuring the integrity of biological assays. The choice between recrystallization and chromatography depends on the nature and quantity of impurities, the required purity level, and the scale of the purification.
-
Recrystallization is a cost-effective and scalable technique ideal for removing small amounts of impurities from a solid sample, provided a suitable solvent is identified. It relies on the principle of differential solubility of the compound and its impurities at varying temperatures.
-
Column Chromatography is a more powerful separation technique capable of separating complex mixtures and achieving very high purity. It is particularly useful when dealing with regioisomers or impurities with similar solubility profiles to the target compound.
Section 1: Purification by Recrystallization
Recrystallization is often the first method of choice for purifying solid organic compounds due to its simplicity and efficiency. The success of this technique hinges on the selection of an appropriate solvent system.
Frequently Asked Questions (FAQs) & Troubleshooting Guide: Recrystallization
Q1: How do I select the best solvent for recrystallizing this compound?
A1: An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For aromatic ketones like this compound, common choices include alcohols (ethanol, methanol) or mixed solvent systems like hexane/ethyl acetate or petroleum ether.[3][4] To test a solvent, dissolve a small amount of your crude product in a few drops of the solvent at room temperature. If it dissolves readily, the solvent is likely too good. If it is insoluble, heat the mixture. If it dissolves when hot and precipitates upon cooling, you have found a potentially suitable solvent.
Q2: My compound "oils out" instead of forming crystals. What should I do?
A2: "Oiling out" occurs when the solid melts before it dissolves or when the solution becomes supersaturated at a temperature above the compound's melting point. To remedy this:
-
Add more solvent: This keeps the compound in solution at a lower temperature.[5]
-
Use a mixed-solvent system: Dissolve the compound in a "good" solvent (one in which it is highly soluble) and then add a "poor" solvent (one in which it is less soluble) dropwise at an elevated temperature until the solution becomes cloudy. Then, add a few drops of the "good" solvent to clarify the solution before allowing it to cool slowly.[6]
-
Cool the solution slowly: Rapid cooling can favor oil formation over crystal growth.[7] Allow the flask to cool to room temperature before placing it in an ice bath.
Q3: Crystal formation is very slow or doesn't happen at all. How can I induce crystallization?
A3: This is often due to either using too much solvent or the solution being supersaturated.
-
Reduce solvent volume: Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[7]
-
Induce nucleation:
Q4: The purity of my recrystallized product is still low. What went wrong?
A4: This can happen for a few reasons:
-
Crystallization was too rapid: Fast crystal growth can trap impurities within the crystal lattice.[5] Ensure slow cooling.
-
Inadequate washing: After filtration, wash the crystals with a small amount of cold recrystallization solvent to remove any residual mother liquor containing impurities.
-
Unsuitable solvent: The chosen solvent may not effectively differentiate between the compound and certain impurities. Consider trying a different solvent system.
Data Summary: Recommended Solvents for Indanone Derivatives
| Solvent/System | Rationale & Use Case | Reference |
| Ethanol / Methanol | Good general-purpose solvents for aromatic compounds.[8][9] | , |
| Hexane/Ethyl Acetate | A versatile mixed-solvent system. Ethyl acetate acts as the "good" solvent and hexane as the "poor" solvent, allowing for fine-tuning of solubility.[3] | |
| Petroleum Ether | Effective for some substituted indanones, particularly for removing non-polar impurities.[10] | |
| Pentane | Can be used for crystallization of some indanone derivatives.[11] |
Experimental Protocol: Recrystallization of this compound
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent (e.g., ethanol) to just dissolve the solid.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should begin.
-
Chilling: Once at room temperature, place the flask in an ice bath to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Workflow Diagram: Recrystallization
Caption: General workflow for the purification of this compound via recrystallization.
Section 2: Purification by Column Chromatography
Column chromatography is an indispensable tool for separating this compound from impurities that are difficult to remove by recrystallization, such as regioisomers or byproducts with similar chemical properties.
Frequently Asked Questions (FAQs) & Troubleshooting Guide: Chromatography
Q1: What stationary and mobile phases should I use for this compound?
A1: For normal-phase chromatography, silica gel is the standard stationary phase. A common mobile phase (eluent) is a mixture of a non-polar solvent like hexane or petroleum ether with a more polar solvent like ethyl acetate or dichloromethane.[12][13] The optimal ratio can be determined using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.4 for the this compound.
Q2: My compounds are not separating well on the column. What can I do?
A2: Poor separation can be due to several factors:
-
Incorrect mobile phase polarity: If the Rf values of your compounds are too high on TLC, decrease the polarity of the mobile phase (i.e., increase the proportion of hexane). If the Rf values are too low, increase the polarity.
-
Column overloading: Using too much crude material for the column size will result in broad, overlapping bands. As a general rule, use about 1g of crude material per 20-40g of silica gel.
-
Poor column packing: An improperly packed column with channels or cracks will lead to poor separation. Ensure the silica gel is packed uniformly.[14]
Q3: How do I properly pack a silica gel column?
A3: There are two main methods:
-
Dry Packing: Fill the column with dry silica gel, then gently tap the column to pack it down. Add the mobile phase and flush it through the column until it is fully equilibrated.
-
Slurry Packing: Mix the silica gel with the mobile phase to create a slurry. Pour the slurry into the column and allow it to settle, draining excess solvent. This method often results in a more uniformly packed column.
Q4: The compound is taking too long to elute from the column.
A4: This indicates that the mobile phase is not polar enough. You can gradually increase the polarity of the eluent during the separation (a "gradient elution") to speed up the elution of more strongly adsorbed compounds.[15] For example, you could start with 5% ethyl acetate in hexane and gradually increase it to 10% or 20%.
Data Summary: Typical Chromatography Conditions for Indanones
| Parameter | Recommended Condition | Rationale | Reference |
| Stationary Phase | Silica Gel (60 Å, 70-230 mesh) | Standard choice for normal-phase chromatography of moderately polar organic compounds.[13] | |
| Mobile Phase | Hexane/Ethyl Acetate or Petroleum Ether/Ethyl Acetate | Offers a good polarity range for eluting indanones. The ratio is optimized based on TLC analysis.[12][16] | , |
| TLC Monitoring | Rf value of 0.2-0.4 | An optimal Rf in this range on TLC usually translates to good separation on a column.[17] |
Experimental Protocol: Column Chromatography of this compound
-
TLC Analysis: Determine the optimal mobile phase composition by running TLC plates of the crude mixture.
-
Column Packing: Pack a glass column with silica gel using the slurry method with your chosen initial mobile phase.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase (or a slightly more polar solvent if solubility is an issue, then adsorb it onto a small amount of silica gel). Carefully load the sample onto the top of the packed column.
-
Elution: Add the mobile phase to the top of the column and begin collecting fractions. Maintain a constant flow rate.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure this compound.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.
Workflow Diagram: Column Chromatography
Caption: Step-by-step workflow for purifying this compound using column chromatography.
References
-
Lou, T., Liao, E., Wilsily, A., & Fillion, E. (n.d.). PREPARATION OF 5,6-DIMETHOXY-2-METHYL-1-INDANONE. Organic Syntheses. Retrieved from [Link]
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PubChem. (n.d.). 7-methyl-2,3-dihydro-1H-inden-1-one. National Center for Biotechnology Information. Retrieved from [Link]
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Deepika, P., et al. (2010). DEVELOPMENT OF CHROMATOGRAPHIC PROCEDURE FOR THE PURIFICATION OF 1,2-DIKETONE. Journal of Liquid Chromatography & Related Technologies, 33, 97-108. Retrieved from [Link]
-
Al-Rawi, R., et al. (2025). A Green Chemistry Approach for the Synthesis of Indanones as Fixed Ring Chalcone Analogues. Preprints.org. Retrieved from [Link]
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LibreTexts. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]
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University of York. (n.d.). Problems with Recrystallisations. Retrieved from [Link]
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Biocompare. (2020). Six Suggestions for Successful Column Chromatography. Retrieved from [Link]
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University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]
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MH Chem. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. YouTube. Retrieved from [Link]
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University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Royal Society of Chemistry. (2011). Steady state and transient kinetics in crystalline solids: The photochemistry of nanocrystalline 1,1,3-triphenyl-3-hydroxy-2-indanone. Chemical Science. Retrieved from [Link]
-
Reddit. (2014). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? r/chemistry. Retrieved from [Link]
-
SciELO. (2018). 1-indanone derivatives: a novel one-pot approach to imides via beckmann-like rearrangement and theoretical insights into their interactions with ache enzyme. Journal of the Brazilian Chemical Society. Retrieved from [Link]
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Organic Syntheses. (n.d.). 2-indanone. Retrieved from [Link]
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Organic Syntheses. (n.d.). Note 4. Retrieved from [Link]
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Chemistry For Everyone. (2025). How To Improve Column Chromatography? YouTube. Retrieved from [Link]
- Google Patents. (n.d.). Process for preparing 1-indanones.
-
ResearchGate. (2003). Facile syntheses of 4-hydroxy-7-methyl-1-indanone, isolated from cyanobacterium Nostoc commune. Indian Journal of Chemistry - Section B Organic and Medicinal Chemistry. Retrieved from [Link]
-
Molbase. (n.d.). 1-indanone. Retrieved from [Link]
-
LibreTexts. (2023). 26.4: Optimization and Column Performance. Chemistry LibreTexts. Retrieved from [Link]
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Kuujia. (n.d.). Cas no 39627-61-7 (this compound). Retrieved from [Link]
-
Turek, M., Szczęsna, D., Koprowski, M., & Bałczewski, P. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451–494. Retrieved from [Link]
-
ResearchGate. (2017). Synthesis of 1-indanones with a broad range of biological activity. Retrieved from [Link]
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Overcoming regioselectivity issues in 7-Methyl-1-indanone synthesis
Welcome to the technical support center for the synthesis of 7-Methyl-1-indanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable intermediate, with a primary focus on overcoming regioselectivity issues. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and the scientific rationale behind these recommendations.
Introduction: The Challenge of Regioselectivity
The synthesis of this compound, a crucial building block in medicinal chemistry, is often complicated by the concurrent formation of its regioisomer, 5-Methyl-1-indanone. The most common synthetic route, an intramolecular Friedel-Crafts acylation of 3-(m-tolyl)propanoic acid, can lead to a mixture of these two products. The methyl group on the aromatic ring directs the electrophilic substitution to the ortho and para positions. Cyclization at the ortho position (C2 of the toluene ring) yields the desired this compound, while cyclization at the para position (C6 of the toluene ring) results in the undesired 5-Methyl-1-indanone. Controlling this regioselectivity is paramount for an efficient and high-yielding synthesis.
This guide will provide you with the necessary tools and knowledge to troubleshoot and optimize your synthesis of this compound, ensuring you obtain your target molecule with high purity and yield.
Troubleshooting Guide
This section addresses common problems encountered during the synthesis of this compound and provides actionable solutions.
Problem 1: Low Yield of this compound and a High Proportion of the 5-Methyl-1-indanone Isomer.
-
Underlying Cause: The primary cause of poor regioselectivity is the reaction conditions favoring the formation of the thermodynamically more stable 5-methyl isomer. The choice of Lewis acid, its concentration, and the reaction solvent play a crucial role in directing the cyclization.
-
Solution:
-
Optimize the Catalyst System:
-
Polyphosphoric Acid (PPA) Concentration: The concentration of PPA has a significant impact on regioselectivity. It has been observed that PPA with a higher P₂O₅ content can favor the formation of the isomer with the electron-donating group ortho or para to the carbonyl, which in this case would be the 5-methyl isomer. Conversely, PPA with a lower P₂O₅ content may promote the formation of the meta-substituted product, which is the desired 7-methyl isomer[1][2]. It is recommended to empirically test different PPA concentrations.
-
Alternative Lewis Acids: While AlCl₃ is a common Lewis acid for Friedel-Crafts reactions, it can sometimes lead to poor regioselectivity. Consider exploring other Lewis acids such as SnCl₄, TiCl₄, or milder options like ZnCl₂. Each Lewis acid has a different coordination ability and can influence the transition state of the cyclization, thereby altering the product ratio[3].
-
-
Solvent Selection:
-
Polar, Non-coordinating Solvents: The use of polar, non-coordinating solvents can significantly enhance the selectivity for the 7-methyl isomer. Nitromethane has been shown to be an excellent solvent for similar intramolecular Friedel-Crafts acylations, leading to a high ratio of the desired regioisomer[4]. The polarity of the solvent can influence the stability of the acylium ion intermediate and the transition state energies for the two possible cyclization pathways.
-
-
Problem 2: Difficulty in Separating this compound from the 5-Methyl-1-indanone Byproduct.
-
Underlying Cause: The two isomers often have very similar physical properties, making separation by standard techniques like column chromatography challenging.
-
Solution:
-
Fractional Crystallization: A key difference between the two isomers is their physical state at room temperature. This compound is a solid, while 5-Methyl-1-indanone is often an oil or a low-melting solid[4]. This difference can be exploited for separation by fractional crystallization. See Protocol 2 for a detailed procedure.
-
High-Performance Liquid Chromatography (HPLC): For analytical and small-scale preparative separations, reversed-phase HPLC can be an effective method to resolve the two isomers.
-
Problem 3: Ambiguous Product Identification – Is it the 5- or 7-Methyl Isomer?
-
Underlying Cause: Misinterpretation of spectroscopic data can lead to incorrect product identification.
-
Solution:
-
Detailed NMR Analysis: ¹H and ¹³C NMR spectroscopy are the most powerful tools for distinguishing between the two isomers. The aromatic region of the ¹H NMR spectrum and the chemical shifts of the aromatic carbons in the ¹³C NMR spectrum will be distinct for each isomer. Refer to the Data Presentation section for a detailed comparison of the NMR data.
-
2D NMR Techniques: If the 1D spectra are ambiguous, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can definitively establish the connectivity of the molecule and confirm the position of the methyl group relative to the carbonyl group.
-
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method to improve the regioselectivity towards this compound in a Friedel-Crafts cyclization?
A1: Based on literature precedents for similar systems, the use of nitromethane as a solvent with a suitable Lewis acid (like AlCl₃ or a milder alternative) at controlled temperatures offers the best chance for high regioselectivity in favor of the 7-methyl isomer[4]. The polar nature of nitromethane can stabilize the transition state leading to the ortho-cyclized product.
Q2: I've tried optimizing the reaction conditions, but I still get a mixture of isomers. What is the best way to purify the this compound?
A2: Fractional crystallization is the most practical method for large-scale purification, leveraging the fact that this compound is a solid and 5-Methyl-1-indanone is typically an oil[4]. See Protocol 2 for a detailed guide. For smaller scales or for obtaining highly pure analytical samples, preparative HPLC is a viable option.
Q3: Are there any alternative synthetic routes to this compound that avoid the regioselectivity issue altogether?
A3: Yes, alternative strategies can offer better regiocontrol. One such method is the Diels-Alder reaction between 1,3-pentadiene and 2-cyclopentenone, followed by an oxidative aromatization step, which can selectively yield 7-methyl substituted 1-indanone. Another approach could involve starting with a precursor that already has the desired substitution pattern, for example, through a regioselective bromination of a methyl-indanone precursor, although this introduces extra steps.
Q4: How can I be certain that I have synthesized this compound and not the 5-methyl isomer?
A4: The most definitive method is through a combination of ¹H and ¹³C NMR spectroscopy. The aromatic proton signals and their coupling patterns in the ¹H NMR spectrum, along with the chemical shifts of the aromatic carbons in the ¹³C NMR spectrum, provide a unique fingerprint for each isomer. Refer to the Data Presentation section for a comparative analysis of the expected NMR data.
Experimental Protocols
Protocol 1: Optimized Synthesis of this compound via Friedel-Crafts Cyclization
This protocol is designed to maximize the yield of this compound by employing conditions known to favor ortho-acylation.
-
Materials:
-
3-(m-tolyl)propanoic acid
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Nitromethane (CH₃NO₂)
-
Dichloromethane (DCM)
-
Hydrochloric Acid (HCl), concentrated
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ice
-
-
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Suspend anhydrous AlCl₃ (1.2 equivalents) in anhydrous nitromethane under a nitrogen atmosphere.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve 3-(m-tolyl)propanoic acid (1 equivalent) in a minimal amount of anhydrous nitromethane and add it to the dropping funnel.
-
Add the solution of the carboxylic acid dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto a mixture of crushed ice and concentrated HCl.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Proceed with purification as described in Protocol 2 .
-
Protocol 2: Purification of this compound by Fractional Crystallization
This protocol is effective for separating the solid this compound from the oily 5-Methyl-1-indanone.
-
Materials:
-
Crude product mixture from Protocol 1
-
Hexane
-
Ethyl Acetate
-
Ice bath
-
-
Procedure:
-
Dissolve the crude product in a minimal amount of a hot solvent mixture, such as hexane with a small amount of ethyl acetate to ensure complete dissolution.
-
Allow the solution to cool slowly to room temperature. Crystals of this compound should start to form.
-
To maximize crystallization, place the flask in an ice bath for 1-2 hours.
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold hexane.
-
The filtrate will be enriched with the 5-Methyl-1-indanone isomer.
-
The collected crystals can be recrystallized a second time from a minimal amount of hot hexane/ethyl acetate to improve purity.
-
Dry the purified crystals of this compound under vacuum.
-
Analyze the purity of the crystals and the composition of the filtrate by ¹H NMR to assess the efficiency of the separation.
-
Data Presentation
Table 1: Comparative ¹H and ¹³C NMR Data for this compound and 5-Methyl-1-indanone (in CDCl₃)
| Assignment | This compound (Expected) | 5-Methyl-1-indanone (Expected) |
| ¹H NMR (δ, ppm) | ||
| CH₃ | ~2.5 (s) | ~2.4 (s) |
| C2-H₂ | ~2.7 (t) | ~2.6 (t) |
| C3-H₂ | ~3.0 (t) | ~3.0 (t) |
| Aromatic-H | ~7.1-7.4 (m, 3H) | ~7.2-7.6 (m, 3H) |
| ¹³C NMR (δ, ppm) | ||
| C=O | ~207 | ~207 |
| Aromatic C-CH₃ | ~138 | ~144 |
| Aromatic CH | ~125, ~128, ~135 | ~125, ~128, ~138 |
| Aromatic Quaternary C | ~137, ~153 | ~132, ~155 |
| CH₂ (C2) | ~36 | ~36 |
| CH₂ (C3) | ~26 | ~26 |
| CH₃ | ~18 | ~21 |
Note: The exact chemical shifts may vary slightly depending on the specific instrument and conditions. The key diagnostic is the pattern and chemical shifts in the aromatic region.
Visualization
Diagram 1: Reaction Scheme and Regioselectivity
Caption: Intramolecular Friedel-Crafts acylation of 3-(m-tolyl)propanoic acid.
Diagram 2: Troubleshooting Workflow
Sources
Optimization of reaction conditions for 7-Methyl-1-indanone synthesis
Welcome to the technical support center for the synthesis of 7-Methyl-1-indanone. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of this important intermediate. Here, we address common challenges and provide in-depth, field-proven solutions to optimize your reaction conditions, improve yields, and ensure high product purity. Our approach is grounded in established chemical principles and supported by key literature to ensure you are building on a foundation of trust and expertise.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The most prevalent and direct method is the intramolecular Friedel-Crafts acylation of 3-(o-tolyl)propanoic acid or its corresponding acyl chloride.[1][2] This reaction involves the cyclization of the propanoic acid side chain onto the aromatic ring, promoted by a strong Brønsted or Lewis acid, to form the five-membered ketone ring. The starting material, 3-(o-tolyl)propanoic acid, ensures the correct regiochemistry for the 7-methyl isomer.
Q2: Which acid catalyst is best for this cyclization: a Lewis acid like AlCl₃ or a Brønsted acid like Polyphosphoric Acid (PPA)?
A2: The choice of catalyst is critical and depends on your starting material and desired reaction conditions.
-
Polyphosphoric Acid (PPA): PPA is highly effective for the direct cyclization of the carboxylic acid (3-(o-tolyl)propanoic acid). It acts as both the catalyst and a dehydrating agent. This method avoids the extra step of converting the carboxylic acid to an acyl chloride. However, PPA is highly viscous, which can make stirring and product workup challenging. The P₂O₅ content in PPA can also influence regioselectivity in some indanone syntheses.[3]
-
Lewis Acids (e.g., AlCl₃): Aluminum chloride is a powerful Lewis acid catalyst but requires the use of 3-(o-tolyl)propionyl chloride as the starting material.[4][5] This route often results in high yields but necessitates an additional synthetic step and requires strictly anhydrous conditions, as AlCl₃ is extremely sensitive to moisture.[6]
-
Superacids (e.g., Triflic Acid, TfOH): Triflic acid is an exceptionally strong Brønsted acid that can catalyze the cyclization of the carboxylic acid directly, often under milder conditions and with lower catalyst loading compared to PPA.[7][8]
For convenience and fewer synthetic steps, PPA is often a preferred starting point. For maximizing yield where the precursor acid chloride is available, AlCl₃ is a robust choice.
Q3: Why is it necessary to use stoichiometric amounts of AlCl₃ instead of catalytic amounts?
A3: In Friedel-Crafts acylation, the product, this compound, is a ketone. The carbonyl oxygen of the ketone has lone pairs of electrons that readily coordinate with the Lewis acid catalyst (AlCl₃). This forms a stable complex, effectively sequestering the catalyst and removing it from the reaction cycle.[6] Therefore, at least one equivalent of AlCl₃ is required for every equivalent of the starting material to ensure the reaction proceeds to completion. Any less, and the reaction will stall once the amount of product formed equals the amount of catalyst used.
Q4: What impact does moisture have on this reaction?
A4: Moisture is highly detrimental, particularly when using Lewis acid catalysts like AlCl₃.[4][6] Water rapidly reacts with and hydrolyzes AlCl₃, deactivating it and halting the Friedel-Crafts reaction. This is a common cause of failed or low-yielding reactions. It is imperative to use thoroughly dried glassware, anhydrous solvents, and to run the reaction under an inert atmosphere (e.g., nitrogen or argon).
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the synthesis of this compound.
Issue 1: Low or No Yield of this compound
A consistently low or negligible yield is the most common frustration in this synthesis. The root cause can typically be traced to the catalyst, reaction conditions, or starting materials.
Possible Causes & Solutions:
-
Inactive Catalyst:
-
Cause: The Lewis acid (AlCl₃) was deactivated by moisture, or the PPA was of poor quality.[6]
-
Solution: Ensure all glassware is oven- or flame-dried immediately before use. Use a high-purity, anhydrous grade of solvent (e.g., dichloromethane, carbon disulfide). Use fresh, unopened AlCl₃ or a fresh batch of PPA. Always conduct the reaction under a dry, inert atmosphere.
-
-
Insufficiently Reactive Conditions:
-
Cause: The reaction temperature is too low, or the reaction time is too short to overcome the activation energy for cyclization.
-
Solution: For PPA-catalyzed reactions, a temperature range of 90-100°C is often required.[9] For AlCl₃ reactions, conditions can range from 0°C to room temperature, but gentle heating may be necessary. Monitor the reaction's progress using Thin-Layer Chromatography (TLC) to determine the optimal reaction time and avoid premature quenching.
-
-
Poor Quality Starting Material:
-
Cause: The 3-(o-tolyl)propanoic acid or its acyl chloride is impure. Impurities can interfere with the catalyst or lead to side reactions.
-
Solution: Purify the starting material before the cyclization step. Recrystallize the carboxylic acid or distill the acyl chloride to ensure high purity. Confirm purity using NMR spectroscopy or GC-MS.
-
-
Intermolecular Side Reactions:
-
Cause: At high concentrations, the acylating agent can react with a second molecule of the starting material rather than cyclizing, leading to polymeric byproducts.[4]
-
Solution: Perform the reaction under high-dilution conditions. This can be achieved by slowly adding the substrate to the catalyst-solvent mixture over an extended period, which favors the desired intramolecular pathway.
-
Caption: Troubleshooting workflow for low indanone yield.
Issue 2: Product is a Discolored Oil or Sticky Solid, Not a Crystalline Product
The expected product, this compound, should be a solid at room temperature. An oily or discolored appearance indicates significant impurities.
Possible Causes & Solutions:
-
Presence of Polymeric Byproducts:
-
Cause: High reaction temperatures or prolonged reaction times can lead to the formation of high-molecular-weight polymers.[10]
-
Solution: The most effective method to remove non-volatile polymeric material is vacuum distillation . If that is not feasible, column chromatography on silica gel using a hexane/ethyl acetate gradient is an excellent alternative.[10]
-
-
Incomplete Reaction:
-
Cause: The product is contaminated with unreacted 3-(o-tolyl)propanoic acid.
-
Solution: During the aqueous workup, perform a wash with a mild base like a saturated sodium bicarbonate (NaHCO₃) solution. The acidic starting material will be deprotonated and move into the aqueous layer, while the neutral indanone product remains in the organic layer.[11]
-
-
Formation of Regioisomers:
-
Cause: While cyclization to the 7-position is electronically favored (para to the activating methyl group), trace amounts of other isomers could potentially form under harsh conditions. Isomeric impurities can disrupt the crystal lattice, leading to a lower melting point or an oily appearance.[10]
-
Solution: Recrystallization is highly effective for separating the desired crystalline product from oily isomeric impurities.[11] A suitable solvent system might be ethanol/water or isopropanol. If isomers are present in significant quantities, column chromatography is the more robust purification method.
-
Optimized Experimental Protocols
Protocol 1: Synthesis of this compound via PPA Cyclization
This protocol details the direct cyclization of the carboxylic acid, which is often more convenient.
-
Preparation: Place polyphosphoric acid (approx. 10x the weight of the starting material) into a three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet.
-
Heating: Heat the PPA to 90-95°C with vigorous stirring under a slow stream of nitrogen.
-
Substrate Addition: Once the temperature is stable, add 3-(o-tolyl)propanoic acid (1.0 eq) to the hot PPA in one portion.
-
Reaction: Continue stirring vigorously at 90-95°C. The mixture will become homogenous. Monitor the reaction by TLC (e.g., 4:1 Hexane:Ethyl Acetate) by taking small aliquots, quenching them in ice water, extracting with ethyl acetate, and spotting on a TLC plate. The reaction is typically complete within 1-2 hours.
-
Quenching: After the reaction is complete, cool the flask in an ice bath. Very slowly and carefully, pour the highly viscous reaction mixture onto a large amount of crushed ice in a beaker with stirring. This step is highly exothermic.
-
Extraction: Once all the ice has melted, transfer the aqueous slurry to a separatory funnel. Extract the product with ethyl acetate or dichloromethane (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash successively with water, saturated NaHCO₃ solution (to remove any unreacted acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude this compound.
-
Purification: Purify the crude product by vacuum distillation or recrystallization from an appropriate solvent.
Protocol 2: Purification by Recrystallization
-
Dissolution: Dissolve the crude this compound product in a minimum amount of a hot solvent (e.g., ethanol or isopropanol).
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. The desired product should crystallize out. To maximize recovery, you can place the flask in an ice bath after initial crystals have formed.
-
Isolation: Collect the pure crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities from the mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove all residual solvent.
Data Presentation: Catalyst and Condition Optimization
The choice of acid catalyst significantly impacts the reaction outcome. The following table summarizes typical conditions and expected results for the intramolecular Friedel-Crafts acylation to form indanones.
| Catalyst | Starting Material | Solvent | Temperature (°C) | Typical Time | Typical Yield (%) | Key Considerations |
| PPA | Carboxylic Acid | None | 90-100 | 1-2 h | 75-90 | Convenient; viscous workup.[9] |
| AlCl₃ | Acyl Chloride | CH₂Cl₂ or CS₂ | 0 - RT | 1-3 h | 85-95 | High yield; requires anhydrous conditions and extra step.[5] |
| TfOH | Carboxylic Acid | CH₂Cl₂ | RT - 40 | 1-6 h | 80-92 | Milder conditions; catalyst is expensive.[8] |
| H₂SO₄ | Carboxylic Acid | None | 100 | 1 h | ~70 | Prone to sulfonation and charring byproducts. |
Mechanistic Visualization
Understanding the reaction mechanism is key to troubleshooting. The following diagram illustrates the PPA-mediated intramolecular Friedel-Crafts acylation pathway.
Caption: Mechanism of PPA-catalyzed indanone synthesis.
References
-
Turek, M., Szczęsna, D., Koprowski, M., & Bałczewski, P. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451–494. [Link]
-
Bandyopadhyay, M., & Mukherjee, S. (2008). Facile syntheses of 4-hydroxy-7-methyl-1-indanone, isolated from cyanobacterium Nostoc commune. Indian Journal of Chemistry - Section B, 47B, 1435-1438. [Link]
-
Satyanarayana, G., et al. (2014). An efficient synthesis of highly substituted indanones and chalcones promoted by superacid. RSC Advances, 4, 33533-33537. [Link]
-
Lou, T., Liao, E.-T., Wilsily, A., & Fillion, E. (2008). Catalytic Intramolecular Friedel-Crafts Reaction of Benzyl Meldrum's Acid Derivatives: Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. Organic Syntheses, 85, 64-71. [Link]
-
Ramulu, B. V., et al. (2015). Optimization Conditions for the Synthesis of Indanone 4ma. ResearchGate. [Link]
-
Satyanarayana, G., et al. (2015). Superacid Mediated Intramolecular Condensation: Facile Synthesis of Indenones and Indanones. RSC Advances. [Link]
-
Le, T. N., et al. (2015). An efficient and green synthesis of 1-indanone and 1-tetralone via intramolecular Friedel–Crafts acylation reaction. Beilstein Journal of Organic Chemistry, 11, 1493-1499. [Link]
-
Honda, T., et al. (2001). A Convenient Synthesis of 7-Halo-1-indanones and 8-Halo-1-tetralones. Heterocycles, 54(2), 865-877. [Link]
-
Organic Chemistry Portal. (n.d.). Indanone synthesis. Retrieved from Organic Chemistry Portal. [Link]
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Lawrence, N. J., et al. (2018). A Green Chemistry Approach for the Synthesis of Indanones as Fixed Ring Chalcone Analogues. Preprints.org. [Link]
-
Lawrence, N. J., et al. (2018). A Green Chemistry Approach for the Synthesis of Indanones as Fixed Ring Chalcone Analogues (v2). Preprints.org. [Link]
-
Majumdar, K. C., & Roy, B. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks. RSC Advances, 12, 33509-33532. [Link]
-
Candeias, S. O., et al. (2018). Non-Conventional Methodologies in the Synthesis of 1-Indanones. Molecules, 23(11), 2898. [Link]
-
Hoshino, M., & Kudo, K. (2021). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Molecules, 26(13), 3986. [Link]
- Van den Berg, R. H., et al. (2003). Process for preparing 1-indanones. U.S.
-
Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from Chemistry Steps. [Link]
-
Reddit. (2022). Why can't this reaction continue? r/chemhelp. [Link]
-
Turek, M., et al. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry. [Link]
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- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Removal of byproducts from 7-Methyl-1-indanone synthesis
Introduction: Understanding Byproduct Formation in 7-Methyl-1-indanone Synthesis
This compound is a valuable bicyclic ketone scaffold used in the synthesis of more complex molecules, particularly in pharmaceutical development.[1] The most common and industrially scalable method for its synthesis is the intramolecular Friedel-Crafts acylation of 3-(m-tolyl)propanoic acid, typically mediated by a strong Brønsted acid like polyphosphoric acid (PPA) or a Lewis acid such as aluminum chloride (AlCl₃).[2][3]
While effective, this reaction is prone to the formation of several byproducts that can complicate purification and reduce overall yield.[4] Understanding the origin of these impurities is the first step toward developing a robust purification strategy. The primary challenges arise from:
-
Regioisomer Formation: The key cyclization step involves an electrophilic attack on the toluene-derived aromatic ring. The methyl group is an ortho-, para-director. While steric hindrance generally favors cyclization at the less hindered position to form the desired 7-methyl isomer, a significant amount of the 4-methyl-1-indanone isomer can also be formed under certain conditions.[2][3]
-
Polymerization: The strongly acidic conditions and elevated temperatures required for the reaction can promote the polymerization of the starting material or the indanone product, leading to high molecular weight, often tarry, impurities.[5]
-
Incomplete Reaction: If the reaction does not go to completion, unreacted 3-(m-tolyl)propanoic acid will remain in the crude product.
-
Dehydration/Elimination Products: High temperatures can sometimes lead to the formation of corresponding indene derivatives through elimination reactions.[5]
This guide provides a comprehensive troubleshooting framework and detailed protocols to help researchers identify, minimize, and remove these common byproducts, ensuring the isolation of high-purity this compound.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the synthesis and purification of this compound in a practical question-and-answer format.
Q1: My crude product is a dark brown, sticky oil instead of the expected solid. What went wrong?
A: This is a frequent issue, often pointing to the presence of polymeric byproducts or a significant amount of an oily regioisomer.[5][6]
-
Causality: High reaction temperatures or prolonged reaction times can lead to polymerization.[5] Additionally, the 4-methyl-1-indanone regioisomer is often described as an oil, and its presence can prevent the desired 7-methyl isomer from crystallizing, resulting in an oily mixture.[6][7]
-
Immediate Actions:
-
TLC Analysis: Run a Thin Layer Chromatography (TLC) of your crude product against a reference standard if available. Use a solvent system like 4:1 Hexanes:Ethyl Acetate. The presence of a streak from the baseline suggests high molecular weight polymers. Multiple spots near the expected product Rf could indicate isomers.
-
¹H NMR Spectroscopy: A crude Nuclear Magnetic Resonance (NMR) spectrum is invaluable. Polymeric material will often appear as broad, unresolved humps in the baseline. The presence of two distinct sets of aromatic and aliphatic signals corresponding to indanone structures strongly suggests an isomeric mixture.[8][9]
-
-
Solutions:
-
For Polymeric Impurities: Vacuum distillation is the most effective method for separating the volatile indanone product from non-volatile polymers.[6] If distillation is not an option, a silica gel plug filtration can be attempted. Dissolve the crude oil in a minimal amount of dichloromethane, pass it through a short column of silica gel, and elute with the same solvent to remove baseline impurities before proceeding with further purification.
-
For Isomeric Mixtures: If isomers are the primary issue, column chromatography is the recommended next step.[6][10]
-
Q2: My TLC shows two spots with very similar Rf values, making separation difficult. How can I improve the separation?
A: Co-elution of isomers is a classic purification challenge in indanone synthesis.
-
Causality: Regioisomers like this compound and 4-methyl-1-indanone often have very similar polarities, leading to poor separation on TLC and column chromatography.[3]
-
Solutions:
-
Optimize TLC Solvent System: Systematically test different solvent systems. Sometimes, switching from an ethyl acetate/hexane system to a dichloromethane/hexane or toluene/acetone system can improve resolution. Adding a small percentage (~0.5%) of a polar solvent like methanol can sometimes sharpen bands, but be cautious as it can also reduce separation.
-
Column Chromatography Technique:
-
Use a high-quality silica gel with a small particle size (e.g., 40-63 µm).
-
Employ a long, narrow column to increase the number of theoretical plates.
-
Use a shallow solvent gradient (e.g., starting with 100% hexanes and very slowly increasing the percentage of ethyl acetate) or run the column isocratically with a weak eluent if the separation factor is low.[11]
-
Collect many small fractions and analyze them by TLC before combining.
-
-
Q3: My ¹H NMR spectrum looks clean, but the melting point of my recrystallized product is low and broad. What's the likely impurity?
A: This often indicates the presence of a small amount of a hard-to-detect impurity, most likely the regioisomer, which is disrupting the crystal lattice.[6]
-
Causality: Even small amounts of an isomeric impurity can act as a "eutectic" mixture, significantly depressing and broadening the melting point of the bulk solid. The regioisomer might be an oil at room temperature, making it particularly effective at disrupting crystallization.[6][7]
-
Solutions:
-
Second Recrystallization: Perform a second, careful recrystallization from a different solvent system.[2] This can often remove the last traces of the impurity.
-
Re-evaluate NMR: Carefully re-examine the ¹H NMR spectrum, especially the aromatic region. Look for minor peaks or shoulders on the main peaks that could indicate the presence of the other isomer. High-field NMR (500 MHz or greater) may be required to resolve these.[12]
-
Purity Analysis via HPLC/GC: For definitive purity assessment, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are superior to melting point and NMR.[13] These techniques can quantify isomeric purity with high accuracy.
-
Q4: How can I minimize the formation of the 4-methyl-1-indanone regioisomer during the reaction itself?
A: Controlling regioselectivity is key to simplifying purification.
-
Causality: The regiochemical outcome of the Friedel-Crafts cyclization is influenced by the catalyst, solvent, and temperature. The composition of PPA (its P₂O₅ content) can significantly affect reactivity and selectivity.[3][5]
-
Solutions:
-
Catalyst Choice: While PPA is common, some studies suggest that specific Lewis acids or the use of nitromethane as a solvent can improve selectivity for one regioisomer over another.[5][7]
-
Temperature Control: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate. Monitor the reaction by TLC or LC-MS to avoid prolonged heating after the starting material is consumed.[5]
-
PPA Quality: The concentration of P₂O₅ in PPA can influence the product distribution. Using PPA with a specific, consistent P₂O₅ content can lead to more reproducible outcomes.[3][5]
-
Visualization of Purification Workflow
The following diagrams illustrate the decision-making process for purifying crude this compound.
Sources
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. d-nb.info [d-nb.info]
- 4. nbinno.com [nbinno.com]
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- 6. benchchem.com [benchchem.com]
- 7. orgsyn.org [orgsyn.org]
- 8. m.youtube.com [m.youtube.com]
- 9. chegg.com [chegg.com]
- 10. tandfonline.com [tandfonline.com]
- 11. jackwestin.com [jackwestin.com]
- 12. chemistry.utah.edu [chemistry.utah.edu]
- 13. nbinno.com [nbinno.com]
Preventing polymerization during the synthesis of 7-Methyl-1-indanone
Welcome to the Technical Support Center for the synthesis of 7-Methyl-1-indanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to the challenges encountered during the synthesis of this important intermediate. Our focus is to equip you with the knowledge to mitigate side reactions, primarily polymerization, and optimize your reaction conditions for a high-yield, high-purity product.
Introduction to the Synthetic Challenge
The intramolecular Friedel-Crafts acylation of 3-(m-tolyl)propanoic acid is the most direct and widely employed route for the synthesis of this compound. This reaction is typically catalyzed by strong Brønsted acids, such as polyphosphoric acid (PPA), or Lewis acids. While effective, the harsh acidic conditions required for the cyclization can also promote undesirable side reactions, with polymerization of the starting material or reactive intermediates being a primary concern. This guide will dissect the causes of these side reactions and provide actionable strategies for their prevention.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of this compound in a practical question-and-answer format.
Question 1: My reaction mixture has become a thick, intractable tar, and I have a very low yield of this compound. What is happening and how can I prevent this?
Answer:
This is a classic sign of polymerization. Under the strongly acidic conditions of the Friedel-Crafts reaction, the starting material, 3-(m-tolyl)propanoic acid, or the acylium ion intermediate can undergo intermolecular reactions, leading to the formation of high-molecular-weight polymers.
Causality:
The formation of an acylium ion is a key step in the intramolecular Friedel-Crafts acylation. However, this electrophilic intermediate can also be attacked by the electron-rich aromatic ring of another molecule of 3-(m-tolyl)propanoic acid, initiating a polymerization cascade. High concentrations of reactants and elevated temperatures can significantly increase the rate of these intermolecular reactions, favoring polymerization over the desired intramolecular cyclization.
Solutions:
-
High Dilution: Running the reaction at a lower concentration can significantly favor the intramolecular pathway. By increasing the volume of the solvent, you decrease the probability of intermolecular collisions, thus reducing the likelihood of polymerization.
-
Controlled Temperature: Carefully controlling the reaction temperature is crucial. While sufficient heat is needed to drive the cyclization, excessive temperatures can accelerate polymerization. It is recommended to perform the reaction at the lowest temperature that allows for a reasonable reaction rate. A stepwise heating profile, with careful monitoring, can be beneficial.
-
Slow Addition of Catalyst: A slow, portion-wise, or dropwise addition of the acid catalyst (if using a Lewis acid) or the substrate to the hot PPA can help maintain a low instantaneous concentration of the reactive acylium ion, thereby minimizing intermolecular side reactions.
Question 2: Besides a low yield of the desired product, my crude NMR shows a complex mixture of aromatic and aliphatic signals that are difficult to interpret. What are the likely byproducts?
Answer:
Beyond polymerization, other side reactions can contribute to a complex product mixture. The most common byproducts in similar indanone syntheses are regioisomers and products of intermolecular acylation.
Likely Byproducts:
-
Regioisomers: While the methyl group on the tolyl precursor directs the cyclization, there is a possibility of forming small amounts of the isomeric 5-Methyl-1-indanone. The electronic and steric effects of the methyl group strongly favor the formation of the 7-methyl isomer, but alternative cyclization is not always completely suppressed.
-
Intermolecular Acylation Products: Before polymerization occurs, dimeric or oligomeric species can form. These result from the acylium ion of one molecule reacting with the aromatic ring of another. These byproducts will have significantly higher molecular weights than the desired product.
-
Dehydration Products: Under very harsh conditions, side reactions involving the carbonyl group of the indanone product can occur, though this is less common than polymerization of the starting material.
Troubleshooting Steps:
-
Optimize Catalyst Choice and Concentration: The strength and concentration of the acid catalyst can influence the product distribution. For instance, in PPA-mediated reactions, the P₂O₅ content can affect the acidity and the reaction outcome.[1] Experimenting with different Lewis acids (e.g., AlCl₃, FeCl₃, SnCl₄) or varying the PPA concentration may help to improve selectivity.
-
Purification Strategy: A robust purification strategy is essential. Flash column chromatography is often effective in separating the desired indanone from higher molecular weight polymers and regioisomers.
Question 3: I am considering using a polymerization inhibitor. Is this a viable strategy, and what should I consider?
Answer:
The use of polymerization inhibitors in Friedel-Crafts reactions is not as common as in radical polymerization, but certain compounds can help to mitigate unwanted side reactions.
Considerations:
-
Mechanism of Inhibition: The polymerization in this context is cationic, initiated by the acylium ion. Therefore, inhibitors that can trap carbocations or act as proton scavengers might be effective. However, many traditional radical inhibitors (like hydroquinone) may not be suitable.
-
Compatibility with Reaction Conditions: The inhibitor must be stable and functional under strongly acidic conditions. Some compounds may be degraded or rendered ineffective by the strong acid catalyst.
-
Potential for Side Reactions: The inhibitor itself should not participate in unwanted side reactions with the starting material, product, or catalyst.
Potential (though not extensively documented for this specific reaction) Inhibitors to Investigate:
-
Bulky, weakly nucleophilic amines: These could potentially interact with the acylium ion without leading to stable, unreactive adducts.
-
Sterically hindered phenols: While typically radical inhibitors, some may exhibit activity in cationic systems.
Recommendation:
Given the lack of specific literature on inhibitors for this synthesis, a more reliable approach is to focus on optimizing the reaction conditions (concentration, temperature, and addition rates) as the primary means of controlling polymerization.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of polymerization during the synthesis of this compound?
A1: The polymerization is a form of electrophilic aromatic substitution. The key steps are:
-
Formation of the Acylium Ion: The carboxylic acid group of 3-(m-tolyl)propanoic acid is protonated by the strong acid catalyst (like PPA), followed by the loss of water to form a highly reactive acylium ion.
-
Intermolecular Electrophilic Attack: Instead of undergoing an intramolecular cyclization, the acylium ion can be attacked by the electron-rich aromatic ring of another molecule of 3-(m-tolyl)propanoic acid.
-
Chain Propagation: This intermolecular acylation generates a new, larger molecule that can still be activated by the acid to continue reacting with other starting material molecules, leading to the formation of a polymer chain.
Q2: How does the methyl group on the aromatic ring influence the reaction and potential side reactions?
A2: The methyl group is an activating, ortho-, para-director. In the context of the intramolecular cyclization of 3-(m-tolyl)propanoic acid, it directs the electrophilic attack of the acylium ion to the positions ortho and para to it. The steric hindrance from the propyl chain favors cyclization at the less hindered ortho position, leading to the formation of this compound. While this directing effect is strong, it does not entirely preclude the possibility of cyclization at the other activated positions, which could lead to regioisomeric byproducts, although typically in minor amounts. The activating nature of the methyl group also makes the aromatic ring more susceptible to intermolecular attack, which can contribute to polymerization if the reaction conditions are not carefully controlled.
Q3: What are the key differences in using Polyphosphoric Acid (PPA) versus a Lewis acid like AlCl₃ as a catalyst?
A3: Both PPA and Lewis acids like AlCl₃ are effective for Friedel-Crafts acylation, but they have different practical considerations:
-
Polyphosphoric Acid (PPA):
-
Acts as both a catalyst and a solvent.
-
It is a strong dehydrating agent, which helps to drive the formation of the acylium ion from the carboxylic acid.
-
The viscosity of PPA can make stirring and work-up challenging, especially at lower temperatures.
-
The reaction is typically worked up by quenching with ice water.
-
-
Lewis Acids (e.g., AlCl₃):
-
Require an inert solvent (e.g., dichloromethane, nitrobenzene).
-
Typically used in stoichiometric amounts because the catalyst complexes with the product.
-
Are highly sensitive to moisture and require anhydrous conditions.
-
The work-up involves quenching with acid and extraction.
-
The choice between them often depends on the specific substrate, desired reaction scale, and available laboratory equipment. For the cyclization of 3-(m-tolyl)propanoic acid, PPA is a commonly cited and effective choice.
Visualizing the Reaction and Polymerization Pathways
Reaction Pathway for the Synthesis of this compound
Caption: Desired reaction pathway for the synthesis of this compound.
Polymerization Side Reaction Pathway
Caption: Undesired polymerization side reaction pathway.
Experimental Protocols
Protocol 1: Synthesis of this compound via PPA-Catalyzed Cyclization
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and scale.
Materials:
-
3-(m-tolyl)propanoic acid
-
Polyphosphoric acid (PPA)
-
Crushed ice
-
Dichloromethane (DCM) or Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Preparation: In a round-bottom flask equipped with a mechanical stirrer and a heating mantle, add polyphosphoric acid.
-
Heating: Heat the PPA to 70-80 °C with stirring.
-
Substrate Addition: Slowly add 3-(m-tolyl)propanoic acid to the hot PPA in small portions over a period of 30-60 minutes. Maintain the temperature of the reaction mixture between 80-90 °C. Note: A slow addition rate is crucial to minimize polymerization.
-
Reaction: After the addition is complete, continue to stir the reaction mixture at 80-90 °C for 1-2 hours. Monitor the reaction progress by TLC (thin-layer chromatography).
-
Quenching: Allow the reaction mixture to cool slightly and then pour it carefully onto a large amount of crushed ice with vigorous stirring. This will hydrolyze the PPA and precipitate the crude product.
-
Extraction: Once all the ice has melted, extract the aqueous mixture with dichloromethane or diethyl ether (3 x volume of the aqueous layer).
-
Washing: Combine the organic extracts and wash successively with water, saturated sodium bicarbonate solution (to remove any unreacted carboxylic acid), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purification: Purify the crude product by vacuum distillation or flash column chromatography on silica gel.
| Parameter | Recommended Value | Rationale |
| Temperature | 80-90 °C | Balances reaction rate and minimization of side reactions. |
| Reaction Time | 1-3 hours | Should be optimized based on TLC monitoring. |
| Substrate Addition | Slow, portion-wise | Maintains a low concentration of the reactive intermediate. |
Protocol 2: Characterization of Byproducts
If you suspect the formation of byproducts, the following characterization techniques can be employed:
-
NMR Spectroscopy (¹H and ¹³C): The presence of unexpected aromatic splitting patterns or additional aliphatic signals can indicate the formation of regioisomers or oligomers.
-
Mass Spectrometry (MS): The molecular ion peak will confirm the molecular weight of the product. The presence of peaks at higher m/z values could indicate the formation of dimers or trimers.
-
Infrared (IR) Spectroscopy: The characteristic C=O stretch of the indanone will be present. The absence of a broad O-H stretch from the carboxylic acid indicates the completion of the reaction.
References
-
Organic Syntheses Procedure. [Link]
-
Synthesis of 1-indanones with a broad range of biological activity. PMC. [Link]
-
A Green Chemistry Approach for the Synthesis of Indanones as Fixed Ring Chalcone Analogues. Preprints.org. [Link]
-
Non-Conventional Methodologies in the Synthesis of 1-Indanones. MDPI. [Link]
-
Facile syntheses of 4-hydroxy-7-methyl-1-indanone, isolated from cyanobacterium Nostoc commune. ResearchGate. [Link]
-
Intramolecular Friedel-Crafts Acylation Reaction Promoted by 1,1,1,3,3,3-Hexafluoro-2-propanol. PubMed. [Link]
-
Polyphosphoric Acid in Organic Synthesis. Canadian Center of Science and Education. [Link]
-
3-(p-Tolyl)propionic Acid. PubChem. [Link]
Sources
Scale-up challenges for the synthesis of 7-Methyl-1-indanone
<Technical Support Center: Synthesis of 7-Methyl-1-indanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the synthesis of this compound. As a key intermediate in medicinal chemistry, robust and scalable synthesis of this molecule is critical. This document is structured to help you navigate common challenges encountered during scale-up, moving from theoretical steps to practical, field-proven solutions.
The most common and industrially relevant synthesis of this compound follows a three-stage process. This pathway begins with the Friedel-Crafts acylation of toluene, followed by a ketone reduction, and culminates in an intramolecular Friedel-Crafts acylation (cyclization) to form the target indanone ring system.
Troubleshooting low conversion rates in 7-Methyl-1-indanone reactions
Welcome to the technical support center for 7-Methyl-1-indanone synthesis. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with this valuable synthetic intermediate. As a privileged scaffold in many biologically active compounds, achieving high conversion rates in its synthesis is critical.[1][2] This document provides in-depth troubleshooting guides and FAQs to address common issues, particularly low reaction yields, based on established chemical principles.
Troubleshooting Guide: Diagnosing Low Conversion Rates
This section addresses the most common and frustrating issue in this compound synthesis: low or inconsistent yields. The primary synthetic route is the intramolecular Friedel-Crafts acylation of a 3-(m-tolyl)propanoic acid precursor, a reaction highly sensitive to several parameters.[3][4]
Question 1: My reaction has stalled or resulted in a very low yield of this compound. What are the primary factors I should investigate?
Low conversion is a multifaceted problem. A systematic investigation is the key to identifying the root cause. The most critical factors are the catalyst's activity, the reaction conditions, and the purity of your starting materials.
A. Catalyst Inactivity or Insufficiency
The Lewis or Brønsted acid catalyst is the heart of the Friedel-Crafts acylation. Its failure is the most common reason for a failed reaction.
-
Cause 1: Moisture Contamination. Lewis acids like aluminum chloride (AlCl₃) are extremely hygroscopic and react violently with water.[5][6] This hydrolysis not only consumes the catalyst but also forms species that can inhibit the reaction. Brønsted acids like Polyphosphoric Acid (PPA) can also be deactivated by excess water, which dilutes its effective concentration.
-
Solution: Employ stringent anhydrous techniques. Use flame-dried glassware, operate under an inert atmosphere (e.g., nitrogen or argon), and use anhydrous grade solvents. Ensure your starting materials are thoroughly dry.[7]
-
-
Cause 2: Insufficient Catalyst Loading or Strength. The reaction requires a sufficient concentration of a strong acid to proceed efficiently. For Lewis acids, more than a stoichiometric amount is often required as the catalyst complexes with the product ketone, reducing its activity. For PPA, the phosphorus pentoxide (P₂O₅) content determines its strength; insufficient P₂O₅ content will result in low reactivity.[5]
-
Solution: For AlCl₃, ensure you are using at least 1.1 to 1.2 equivalents. If using PPA, verify its P₂O₅ content or consider using a more potent alternative like Eaton's reagent (P₂O₅ in methanesulfonic acid).[7]
-
B. Suboptimal Reaction Conditions
Temperature and reaction time are critical kinetic parameters that must be optimized.
-
Cause 1: Temperature is Too Low. Every reaction has an activation energy barrier. If the temperature is too low, the reaction rate will be impractically slow, leading to incomplete conversion within a reasonable timeframe.[7]
-
Solution: Gradually increase the reaction temperature in small increments (e.g., 10 °C) while monitoring the reaction progress by TLC or GC. For PPA-catalyzed cyclizations, temperatures are often in the 80-100 °C range.[8]
-
-
Cause 2: Temperature is Too High or Reaction Time is Too Long. Excessive heat or prolonged exposure to strong acids can cause the starting material or the indanone product to decompose or polymerize, leading to a dark, tarry reaction mixture and low yield of the desired product.[7][9]
-
Solution: Monitor the reaction closely until the starting material is consumed, then promptly initiate the work-up procedure. Avoid leaving reactions to run overnight without prior validation of their stability.
-
C. Purity of Starting Materials
-
Cause 1: Impurities in the 3-(m-tolyl)propanoic acid. Impurities in the starting material can interfere with the catalyst or generate side products that complicate purification.
-
Solution: Verify the purity of your starting material by NMR or melting point. If necessary, recrystallize or purify the precursor acid before converting it to the acid chloride or using it directly in the cyclization.[7]
-
Question 2: My reaction worked, but I have a mixture of products, including an isomeric indanone. How can I improve the regioselectivity?
The formation of the regioisomeric 5-Methyl-1-indanone is a known challenge. The cyclization can occur at either of the two ortho positions to the alkyl side chain.
-
Cause: The directing effect of the methyl group on the aromatic ring is not perfectly selective. The electronic and steric environment, influenced by the solvent and catalyst, dictates the ratio of 7-methyl to 5-methyl product.
-
Solution 1: Solvent Choice. The reaction solvent can significantly influence the product distribution. For certain Friedel-Crafts acylations, nitromethane has been shown to provide superior regioselectivity compared to other solvents like dichloromethane or chlorobenzene.[5][10]
-
Solution 2: Catalyst and Temperature Control. The choice of catalyst can alter the steric demands of the transition state. Furthermore, lower temperatures often favor the kinetic product, which may differ from the thermodynamic product favored at higher temperatures.[5] Experimenting with different Lewis acids (e.g., FeCl₃, NbCl₅) or adjusting the temperature may improve the isomeric ratio.[5][11]
-
Troubleshooting Workflow Diagram
The following diagram outlines a systematic approach to diagnosing low conversion rates in your this compound synthesis.
Caption: A workflow for troubleshooting low indanone yield.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound? The intramolecular Friedel-Crafts acylation of 3-(m-tolyl)propanoic acid or its corresponding acyl chloride is the most widely used and direct method.[3] The reaction is typically catalyzed by a strong Brønsted acid like Polyphosphoric Acid (PPA) or a Lewis acid such as aluminum chloride (AlCl₃).[5]
Q2: How do I choose between AlCl₃ and PPA as a catalyst? The choice depends on your substrate, scale, and handling capabilities.
-
Aluminum Chloride (AlCl₃): A very powerful and common Lewis acid. It is often used with the acyl chloride precursor. However, it is highly sensitive to moisture, requires more than stoichiometric amounts, and the work-up can be complicated.[5][6]
-
Polyphosphoric Acid (PPA): Acts as both a catalyst and a solvent. It is effective for cyclizing the carboxylic acid directly, avoiding the need to prepare the acyl chloride. It is generally easier to handle than AlCl₃, but reactions often require higher temperatures.[5][8]
Q3: What analytical techniques are best for monitoring the reaction's progress?
-
Thin-Layer Chromatography (TLC): The quickest and most common method. It allows you to visualize the consumption of the starting material and the appearance of the product. An appropriate eluent system (e.g., ethyl acetate/hexanes) should provide good separation between the more polar starting acid and the less polar indanone product.[12][13]
-
Gas Chromatography (GC) / Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques provide more quantitative data on the conversion rate and can help identify the presence of side products or isomers.[7][14]
Key Reaction Parameters and Their Impact
The interplay between reaction parameters is crucial for success. Understanding these relationships allows for more effective optimization.
Caption: Relationship between key parameters and reaction outcome.
Parameter Comparison
| Parameter | Impact on Low Conversion | Recommended Action |
| Catalyst Activity | Moisture deactivates Lewis acids, leading to a stalled reaction.[7] | Use fresh, anhydrous catalyst under an inert atmosphere. |
| Reaction Temperature | Too low: Incomplete reaction. Too high: Decomposition/polymerization.[7] | Monitor with TLC and optimize temperature (typically 80-100 °C for PPA). |
| Solvent Choice | Can affect reagent solubility and regioselectivity.[5][10] | Use anhydrous, non-reactive solvents. Consider nitromethane for better selectivity. |
| Starting Material Purity | Impurities can inhibit the catalyst or form byproducts. | Confirm purity via NMR/MP and purify if necessary before the reaction. |
Experimental Protocols
Protocol 1: Synthesis of this compound via PPA Catalysis
This protocol describes a general procedure for the intramolecular Friedel-Crafts acylation of 3-(m-tolyl)propanoic acid.
Materials:
-
3-(m-tolyl)propanoic acid
-
Polyphosphoric Acid (PPA)
-
Ice water
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere.
-
Charge Reagents: Add Polyphosphoric Acid (approx. 10 times the weight of the starting acid) to the flask and heat to 80-90 °C with stirring.
-
Addition: Slowly add 3-(m-tolyl)propanoic acid to the hot PPA in portions. The mixture may become viscous.
-
Reaction: Stir the mixture vigorously at 90-100 °C. Monitor the reaction's progress by TLC every 30 minutes until the starting acid is no longer visible.
-
Quenching: Cool the reaction mixture to room temperature. Carefully and slowly pour the viscous mixture onto a large amount of crushed ice with vigorous stirring. This step is highly exothermic.
-
Extraction: Once the ice has melted, transfer the aqueous mixture to a separatory funnel. Extract the product with dichloromethane (3 x volume of aqueous layer).
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel.[9]
Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)
-
Prepare TLC Plate: Draw a light pencil line ~1 cm from the bottom of a silica gel TLC plate.
-
Spotting: Using a capillary tube, spot a dilute solution of your starting material (SM) on the left of the line. In the center, spot a sample from your reaction mixture (co-spot if needed).
-
Elution: Place the plate in a developing chamber containing a suitable eluent (e.g., 20% Ethyl Acetate in Hexanes). Ensure the solvent level is below the pencil line.
-
Visualization: Once the solvent front nears the top, remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp. The reaction is complete when the spot corresponding to the starting material has disappeared from the reaction mixture lane.
Reaction Mechanism Diagram
The synthesis proceeds via an intramolecular electrophilic aromatic substitution (Friedel-Crafts acylation).
Caption: Mechanism of intramolecular Friedel-Crafts acylation.
References
- Vertex AI Search, "The Chemistry Behind 7-Bromo-2-methyl-1-indanone: Synthesis and Applic
- Benchchem, "A Comparative Guide to Catalytic Systems for Asymmetric Indanone Synthesis", Accessed Jan 4, 2026.
- Organic Syntheses, "Submitted by Tiantong Lou, E-Ting Liao, Ashraf Wilsily, and Eric Fillion", Accessed Jan 4, 2026.
- ResearchGate, "Facile syntheses of 4-hydroxy-7-methyl-1-indanone, isolated from cyanobacterium Nostoc commune", Accessed Jan 4, 2026.
- Organic Chemistry Portal, "Novel One-Pot Approach to Synthesis of Indanones through Sb(V)-Catalyzed Reaction of Phenylalkynes with Aldehydes", Accessed Jan 4, 2026.
- (No title provided), Accessed Jan 4, 2026.
- ResearchGate, "A Convenient Synthesis of 7-Halo-1-indanones and 8-Halo-1-tetralones", Accessed Jan 4, 2026.
- Preprints.org, "A Green Chemistry Approach for the Synthesis of Indanones as Fixed Ring Chalcone Analogues", Accessed Jan 4, 2026.
- IT Services - University of Liverpool, "Direct Synthesis of 1-Indanones via Pd-Catalyzed Olefination and Ethylene Glycol-Promoted Aldol-Type Annul
- Organic Chemistry Portal, "Indanone synthesis", Accessed Jan 4, 2026.
- PMC - NIH, "Synthesis of 1-indanones with a broad range of biological activity", Accessed Jan 4, 2026.
- ResearchGate, "Synthesis of 1-indanones through the intramolecular Friedel-Crafts acylation reaction using NbCL5 as Lewis acid", Accessed Jan 4, 2026.
- Benchchem, "Technical Support Center: Optimization of Friedel-Crafts Reactions for Indanone Synthesis", Accessed Jan 4, 2026.
- Sigma-Aldrich, "Friedel–Crafts Acyl
- Benchchem, "Scale-up considerations for the industrial production of 1-indanone", Accessed Jan 4, 2026.
- Google Patents, "US6548710B2 - Process for preparing 1-indanones", Accessed Jan 4, 2026.
- RSC Publishing, "Annulations involving 1-indanones to access fused- and spiro frameworks", Accessed Jan 4, 2026.
- Preprints.org, "A Green Chemistry Approach for the Synthesis of Indanones as Fixed Ring Chalcone Analogues", Accessed Jan 4, 2026.
- ResearchGate, "An Efficient and Green Synthesis of 1-Indanone and 1-Tetralone via Intramolecular Friedel-Crafts Acyl
- Benchchem, "Technical Support Center: Purification of 4-Methyl-1-indanone", Accessed Jan 4, 2026.
- ResearchGate, "Synthesis of 1-indanones with a broad range of biological activity", Accessed Jan 4, 2026.
- Benchchem, "Technical Support Center: 4-Methyl-1-indanone Synthesis", Accessed Jan 4, 2026.
Sources
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- 2. Annulations involving 1-indanones to access fused- and spiro frameworks - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06635A [pubs.rsc.org]
- 3. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
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- 6. Friedel–Crafts Acylation [sigmaaldrich.com]
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- 13. benchchem.com [benchchem.com]
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Catalyst deactivation in 7-Methyl-1-indanone synthesis
Technical Support Center: Catalyst Deactivation in 7-Methyl-1-indanone Synthesis
Welcome to the Technical Support Center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to catalyst deactivation during this critical synthetic process. We will delve into the causality behind experimental challenges and provide field-proven insights to optimize your reaction outcomes.
The synthesis of this compound, a key intermediate in pharmaceuticals, often relies on intramolecular Friedel-Crafts acylation of a suitable precursor, such as 3-(p-tolyl)propanoic acid or its derivatives. This cyclization is typic[1]ally catalyzed by Lewis acids or Brønsted acids. However, the efficiency o[2][3]f this reaction can be significantly hampered by catalyst deactivation, leading to low yields and purification challenges. This guide provides a structured approach to identifying, understanding, and mitigating these issues.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound synthesis is showing a very low or no yield. What are the likely causes related to the catalyst?
A1: Low or non-existent yields in Friedel-Crafts acylation are frequently linked to catalyst deactivation or suboptimal reaction conditions. The primary culprits include:
-
Catalyst Poisoning by Moisture: Lewis acid catalysts, such as aluminum chloride (AlCl₃) and iron(III) chloride (FeCl₃), are extremely sensitive to moisture. Any water present in your[4][5] solvent, glassware, or starting materials will react with the catalyst, rendering it inactive. It is imperative to work under strictly anhydrous conditions.
-
Product-Catalyst Co[5]mplexation: The ketone product, this compound, is a Lewis base and can form a stable complex with the Lewis acid catalyst. This complexation effecti[6]vely sequesters the catalyst, preventing it from participating in further catalytic cycles. Consequently, stoichiometric or even excess amounts of the catalyst are often necessary for the reaction to proceed to completion.
-
Insufficient Cataly[4][6]st Loading: Due to the aforementioned product inhibition, using a truly "catalytic" amount of a traditional Lewis acid may not be sufficient. If you are observing a stalled reaction, a primary troubleshooting step is to increase the catalyst loading.
-
Deactivated Startin[4]g Material: While the methyl group on the aromatic ring of the precursor is activating, the presence of any unforeseen strongly electron-withdrawing groups on your starting material will deactivate the aromatic ring towards electrophilic substitution, hindering the cyclization.
Troubleshooting Workfl[4][6]ow for Low Yield:
Caption: A stepwise workflow for troubleshooting low yields.
Q2: I am using a solid acid catalyst (e.g., a zeolite like ZSM-5) and observing a gradual decrease in activity over several runs. What is happening?
A2: The deactivation of solid acid catalysts in reactions like indanone synthesis is a common issue and can be attributed to several mechanisms:
-
Coking/Fouling: At the elevated temperatures often required for these reactions, organic molecules can polymerize on the catalyst surface, forming carbonaceous deposits known as "coke". This coke physically bloc[7][8]ks the active sites and pores of the catalyst, preventing reactant molecules from accessing them.
-
Sintering: High r[8]eaction temperatures can cause the small, highly active crystallites of the catalyst to agglomerate into larger, less active particles. This process, known as si[7]ntering, leads to a permanent loss of active surface area.
-
Leaching: In some cases, the active catalytic species can be stripped from the solid support and dissolve into the reaction medium. This is more common with supported metal catalysts but can also occur with some solid acids.
Regeneration Protocol for Coked Zeolite Catalysts:
For catalysts deactivated by coking, a common regeneration procedure involves a controlled burn-off of the carbonaceous deposits.
Experimental Protocol: Catalyst Calcination
-
Removal: After the reaction, filter the catalyst from the reaction mixture and wash it thoroughly with a suitable solvent (e.g., acetone, dichloromethane) to remove any adsorbed organic molecules.
-
Drying: Dry the catalyst in an oven at 100-120 °C for several hours to remove the washing solvent.
-
Calcination: Place the dried catalyst in a ceramic crucible and transfer it to a muffle furnace.
-
Heating Program:
-
Ramp the temperature to 500-550 °C at a rate of 5-10 °C/min under a slow flow of air or a nitrogen/oxygen mixture.
-
Hold at the final temperature for 3-5 hours to ensure complete combustion of the coke.
-
Cool the furnace slowly to room temperature.
-
-
Storage: Store the regenerated catalyst in a desiccator to prevent re-adsorption of atmospheric moisture.
Q3: My reaction is producing a significant amount of a dark, tarry byproduct instead of the desired this compound. What is causing this?
A3: The formation of tarry byproducts is often a sign of undesirable side reactions, which can be exacerbated by catalyst-related issues:
-
Excessively Strong Catalyst: Highly reactive Lewis acids can promote intermolecular polymerization of the starting material or product, leading to high molecular weight, insoluble materials.
-
High Reaction Temperature: While heating can be necessary to drive the cyclization, excessive temperatures can accelerate decomposition and polymerization pathways.
-
Prolonged Reaction [4][5]Time: Leaving the reaction to stir for too long, especially under harsh conditions, can lead to product degradation and the formation of byproducts.
Mitigation Strategies for Byproduct Formation:
| Parameter | Recommended Action | Rationale |
| Catalyst Choice | Consider a milder Lewis acid (e.g., FeCl₃, ZnCl₂) or a solid acid catalyst. | To reduce the rate of undesirable side reactions. |
| Temperature | Optimize the reaction temperature by running small-scale trials at different temperatures. | To find the sweet spot between efficient cyclization and minimal byproduct formation. |
| Reaction Time | M[4]onitor the reaction progress using TLC or GC/LC-MS and quench it once the starting material is consumed. | To prevent the product from degrading under the reaction conditions. |
| Catalyst Addition | Add the catalyst portion-wise or slowly to a cooled solution of the reactant. | To control the initial exotherm and maintain a more controlled reaction rate. |
Understanding Catalyst Deactivation Mechanisms
A deeper understanding of the deactivation pathways is crucial for developing robust synthetic protocols. The primary mechanisms are chemical, thermal, and mechanical.
Caption: Key mechanisms of catalyst deactivation.
Poisoning: This is a chemical deactivation where molecules in the feed bind strongly to the active sites, rendering them inactive. For Lewis acid catalysts [7]in this compound synthesis, water is a common poison.
Fouling/Coking: This[4][5] is a physical blockage of active sites by deposits. In high-temperature organ[7]ic reactions, this is typically due to coke formation.
Sintering: This is a[8] thermal deactivation process where the catalyst's active surface area is reduced due to crystal growth at high temperatures.
References
-
[7]BenchChem. (2025). Troubleshooting Friedel-Crafts acylation catalyst deactivation. BenchChem Technical Support.
- BenchChem. (2025). Troubleshooting low yield in Friedel-Crafts acylation reactions. BenchChem Technical Support.
- Barth, C. (2014). The Chemistry Behind 7-Bromo-2-methyl-1-indanone: Synthesis and Applications.
- Butt, J. B., & Petersen, E. E. (1988).
- Majumder, S. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 8(72), 41553-41584.
- van der Pijl, F., van der Vlugt, J. I., & de Bruin, B. (2019). Regioselective Synthesis of Indanones. Synlett, 30(10), 1145-1149.
- Warner, D. L. (2018).
Sources
- 1. nbinno.com [nbinno.com]
- 2. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. benchchem.com [benchchem.com]
- 5. Annulations involving 1-indanones to access fused- and spiro frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. scispace.com [scispace.com]
- 8. The mathematical catalyst deactivation models: a mini review - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Spectroscopic Purity Assessment of 7-Methyl-1-indanone: A Comparative Guide for Researchers
In the landscape of pharmaceutical research and drug development, the meticulous characterization and purity assessment of chemical intermediates are paramount. 7-Methyl-1-indanone, a key building block in the synthesis of various pharmacologically active molecules, is no exception. This guide provides an in-depth, comparative analysis of three cornerstone spectroscopic techniques—Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy—for the robust purity assessment of this critical intermediate. By delving into the causality behind experimental choices and presenting self-validating protocols, this document serves as a practical resource for researchers, scientists, and drug development professionals.
The Analytical Imperative: Why Purity Matters
The presence of impurities, even in trace amounts, can have profound implications on the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). Impurities can arise from various stages of the manufacturing process, including unreacted starting materials, byproducts of the primary reaction, and degradation products. For a compound like this compound, often synthesized via intramolecular Friedel-Crafts acylation of 3-(m-tolyl)propanoic acid, potential impurities could include residual starting material, regioisomers (e.g., 5-methyl-1-indanone), and other process-related byproducts. A multi-faceted analytical approach is therefore not just a regulatory requirement but a scientific necessity.
A Comparative Overview of Spectroscopic Techniques
The choice of an analytical technique for purity assessment is dictated by a balance of sensitivity, selectivity, structural information, and quantitation capabilities. Here, we compare the utility of NMR, MS, and FTIR in the context of this compound analysis.
| Technique | Strengths | Limitations | Primary Application in Purity Assessment |
| Quantitative ¹H NMR (qNMR) | - Provides both structural and quantitative information. - Highly specific for identifying and quantifying impurities with unique proton signals. - Non-destructive. - Can provide absolute purity against a certified reference standard.[1][2] | - Lower sensitivity compared to MS. - Signal overlap can complicate analysis in complex mixtures. | - Gold standard for determining the absolute purity of the main component. - Quantification of known impurities. |
| Mass Spectrometry (MS) | - Exceptional sensitivity for detecting trace-level impurities. - Provides molecular weight information, aiding in the identification of unknown impurities.[3][4] - Can be coupled with chromatographic techniques (GC-MS, LC-MS) for enhanced separation and analysis of complex mixtures.[3][5] | - Primarily a qualitative and semi-quantitative technique unless coupled with extensive calibration. - Isomeric impurities may not be distinguishable without chromatographic separation. | - Impurity profiling and identification of unknown species. - Detection of trace-level process-related impurities and degradation products. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | - Rapid and non-destructive. - Excellent for identifying the presence of key functional groups. - Can detect impurities with distinct functional groups not present in the main compound. | - Generally not a quantitative technique for purity assessment. - Less specific than NMR for complex mixtures. - May not be sensitive to impurities that are structurally very similar to the main component. | - Rapid identity confirmation. - Screening for the presence of gross impurities with different functional groups (e.g., starting materials with a carboxylic acid group). |
Experimental Protocols: A Self-Validating Approach
The following protocols are designed to be robust and self-validating, ensuring the generation of high-quality, reproducible data.
Quantitative ¹H NMR (qNMR) Spectroscopy for Absolute Purity Determination
The principle behind qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[1] By comparing the integral of a known analyte signal to that of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be determined.
Experimental Workflow:
Caption: Quantitative ¹H NMR workflow for purity assessment.
Detailed Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound into a clean vial.
-
Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic anhydride) into the same vial. The standard should have signals that do not overlap with the analyte signals.
-
Dissolve the mixture in a known volume (e.g., 1.0 mL) of a deuterated solvent (e.g., Chloroform-d, CDCl₃) containing a small amount of tetramethylsilane (TMS) as a chemical shift reference.
-
-
NMR Data Acquisition:
-
Transfer an aliquot of the solution to a high-precision NMR tube.
-
Acquire the ¹H NMR spectrum on a spectrometer with a field strength of at least 400 MHz.
-
Crucial Parameters for Quantitation:
-
Relaxation Delay (d1): Set to at least 5 times the longest T1 relaxation time of the protons being integrated. A value of 30 seconds is generally sufficient for most small molecules.
-
Number of Scans (ns): A sufficient number of scans should be co-added to achieve a signal-to-noise ratio of at least 150:1 for the signals to be integrated.
-
-
-
Data Processing and Purity Calculation:
-
Apply phasing and baseline correction to the spectrum.
-
Integrate a well-resolved, non-overlapping signal of this compound (e.g., the methyl singlet) and a signal from the internal standard.
-
Calculate the purity using the following equation:
Purity (%) = (Ianalyte / Nanalyte) * (Nstandard / Istandard) * (MWanalyte / MWstandard) * (mstandard / manalyte) * Pstandard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
-
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling
GC-MS is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[3] It is particularly well-suited for the analysis of volatile and semi-volatile compounds like this compound and its potential impurities.
Experimental Workflow:
Caption: GC-MS workflow for impurity profiling.
Detailed Protocol:
-
Sample Preparation:
-
Prepare a solution of this compound in a volatile solvent such as dichloromethane or ethyl acetate at a concentration of approximately 1 mg/mL.
-
-
GC-MS Analysis:
-
Gas Chromatograph Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms) is suitable for this analysis.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at a lower temperature (e.g., 80 °C) and ramp up to a higher temperature (e.g., 280 °C) to ensure separation of compounds with different boiling points.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV is a standard method that provides reproducible fragmentation patterns for library matching.
-
Mass Range: Scan a mass range that encompasses the molecular weight of this compound and its potential impurities (e.g., m/z 40-300).
-
-
-
Data Analysis:
-
Identify the main peak corresponding to this compound.
-
Analyze the mass spectra of any smaller peaks in the chromatogram.
-
Compare the fragmentation patterns of these impurity peaks with known spectral libraries (e.g., NIST) to tentatively identify them. The molecular ion peak will provide the molecular weight of the impurity.
-
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
FTIR spectroscopy is a rapid and straightforward technique for identifying the functional groups present in a molecule.[6] For purity assessment, it is most effective in detecting impurities that possess functional groups absent in the this compound molecule.
Experimental Workflow:
Caption: FTIR workflow for functional group analysis.
Detailed Protocol:
-
Sample Preparation:
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid this compound sample directly onto the ATR crystal. This is the simplest and most common method.
-
Potassium Bromide (KBr) Pellet: Alternatively, grind a small amount of the sample with dry KBr and press it into a thin, transparent pellet.
-
-
FTIR Data Acquisition:
-
Record the spectrum over a typical range of 4000-400 cm⁻¹.
-
Acquire a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.
-
-
Spectral Interpretation:
-
Expected Peaks for this compound:
-
~1700 cm⁻¹ (strong, sharp): C=O stretch of the ketone.
-
~3000-2850 cm⁻¹ (multiple bands): C-H stretching of the aromatic and aliphatic groups.
-
~1600-1450 cm⁻¹ (multiple bands): C=C stretching of the aromatic ring.
-
-
Potential Impurity Peaks:
-
A broad peak around 3300-2500 cm⁻¹ would indicate the presence of a carboxylic acid (e.g., unreacted 3-(m-tolyl)propanoic acid).
-
-
Data Interpretation and Comparison: A Case Study Approach
Let's consider a hypothetical sample of this compound containing two common types of impurities:
-
Impurity A: Unreacted starting material, 3-(m-tolyl)propanoic acid.
-
Impurity B: A regioisomer, 5-methyl-1-indanone, formed during the Friedel-Crafts cyclization.
Comparative Spectroscopic Data Analysis:
| Spectroscopic Data | Pure this compound | Impurity A: 3-(m-tolyl)propanoic acid | Impurity B: 5-methyl-1-indanone |
| ¹H NMR (CDCl₃) | - Methyl singlet (~2.5 ppm) - Aromatic protons with a specific splitting pattern - Two aliphatic triplets for the cyclopentanone ring | - Broad singlet for the carboxylic acid proton (>10 ppm) - Different chemical shifts and splitting patterns for the aromatic and aliphatic protons | - Methyl singlet at a slightly different chemical shift (~2.4 ppm) - Distinctly different splitting pattern for the aromatic protons |
| Mass Spectrum (EI) | - Molecular ion (M⁺) at m/z 146[3] - Characteristic fragmentation pattern | - Molecular ion (M⁺) at m/z 164 - Fragmentation pattern showing loss of -COOH (m/z 45) | - Molecular ion (M⁺) at m/z 146 - Very similar fragmentation pattern to this compound |
| FTIR Spectrum | - Strong C=O stretch at ~1700 cm⁻¹ - No broad O-H stretch | - Broad O-H stretch from 3300-2500 cm⁻¹ - C=O stretch of the carboxylic acid at ~1710 cm⁻¹ | - Strong C=O stretch at ~1700 cm⁻¹ - Very similar spectrum to this compound |
How each technique performs in detecting these impurities:
-
¹H NMR: Would be excellent for both identifying and quantifying both Impurity A and Impurity B. The unique signals for the carboxylic acid proton of Impurity A and the distinct aromatic proton pattern of Impurity B would allow for clear differentiation and integration for quantification.
-
Mass Spectrometry: GC-MS would easily detect Impurity A due to its different molecular weight. However, it would be challenging to distinguish between this compound and its regioisomer, Impurity B, by MS alone, as they have the same molecular weight and likely a very similar fragmentation pattern. Their separation would rely on the chromatographic step.
-
FTIR Spectroscopy: Would be very effective at detecting the presence of Impurity A due to the prominent broad O-H stretch of the carboxylic acid. However, it would be very difficult to detect the presence of the regioisomer, Impurity B, as its functional groups are identical to the main compound.
Conclusion: An Integrated Approach for Comprehensive Purity Assessment
No single spectroscopic technique is a panacea for purity assessment. A comprehensive and robust analysis of this compound relies on the intelligent application of orthogonal methods.
-
For routine identity confirmation and screening for gross functional group impurities, FTIR is a rapid and valuable tool.
-
For in-depth impurity profiling, identification of unknown byproducts, and detection of trace-level contaminants, GC-MS or LC-MS is indispensable.
-
For the definitive structural confirmation and, most importantly, the accurate determination of absolute purity, quantitative ¹H NMR is the gold standard.
By understanding the strengths and limitations of each technique and applying them in a complementary fashion, researchers and drug development professionals can ensure the quality and integrity of this compound, thereby building a solid foundation for the subsequent stages of pharmaceutical development.
References
- Thermo Fisher Scientific. (n.d.). Impurity Profiling of Pharmaceutical Starting Materials Using Gas Chromatography Coupled with High-Resolution Accurate Mass Spectrometry.
- Li, Y., et al. (2015). Mass Spectrometry in Small Molecule Drug Development. American Pharmaceutical Review.
- LGC. (2023, May 8). The benefits of high-resolution mass spectrometry for impurity profiling.
- Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR).
- Veeprho. (2023, February 11). Impurity Profiling and Characterization for Generic Project Submission to USFDA.
- Pacific BioLabs. (n.d.). Identity and Purity - Small Molecules.
- PatSnap. (2023, September 22). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance.
- University of California, Riverside. (n.d.). Quantitative NMR Spectroscopy.
- Pauli, G. F., et al. (2020). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Journal of Pharmaceutical and Biomedical Analysis, 189, 113425.
- Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry, 57(21), 9220–9231.
- Fillion, E., et al. (n.d.). Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. Organic Syntheses.
- Nandiyanto, A. B. D., et al. (2018). Fourier Transform Infrared Spectroscopy of Aldehydes and Ketones.
- PubChem. (n.d.). 7-methyl-2,3-dihydro-1H-inden-1-one.
- Metin, Ö., et al. (2009). Photochemical bromination of substituted indan-1-one derivatives. Turkish Journal of Chemistry, 33(1), 1-12.
- BenchChem. (2023, December). Spectroscopic Analysis of Indanone Analogs: A Comparative Guide.
- University of Calgary. (n.d.). Ch12: Friedel-Crafts limitations.
- Clark, J. (2023, January 22). Friedel-Crafts Reactions. Chemistry LibreTexts.
- Wikipedia. (n.d.). Friedel–Crafts reaction.
- Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation.
- Biosynth. (n.d.). This compound.
- Waters Corporation. (2018, August 22). Fundamentals of MS (7 of 7)
- Koptional, T. (n.d.).
- Kuujia. (n.d.). Cas no 39627-61-7 (this compound).
- Google Patents. (n.d.). US6548710B2 - Process for preparing 1-indanones.
- Xie, C., et al. (2013). Supporting Information - LDA-promoted asymmetric synthesis of β-trifluoromethyl-β-amino indanone derivatives with virtually complete stereochemical outcome. The Royal Society of Chemistry.
- Sigma-Aldrich. (n.d.). 7-Hydroxy-4-methyl-1-indanone.
- Agilent. (n.d.). Interpretation of 2D NMR Spectra.
- Austin, C., & Flynn, P. F. (n.d.). NMR Assignments for 2-Ethyl-Indanone. University of Utah.
- Organic Chemistry Portal. (n.d.). Indanone synthesis.
- Das, S., & Dutta, A. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks. RSC Advances, 12(52), 33967-33989.
- ResearchGate. (n.d.). DRIFT spectra of (A) 1-indanone crystals.
- SpectraBase. (n.d.). 3-Methyl-1-indanone - Optional[1H NMR] - Spectrum.
- Sigma-Aldrich. (n.d.). 5-Methyl-1-indanone.
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The Influence of Methyl Substitution on the Biological Activity of Indanones: A Comparative Guide
Introduction: The Indanone Scaffold as a Privileged Structure in Drug Discovery
The 1-indanone framework, a bicyclic structure consisting of a benzene ring fused to a cyclopentanone ring, is recognized as a "privileged scaffold" in medicinal chemistry.[1][2] This core structure is present in a variety of natural products and synthetic molecules, demonstrating a remarkable versatility to interact with diverse biological targets.[1][2] The inherent structural rigidity and the presence of a reactive ketone group make the indanone scaffold an ideal starting point for the synthesis of novel therapeutic agents. Modifications at various positions on the bicyclic ring system can significantly modulate the pharmacological profile of the resulting derivatives, leading to a broad spectrum of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[1][2]
This guide provides a comparative analysis of the biological activity of 7-Methyl-1-indanone and other substituted indanones. While direct experimental data for this compound is limited in the current literature, this document will synthesize available data on closely related methyl-substituted and other indanone derivatives to elucidate the structure-activity relationships (SAR) and infer the potential biological profile of the 7-methyl isomer. We will delve into key therapeutic areas, presenting available quantitative data, outlining experimental protocols, and visualizing relevant biological pathways and workflows to provide a comprehensive resource for researchers in drug discovery and development.
Anticancer Activity: A Tale of Substitution Patterns
Indanone derivatives have shown considerable promise as anticancer agents, with their mechanism of action often linked to the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways essential for cancer cell proliferation.[3] The substitution pattern on the indanone ring system plays a critical role in defining the cytotoxic potency and selectivity of these compounds.
Comparative Cytotoxicity Data
| Compound/Derivative Class | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| Thiazolyl Hydrazone of 1-Indanone (ITH-6) | Unsubstituted Indanone Core | HT-29 (Colon) | 0.41 ± 0.19 | [3] |
| COLO 205 (Colon) | 0.98 | [4] | ||
| KM 12 (Colon) | 0.41 | [4] | ||
| 2-Benzylidene-1-indanone derivative (9j) | Complex substitution | MCF-7 (Breast) | 0.01 | [5] |
| HCT-116 (Colon) | 0.088 | [5] | ||
| THP-1 (Leukemia) | 0.12 | [5] | ||
| A549 (Lung) | 0.21 | [5] | ||
| Indanocine | Methoxy and other groups | MCF-7/ADR (Multidrug-Resistant Breast) | More sensitive than parental MCF-7 | [6] |
| Gallic Acid-based Indanone | Trimethoxy substitutions | Ehrlich Ascites Carcinoma (in vivo) | 54.3% tumor growth inhibition at 50 mg/kg | [7] |
Analysis of Structure-Activity Relationships (SAR):
The data suggests that derivatization of the 1-indanone core is crucial for potent anticancer activity. For instance, the thiazolyl hydrazone derivative (ITH-6) exhibits significant cytotoxicity against colon cancer cell lines.[3][4] Similarly, 2-benzylidene-1-indanone derivatives have demonstrated broad-spectrum, potent cytotoxicity in the nanomolar to low micromolar range.[5]
The position of a methyl group can be inferred to have a significant impact. While direct data on this compound is lacking, the high activity of some multi-substituted derivatives suggests that strategic placement of small lipophilic groups like methyl can enhance cytotoxic effects. The precise impact of a methyl group at the 7-position would need to be empirically determined, but it can be hypothesized that it may influence the molecule's interaction with target proteins or its metabolic stability.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method to assess the cytotoxic effect of compounds on cancer cell lines.[8]
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a suitable density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test indanone compounds in the appropriate cell culture medium. Remove the overnight medium from the cells and add the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for a specified period, typically 24-72 hours.
-
MTT Addition: After incubation, add MTT solution (e.g., 20 µL of 5 mg/mL solution) to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilization solution (e.g., 100 µL of DMSO or a 10% SDS solution in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a multi-well plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can then be determined by plotting a dose-response curve.
Caption: Workflow for determining cytotoxicity using the MTT assay.
Neuroprotective Activity: Targeting Key Enzymes in Neurodegeneration
The indanone scaffold is a cornerstone in the development of drugs for neurodegenerative diseases, most notably exemplified by Donepezil, an acetylcholinesterase (AChE) inhibitor used in the treatment of Alzheimer's disease.[2] Indanone derivatives have been shown to inhibit key enzymes such as AChE and monoamine oxidase (MAO), which are implicated in the pathophysiology of Alzheimer's and Parkinson's diseases, respectively.[9]
Comparative Enzyme Inhibition Data
While direct inhibitory data for this compound is not prominent, the SAR of other indanone derivatives provides a framework for understanding how structural modifications impact neuroprotective activity.
| Compound/Derivative Class | Target Enzyme | IC50 | Reference |
| Donepezil (E2020) | Acetylcholinesterase (AChE) | 5.7 nM | [10] |
| Indanone Derivative (Compound 9) | Acetylcholinesterase (AChE) | 14.8 nM | [1][11] |
| Indanone Derivative (Compound 14) | Acetylcholinesterase (AChE) | 18.6 nM | [1][11] |
| Indanone Derivative (Compound 13e) | Acetylcholinesterase (AChE) | 5.7 nM | [10] |
Analysis of Structure-Activity Relationships (SAR):
The high potency of Donepezil, which features a dimethoxy-substituted indanone core, underscores the importance of the indanone scaffold for AChE inhibition.[10] Studies on other indanone derivatives have shown that various substitutions can lead to potent AChE inhibitors with IC50 values in the nanomolar range.[1][11] The presence of methoxy groups in highly active compounds like Donepezil suggests that electron-donating groups on the aromatic ring of the indanone can be beneficial for activity.
A methyl group at the 7-position, being a lipophilic and weakly electron-donating group, could potentially contribute favorably to the binding of the molecule to the active site of AChE or MAO. Further empirical studies are necessary to confirm this hypothesis and to determine the precise inhibitory potency of this compound.
Experimental Protocol: Ellman's Method for Acetylcholinesterase Inhibition
Ellman's method is a widely used, simple, and reliable colorimetric assay for measuring AChE activity and inhibition.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a phosphate buffer (e.g., 0.1 M, pH 8.0), a solution of acetylthiocholine iodide (ATCI), a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent), and a solution of AChE enzyme.
-
Assay Setup: In a 96-well plate, add the phosphate buffer, DTNB solution, and the test indanone compound at various concentrations.
-
Enzyme Addition: Add the AChE solution to each well and incubate for a short period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Substrate Addition: Initiate the reaction by adding the ATCI solution to all wells.
-
Kinetic Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The rate of the reaction is proportional to the AChE activity.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control (enzyme activity without inhibitor). Determine the IC50 value from the dose-response curve.
Anti-inflammatory Activity: Modulating Inflammatory Pathways
Indanone derivatives have also demonstrated significant anti-inflammatory properties, primarily through the inhibition of pro-inflammatory cytokines and enzymes.[1] The anti-inflammatory potential is, once again, highly dependent on the substitution pattern of the indanone core.
Comparative Anti-inflammatory Data
Direct experimental data on the anti-inflammatory effects of this compound is scarce. However, a study on a related compound, 2-(4-Methyl)benzylidene-4,7-dimethyl indan-1-one (IPX-18), provides valuable insights into the potential of methyl-substituted indanones as anti-inflammatory agents.
| Compound | Target/Assay | IC50 | Reference |
| 2-(4-Methyl)benzylidene-4,7-dimethyl indan-1-one (IPX-18) | TNF-α release (in PBMCs) | 96.29 nM | [12][13] |
| IFN-γ release (in PBMCs) | 103.7 nM | [12][13] | |
| IL-2 release (in PBMCs) | 122.9 nM | [13] | |
| IL-8 release (in PBMCs) | 105.2 nM | [13] | |
| Indanone derivative from Fernandoa adenophylla | Heat-induced hemolysis | 54.69 µg/mL | [14] |
Analysis of Structure-Activity Relationships (SAR):
The potent inhibition of key pro-inflammatory cytokines by IPX-18, which bears methyl groups at the 4 and 7 positions of the indanone ring, strongly suggests that methyl substitution can be highly beneficial for anti-inflammatory activity.[12][13] The methyl groups may enhance the binding affinity of the compound to its molecular targets within the inflammatory signaling cascade or improve its cellular uptake. The natural indanone derivative from Fernandoa adenophylla also shows anti-inflammatory potential, further highlighting the promise of this scaffold.[14] Based on these findings, it is plausible that this compound could exhibit noteworthy anti-inflammatory properties.
Signaling Pathway: NF-κB Inhibition by Indanones
A key mechanism through which some anti-inflammatory compounds exert their effects is by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. The computational docking analysis of IPX-18 predicted its effective binding to NF-κB-p50, and experimental results showed a decrease in NF-κB phosphorylation.[12][13]
Caption: Hypothesized inhibition of the NF-κB pathway by this compound.
Conclusion and Future Directions
The indanone scaffold is a remarkably versatile platform for the development of novel therapeutic agents with a wide array of biological activities. While direct and comprehensive experimental data for this compound is currently limited, the available structure-activity relationship data from related methyl-substituted and other indanone derivatives strongly suggest its potential as a biologically active molecule. The presence of a methyl group at the 7-position could favorably influence its anticancer, neuroprotective, and anti-inflammatory properties.
This guide highlights the need for further focused research on this compound to empirically determine its biological activity profile. Future studies should include:
-
In vitro screening: Testing this compound against a broad panel of cancer cell lines and key enzymes such as AChE, BChE, and MAO isoforms to determine its IC50 values.
-
Anti-inflammatory assays: Evaluating its ability to inhibit the production of pro-inflammatory cytokines and its effects on inflammatory signaling pathways like NF-κB.
-
Comparative studies: Directly comparing the activity of this compound with unsubstituted 1-indanone and other positional methyl isomers to precisely elucidate the role of the 7-methyl group.
Such studies will be instrumental in fully understanding the therapeutic potential of this compound and will contribute to the rational design of the next generation of indanone-based drugs.
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Unveiling the Molecular Architecture: A Comparative Guide to the Structural Validation of 7-Methyl-1-indanone
In the landscape of drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. The precise arrangement of atoms dictates not only the compound's physicochemical properties but also its biological activity and potential as a therapeutic agent. For a novel small molecule like 7-Methyl-1-indanone, a substituted indanone with potential applications in medicinal chemistry, rigorous structural validation is paramount.[1][2] This guide provides an in-depth comparison of X-ray crystallography with other key analytical techniques for the structural elucidation of this compound, offering researchers, scientists, and drug development professionals a comprehensive framework for making informed analytical decisions.
The Gold Standard: X-ray Crystallography
X-ray crystallography stands as the definitive method for determining the atomic and molecular structure of a crystalline compound.[3] It provides a high-resolution, three-dimensional map of electron density within a crystal, revealing precise bond lengths, bond angles, and stereochemistry.[4] For a molecule like this compound, this technique can unequivocally confirm the connectivity of the atoms, the planarity of the aromatic ring, the conformation of the five-membered ring, and the position of the methyl group.
The power of X-ray crystallography lies in its ability to provide direct, unambiguous structural information.[5] Unlike spectroscopic methods that offer indirect evidence of a structure, a successful crystallographic experiment yields a visually intuitive and quantitatively precise molecular model. This level of detail is crucial for understanding structure-activity relationships (SAR) and for guiding further medicinal chemistry efforts.
Experimental Workflow: From Powder to Picture
The journey from a powdered sample of this compound to its detailed 3D structure involves several critical steps. The success of the entire process hinges on the initial, and often most challenging, step: growing a high-quality single crystal.
Caption: Experimental workflow for X-ray crystallography of a small molecule.
Detailed Protocol: Crystallization and Analysis of this compound
Objective: To obtain a single crystal of this compound suitable for X-ray diffraction analysis and to determine its molecular structure.
Materials:
-
This compound (solid)[6]
-
A selection of solvents for solubility screening (e.g., methanol, ethanol, acetone, ethyl acetate, hexane, dichloromethane)
-
Small vials or a crystallization plate
-
Microscope
Protocol:
-
Solubility Screening:
-
Assess the solubility of this compound in a range of solvents to identify a suitable solvent system for crystallization. An ideal solvent will dissolve the compound when heated but show limited solubility at room or lower temperatures.[7]
-
-
Crystal Growth (Slow Evaporation Method): [8][9]
-
Prepare a nearly saturated solution of this compound in the chosen solvent (e.g., ethyl acetate/hexane mixture) at a slightly elevated temperature.
-
Filter the solution to remove any particulate matter.
-
Transfer the solution to a clean vial, cover it loosely (e.g., with parafilm containing a few pinholes) to allow for slow evaporation of the solvent.
-
Place the vial in a vibration-free environment and allow it to stand undisturbed.
-
Monitor the vial periodically for the formation of crystals.
-
-
Crystal Mounting and Data Collection:
-
Once suitable crystals have formed (clear, well-defined shape), carefully select a single crystal under a microscope.
-
Mount the crystal on a goniometer head.[10]
-
Place the mounted crystal on the X-ray diffractometer.
-
A beam of monochromatic X-rays is directed at the crystal.[3]
-
The crystal is rotated, and the diffraction patterns are collected on a detector.[3]
-
-
Structure Determination and Refinement:
-
The collected diffraction data are processed to determine the unit cell dimensions and space group.[4]
-
The phase problem is solved using direct methods to generate an initial electron density map.
-
An atomic model of this compound is built into the electron density map.
-
The model is refined to improve the fit between the calculated and observed diffraction data.[11]
-
The final structure is validated using software like PLATON to check for any geometric or crystallographic issues.[12]
-
A Comparative Look: Alternative Structural Validation Techniques
While X-ray crystallography provides the ultimate structural proof, other analytical techniques offer complementary and often more readily accessible information. The choice of technique depends on the specific question being asked, the amount of sample available, and the stage of the research.
Caption: Logical flow for selecting an analytical technique for structural validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules in solution.[13] It provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C.
-
¹H NMR: For this compound, the ¹H NMR spectrum would reveal the number of different types of protons, their chemical shifts (indicating their electronic environment), their integration (relative number of protons), and their coupling patterns (providing information about adjacent protons). This allows for the assignment of protons on the aromatic ring, the methylene groups of the five-membered ring, and the methyl group.
-
¹³C NMR: The ¹³C NMR spectrum would show the number of unique carbon atoms in the molecule, helping to confirm the overall carbon skeleton.
-
2D NMR (e.g., COSY, HSQC, HMBC): These experiments establish correlations between protons and carbons, providing definitive evidence for the connectivity of the atoms in this compound.
While NMR is excellent for determining the constitution of a molecule, it provides indirect information about the three-dimensional structure.[14]
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive technique that measures the mass-to-charge ratio of ions.[15] For this compound, high-resolution mass spectrometry (HRMS) can provide a highly accurate molecular weight, which can be used to determine its elemental composition.[16] Fragmentation patterns observed in the mass spectrum can also provide clues about the structure of the molecule.[16] However, MS alone cannot distinguish between isomers and does not provide information about the three-dimensional arrangement of atoms.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.[17] For this compound, the IR spectrum would show a characteristic strong absorption for the ketone carbonyl group (C=O) around 1700 cm⁻¹.[18][19] It would also show absorptions for the aromatic C-H and C=C bonds, as well as the aliphatic C-H bonds of the methyl and methylene groups.[20] While useful for confirming the presence of key functional groups, IR spectroscopy provides limited information about the overall molecular structure.
Head-to-Head Comparison: Choosing the Right Tool for the Job
| Feature | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry | Infrared Spectroscopy |
| Primary Information | Absolute 3D structure | Connectivity & relative stereochemistry | Molecular weight & formula | Functional groups |
| Sample Phase | Single crystal | Solution | Gas phase (ions) | Solid, liquid, or gas |
| Sample Amount | Micrograms to milligrams | Milligrams | Nanograms to picograms | Micrograms to milligrams |
| Resolution | Atomic (Angstroms) | Atomic (connectivity) | Molecular (mass) | Functional group |
| Ambiguity | Unambiguous (if successful) | Can be ambiguous for complex stereochemistry | Cannot distinguish isomers | Low structural detail |
| Key Advantage | Definitive 3D structure | Provides data on molecules in solution[21] | High sensitivity & accurate mass[16] | Quick and easy functional group identification[17] |
| Key Limitation | Requires a suitable single crystal[5] | Can be complex to interpret fully[22] | Limited structural information[23] | Very limited structural information[24] |
Conclusion: An Integrated Approach to Structural Validation
For the unequivocal structural validation of a novel compound like this compound, a multi-faceted analytical approach is most robust. While NMR, MS, and IR spectroscopy provide crucial and complementary pieces of the structural puzzle, X-ray crystallography remains the gold standard for providing the definitive and unambiguous three-dimensional molecular structure. The high-resolution data obtained from X-ray crystallography is invaluable for understanding the subtle structural features that govern biological activity, making it an indispensable tool in the arsenal of the modern drug discovery and development scientist.
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MDPI. (n.d.). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Retrieved from [Link]
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A Comparative Guide to Catalytic Systems for the Synthesis of 7-Methyl-1-indanone
An expert guide for researchers, scientists, and drug development professionals.
Abstract
The 1-indanone scaffold is a privileged structure in medicinal chemistry and materials science, serving as a core component in numerous pharmaceuticals and bioactive molecules.[1][2] Specifically, 7-Methyl-1-indanone is a crucial synthetic intermediate whose efficient production is of significant interest. This guide provides a comparative analysis of the primary catalytic strategies employed for its synthesis, focusing on the well-established intramolecular Friedel-Crafts acylation and modern transition-metal-catalyzed annulations. We will delve into the mechanistic underpinnings, compare performance based on experimental data, and provide detailed protocols to guide researchers in selecting the optimal catalytic system for their specific needs.
Introduction: The Significance of the this compound Core
Indanones are bicyclic compounds featuring a fused benzene and cyclopentanone ring system.[2] This structural motif is prevalent in natural products and pharmacologically active molecules, valued for its rigid framework and multiple sites for chemical modification.[1][2] The synthesis of substituted indanones, such as this compound, is a key step in the development of novel therapeutics, including analgesics and antihypertensives, and functional materials like OLEDs and dyes.[1][3] The choice of catalyst is paramount, directly influencing reaction efficiency, yield, substrate scope, and overall sustainability of the synthetic process.
Catalytic Strategies: A Tale of Two Approaches
The construction of the this compound ring system is predominantly achieved via two major catalytic routes: the classical acid-catalyzed intramolecular cyclization and the increasingly sophisticated transition-metal-catalyzed annulations.
The Workhorse: Intramolecular Friedel-Crafts Acylation
The intramolecular Friedel-Crafts acylation is a cornerstone of indanone synthesis.[2] This reaction involves the cyclization of a suitable precursor, typically a 3-arylpropanoic acid or its corresponding acyl chloride, onto the aromatic ring to form the five-membered ketone ring. The choice of catalyst is critical and dictates the reaction conditions and efficacy.
-
Brønsted and Lewis Acid Catalysts: Strong acids are required to facilitate the intramolecular electrophilic aromatic substitution. Polyphosphoric acid (PPA) and anhydrous aluminum chloride (AlCl₃) are traditional choices that often provide high yields.[4] However, these methods typically require harsh conditions and stoichiometric amounts of the catalyst, leading to significant waste and purification challenges.
-
Modern, Greener Alternatives: To address the limitations of classical methods, newer catalytic systems have been developed. Metal triflates, particularly in combination with triflate-anion ionic liquids, have emerged as highly efficient and reusable catalysts.[5][6] These systems can be used in conjunction with microwave irradiation to significantly shorten reaction times and improve yields, aligning with the principles of green chemistry.[3][6] Solid acid catalysts, such as Nafion-H, also offer advantages in terms of catalyst recovery and reuse.[5]
Causality in Catalyst Selection : The choice between a classic Lewis acid and a modern metal triflate system often depends on the substrate's sensitivity and the desired process sustainability. For robust, simple precursors, PPA or AlCl₃ may suffice. However, for more complex molecules or processes where catalyst recycling is critical, a metal triflate in an ionic liquid is a superior choice, offering a balance of high reactivity and environmental responsibility.[6]
Modern Frontiers: Transition Metal-Catalyzed Annulations
Transition metal catalysis has revolutionized organic synthesis, and the construction of the indanone core is no exception.[7][8] Catalysts based on palladium, nickel, and rhodium enable novel bond formations under milder conditions and with greater functional group tolerance compared to Friedel-Crafts methods.
-
Palladium (Pd) Catalysis: Palladium catalysts are exceptionally versatile. One notable strategy involves a Diels-Alder reaction followed by oxidative aromatization with Pd/C to construct the 7-methyl substituted indanone framework.[5] Another powerful approach is a one-pot cascade reaction involving a Pd-catalyzed Heck olefination followed by an ethylene glycol-promoted aldol-type annulation, which directly synthesizes substituted 1-indanones from simple starting materials.[9]
-
Nickel (Ni) and Rhodium (Rh) Catalysis: Nickel catalysts can mediate domino reductive cyclizations, providing efficient access to the indanone core.[10] Rhodium-catalyzed systems are effective in tandem carboacylation/cyclization reactions, often proceeding in environmentally benign solvents like water.[11]
Expertise in Application : Transition metal-catalyzed routes are particularly advantageous when dealing with highly functionalized or sensitive substrates that would not tolerate the harsh, acidic conditions of Friedel-Crafts reactions. The ability to perform cascade or domino reactions in a single pot also enhances synthetic efficiency by reducing the number of intermediate purification steps.[9]
Performance Comparison of Catalytic Systems
The following table summarizes experimental data for representative catalytic systems used in the synthesis of this compound and related structures. This allows for an objective comparison of their performance.
| Catalyst System | Precursor Example | Conditions | Yield (%) | Key Advantages | Disadvantages | Reference |
| Acid Catalysis | ||||||
| PPA (Polyphosphoric acid) | 3-(m-tolyl)propanoic acid | 90-95°C, 1 hr | ~85% | High yield, simple setup | Harsh conditions, difficult workup | [4] |
| AlCl₃ (anhydrous) | 3-Arylpropanoic acid chloride | Refluxing benzene | ~90% | High yield, classic method | Stoichiometric, moisture sensitive | [5] |
| Tb(OTf)₃ in [bmim]OTf | 3-(m-tolyl)propanoic acid | Microwave, 120°C, 20 min | ~72-90% | Fast, reusable catalyst, green | Requires ionic liquid, microwave | [3][6] |
| Transition Metal Catalysis | ||||||
| Pd/C | 1,3-Pentadiene + 2-Cyclopentenone | Diels-Alder then aromatization | Good | Access from simple dienes | Multi-step sequence | [5] |
| Pd(OAc)₂ / dppp | 2-Bromo-m-xylene + Vinyl ether | 115°C, 16 hr, Ethylene Glycol | ~70-80% | One-pot, good functional group tolerance | Requires phosphine ligand, longer time | [9] |
| Ni(OAc)₂ / dppe | o-Bromo-m-xylene aldehyde + Alkyne | 100°C, 36 hr, NMP/HFIP | Good | Domino reaction, novel approach | Long reaction time, complex setup | [10] |
Visualizing the Synthetic Pathways
Diagrams created using Graphviz help to visualize the core logic of the catalytic processes.
Caption: Simplified mechanism for acid-catalyzed Friedel-Crafts cyclization.
Caption: Generalized catalytic cycle for a Pd-catalyzed cascade reaction.
Caption: Decision workflow for selecting a synthetic catalyst and route.
Validated Experimental Protocols
The following protocols are provided as self-validating systems, detailing the necessary steps for reproducibility.
Protocol 1: Classical PPA-Catalyzed Intramolecular Acylation
-
Objective: To synthesize this compound from 3-(m-tolyl)propanoic acid using polyphosphoric acid.
-
Materials: 3-(m-tolyl)propanoic acid, Polyphosphoric acid (PPA), crushed ice, diethyl ether, saturated sodium bicarbonate solution, anhydrous magnesium sulfate.
-
Procedure:
-
In a round-bottom flask equipped with a mechanical stirrer, add polyphosphoric acid (e.g., 50 g).
-
Heat the PPA to 90-95°C in an oil bath.
-
Slowly add 3-(m-tolyl)propanoic acid (e.g., 5 g, 1 equivalent) to the hot PPA with vigorous stirring.
-
Maintain the temperature and continue stirring for 1 hour. The mixture will become viscous.
-
Cool the reaction mixture to approximately 70°C and carefully pour it onto crushed ice (e.g., 200 g) in a large beaker.
-
Stir the resulting slurry until the solid product precipitates completely and the PPA is fully dissolved.
-
Extract the aqueous mixture with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution until effervescence ceases, followed by a brine wash.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify via recrystallization or column chromatography to obtain pure this compound.
-
Protocol 2: Green Microwave-Assisted Metal Triflate Catalysis
-
Objective: To perform a rapid, environmentally benign synthesis using a reusable catalyst.[3][6]
-
Materials: 3-(m-tolyl)propanoic acid, Terbium(III) triflate (Tb(OTf)₃), 1-butyl-3-methylimidazolium triflate ([bmim]OTf), ethyl acetate, deionized water.
-
Procedure:
-
To a microwave process vial, add 3-(m-tolyl)propanoic acid (1 mmol), Tb(OTf)₃ (0.1 mmol, 10 mol%), and [bmim]OTf (1 mL).
-
Seal the vial and place it in a monomodal microwave reactor.
-
Irradiate the mixture at 120°C (Power: 100W) for 20 minutes.
-
After the reaction, allow the vial to cool to room temperature.
-
Quench the reaction with water (10 mL) and extract the product with ethyl acetate (3 x 10 mL).
-
The ionic liquid and catalyst will remain in the aqueous phase and can be recovered by removing the water under vacuum for reuse.
-
Combine the organic extracts, wash with saturated NaHCO₃ solution and brine, then dry over anhydrous magnesium sulfate.
-
Filter and evaporate the solvent in vacuo. Purify the crude product by flash column chromatography.
-
Conclusion and Future Outlook
The synthesis of this compound can be approached through multiple effective catalytic routes.
-
Friedel-Crafts acylation remains a powerful and high-yielding method, especially when modernized with reusable metal triflate catalysts and microwave assistance, which significantly enhances its sustainability.[6]
-
Transition metal catalysis offers unparalleled advantages in terms of mild reaction conditions and functional group tolerance, making it the method of choice for complex or sensitive substrates.[7][8][9]
The selection of a specific catalyst should be guided by the substrate's nature, the desired scale of the reaction, and considerations of process greenness. For researchers in drug development, the mildness and predictability of palladium-catalyzed annulations may be preferable for late-stage functionalization, while for large-scale production of the core scaffold, an optimized, reusable acid catalyst system may prove more economical. Future research will likely focus on developing even more active and selective catalysts, including biocatalytic routes, to further improve the efficiency and environmental footprint of indanone synthesis.[12]
References
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Facile syntheses of 4-hydroxy-7-methyl-1-indanone, isolated from cyanobacterium Nostoc commune. ResearchGate. Available at: [Link]
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Synthesis of 1-indanones with a broad range of biological activity. National Institutes of Health (PMC). Available at: [Link]
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Synthesis of indanones. Reaction conditions. ResearchGate. Available at: [Link]
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Catalytic Intramolecular Friedel-Crafts Reaction of Benzyl Meldrum's Acid Derivatives: Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. Organic Syntheses. Available at: [Link]
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A Green Chemistry Approach for the Synthesis of Indanones as Fixed Ring Chalcone Analogues. Preprints.org. Available at: [Link]
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Indanone synthesis. Organic Chemistry Portal. Available at: [Link]
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Synthesis of indanone. PrepChem.com. Available at: [Link]
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Annulations involving 1-indanones to access fused- and spiro frameworks. National Institutes of Health (PMC). Available at: [Link]
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Direct Synthesis of 1-Indanones via Pd-Catalyzed Olefination and Ethylene Glycol-Promoted Aldol-Type Annulation Cascade. University of Liverpool IT Services. Available at: [Link]
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Recent advances in transition-metal-catalyzed annulations for the construction of 1-Indanone core. ResearchGate. Available at: [Link]
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Recent advances in transition-metal-catalyzed annulations for the construction of a 1-indanone core. Royal Society of Chemistry Publishing. Available at: [Link]
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An Efficient and Green Synthesis of 1-Indanone and 1-Tetralone via Intramolecular Friedel-Crafts Acylation Reaction. ResearchGate. Available at: [Link]
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A Convenient Synthesis of 7-Halo-1-indanones and 8-Halo-1-tetralones. ResearchGate. Available at: [Link]
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Photocatalytic Synthesis of Indanone, Pyrone, and Pyridinone Derivatives with Diazo Compounds as Radical Precursors. ACS Publications. Available at: [Link]
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An Update: Enzymatic Synthesis for Industrial Applications. National Institutes of Health (PMC). Available at: [Link]
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A Senior Application Scientist's Guide to the Quantitative Analysis of 7-Methyl-1-indanone in Reaction Mixtures: A Comparative Analysis
Introduction: The Critical Need for Precision in Process Chemistry
In the landscape of pharmaceutical and fine chemical synthesis, the accurate quantification of key intermediates is paramount. 7-Methyl-1-indanone, a versatile building block in the synthesis of various biologically active molecules, serves as a prime example.[1][2] Monitoring its formation and consumption within a complex reaction mixture is not merely an academic exercise; it is the cornerstone of process optimization, yield calculation, and impurity profiling. An inaccurate measurement can lead to inefficient processes, compromised final product purity, and significant delays in development timelines.
This guide provides an in-depth comparison of three robust analytical techniques for the quantitative analysis of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Moving beyond a simple listing of procedures, we will explore the causality behind methodological choices, grounding our protocols in the principles of scientific integrity and authoritative standards to ensure the generation of trustworthy and reproducible data.
Comparative Overview of Core Analytical Methodologies
The choice of an analytical technique is dictated by the specific requirements of the analysis—speed, sensitivity, selectivity, and the need for structural confirmation. Each method offers a unique combination of advantages and limitations.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is often the workhorse of the pharmaceutical industry for its robustness, high throughput, and excellent quantitative performance.
-
Principle of Operation: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase. For this compound, a reversed-phase C18 column is typically effective. Quantification is achieved by measuring the absorbance of the analyte using an ultraviolet (UV) detector as it elutes from the column. The peak area is directly proportional to the concentration.
-
Expertise & Experience in Method Selection: We select HPLC for its exceptional precision and suitability for routine analysis. Since this compound possesses a chromophore, UV detection provides excellent sensitivity.[3] This method is ideal for tracking reaction kinetics and for final yield determination where a validated, high-throughput method is required.
-
Trustworthiness & Limitations: The reliability of HPLC hinges on achieving baseline separation of the analyte from starting materials, reagents, and byproducts. Co-elution is a potential risk that must be mitigated during method development. While highly precise, HPLC-UV alone does not provide definitive structural confirmation; it identifies compounds based on their retention time relative to a known standard.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines the powerful separation capabilities of gas chromatography with the unparalleled identification power of mass spectrometry.
-
Principle of Operation: GC is suitable for volatile and thermally stable compounds. The sample is vaporized and separated in a capillary column based on boiling point and polarity. As components elute, they enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio (m/z), generating a unique mass spectrum or "fingerprint" for each compound. For quantification, the instrument can be operated in Selected Ion Monitoring (SIM) mode, where only specific ion fragments characteristic of this compound are monitored, providing exceptional sensitivity and selectivity.
-
Expertise & Experience in Method Selection: GC-MS is the method of choice when absolute certainty of analyte identity is required, particularly in complex reaction mixtures where unexpected byproducts may form. Its high sensitivity makes it invaluable for detecting and quantifying trace-level impurities alongside the main analyte. The indanone structure is well-suited for GC analysis.[4]
-
Trustworthiness & Limitations: The primary limitation is the requirement that the analyte be volatile and thermally stable. While this compound meets these criteria, some larger starting materials or byproducts may not. Derivatization can sometimes overcome this, but it adds complexity to the sample preparation.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a powerful primary analytical method that allows for the quantification of a substance without the need for an identical reference standard of the analyte.
-
Principle of Operation: qNMR determines the concentration of an analyte by comparing the integral of one of its ¹H NMR signals to the integral of a signal from a certified internal standard of known concentration.[5] Unlike chromatographic techniques, the signal response is directly proportional to the number of protons giving rise to the signal, independent of the molecule's structure.
-
Expertise & Experience in Method Selection: We turn to qNMR for its "universal" calibration and its non-destructive nature. It is exceptionally useful in early-stage development when a certified reference standard for this compound may not be available. Protons on carbons adjacent to the carbonyl group in ketones have characteristic chemical shifts, making signal selection straightforward.[6][7][8] The method is also forgiving of complex matrices, as long as a unique, well-resolved signal for the analyte can be identified.
-
Trustworthiness & Limitations: The accuracy of qNMR is critically dependent on the purity and accurate weighing of the internal standard.[5] Achieving sufficient signal resolution can be challenging in mixtures containing numerous components with overlapping signals. Furthermore, qNMR typically has lower sensitivity compared to chromatographic methods like HPLC or GC-MS.
Experimental Protocols & Method Validation
The following protocols are designed as self-validating systems, incorporating steps to ensure data integrity. All methods must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH).[9][10][11][12][13]
Workflow Visualization
The overall process for each analytical technique can be visualized as follows:
Caption: High-Performance Liquid Chromatography (HPLC) Workflow.
Caption: Gas Chromatography-Mass Spectrometry (GC-MS) Workflow.
Caption: Quantitative Nuclear Magnetic Resonance (qNMR) Workflow.
Protocol 1: Quantitative Analysis by HPLC-UV
-
Sample Preparation:
-
Causality: The goal is to create a clean, particle-free sample in a solvent compatible with the mobile phase, ensuring the analyte concentration is within the calibrated linear range.[14][15][16]
-
Step 1 (Quenching): At a defined time point, draw 100 µL of the reaction mixture and immediately quench it in 1.9 mL of a 50:50 acetonitrile:water solution. This stops the reaction and ensures the sample is representative of that specific time.
-
Step 2 (Dilution & Filtration): Vortex the quenched sample thoroughly. If necessary, perform further serial dilutions to bring the expected analyte concentration into the 1-100 µg/mL range.
-
Step 3 (Filtration): Filter the diluted sample through a 0.45 µm PTFE syringe filter into an HPLC vial.[15] This critical step prevents particulates from clogging the HPLC column and tubing, ensuring system robustness.[16]
-
-
Instrumentation and Conditions:
-
System: Agilent 1260 Infinity II or equivalent.
-
Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: A: Water with 0.1% Formic Acid; B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start at 40% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 40% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection: 254 nm.
-
-
Calibration:
-
Prepare a stock solution of this compound reference standard at 1 mg/mL in acetonitrile.
-
Perform serial dilutions to create calibration standards at a minimum of five concentration levels (e.g., 1, 5, 10, 50, 100 µg/mL).[11]
-
Inject each standard in triplicate and plot a calibration curve of peak area versus concentration. A correlation coefficient (r²) of >0.999 is required.
-
Protocol 2: Quantitative Analysis by GC-MS
-
Sample Preparation:
-
Causality: This procedure isolates the analyte from non-volatile salts and reagents and transfers it into a solvent suitable for GC injection.[4]
-
Step 1 (Quenching & Extraction): Draw 100 µL of the reaction mixture and quench in 1 mL of deionized water. Add 1 mL of ethyl acetate and vortex for 1 minute to extract the organic components.
-
Step 2 (Phase Separation): Centrifuge for 2 minutes to separate the layers. Carefully transfer the upper ethyl acetate layer to a clean vial.
-
Step 3 (Drying & Dilution): Pass the ethyl acetate extract through a small plug of anhydrous sodium sulfate to remove residual water. Dilute the extract as needed with ethyl acetate to fall within the calibration range and transfer to a GC vial.
-
-
Instrumentation and Conditions:
-
System: Agilent 8890 GC with 5977B MSD or equivalent.
-
Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm.
-
Carrier Gas: Helium at 1.2 mL/min constant flow.
-
Inlet Temperature: 250 °C, Split mode (20:1).
-
Oven Program: Hold at 80 °C for 1 minute, ramp at 15 °C/min to 280 °C, hold for 5 minutes.
-
MSD Transfer Line: 280 °C.
-
MS Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for this compound (e.g., m/z 146, 118, 90 - requires initial scan analysis to determine).
-
-
Calibration:
-
Prepare a stock solution and subsequent calibration standards of the reference standard in ethyl acetate.
-
Construct a calibration curve by plotting the integrated peak area of the primary quantifier ion against concentration.
-
Protocol 3: Quantitative Analysis by qNMR
-
Sample Preparation:
-
Causality: This protocol relies on the precise weighing of both the sample and a high-purity internal standard to ensure an accurate molar ratio calculation.[5]
-
Step 1 (Standard Preparation): Accurately weigh ~10 mg of a certified internal standard (e.g., maleic acid) into a vial.
-
Step 2 (Sample Addition): Accurately weigh ~20 mg of the reaction mixture into the same vial. The exact mass is critical.
-
Step 3 (Dissolution): Add ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) to completely dissolve both the sample and the standard.
-
Step 4 (Transfer): Transfer the solution to a high-precision NMR tube.
-
-
Instrumentation and Parameters:
-
System: Bruker Avance III 400 MHz spectrometer or equivalent.
-
Solvent: DMSO-d₆.
-
Experiment: Standard ¹H 1D experiment.
-
Relaxation Delay (D1): Set to at least 5 times the longest T₁ of the signals being integrated (typically 30-60 seconds for accurate quantification). This is the most critical parameter to ensure full signal relaxation.
-
Pulse Angle: 90°.
-
Number of Scans: 16-64 (to achieve a signal-to-noise ratio >150:1 for the signals of interest).
-
-
Data Processing & Calculation:
-
Carefully phase and baseline-correct the spectrum.
-
Integrate a well-resolved, unique signal for this compound and a signal for the internal standard.
-
Calculate the concentration using the standard qNMR equation, accounting for molecular weights, sample masses, and the number of protons for each integrated signal.
-
Performance Comparison: Quantitative Data Summary
The performance of these methods must be rigorously evaluated. The table below provides a summary of expected performance characteristics based on a typical method validation study, adhering to ICH Q2(R2) guidelines.[9][12][13]
| Parameter | HPLC-UV | GC-MS (SIM Mode) | qNMR | Causality / Rationale |
| Specificity | High (Chromatographic) | Very High (Mass-based) | High (Chemical Shift) | GC-MS is superior due to mass fragmentation, confirming identity. HPLC relies on retention time, qNMR on unique proton environments. |
| Linearity (r²) | > 0.999 | > 0.998 | > 0.999 | All methods show excellent linearity when properly calibrated. |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | 98.5 - 101.5% | qNMR can be the most accurate as a primary method, assuming a pure internal standard. |
| Precision (%RSD) | < 1.0% | < 2.0% | < 1.5% | The automated nature of HPLC injection and integration typically yields the highest precision. |
| Limit of Quantitation (LOQ) | ~0.5 µg/mL | ~0.05 µg/mL | ~50 µg/mL | The selectivity of SIM mode in GC-MS provides the best sensitivity for trace analysis. |
| Analysis Time (per sample) | ~15 min | ~20 min | ~10 min (acquisition) | While qNMR acquisition is fast, the D1 delay increases time. HPLC offers the best balance for high-throughput screening. |
| Reference Standard Required? | Yes (Analyte) | Yes (Analyte) | Yes (Internal Std only) | qNMR's key advantage is not requiring a certified standard of the analyte itself. |
Conclusion and Recommendations
There is no single "best" method for the quantitative analysis of this compound; the optimal choice is contingent upon the specific analytical objective.
-
For routine process monitoring, reaction kinetics, and high-throughput analysis, HPLC-UV is the recommended method. Its combination of high precision, robustness, and speed makes it exceptionally well-suited for generating reliable data in a production or late-stage development environment.
-
When definitive identification of byproducts and quantification of trace-level impurities is critical, GC-MS is the authoritative choice. Its specificity is unmatched, providing an essential layer of confidence during process development and troubleshooting.
-
For early-stage research, rapid quantification without an analyte-specific standard, or for orthogonal verification of chromatographic results, qNMR is an invaluable tool. Its fundamental principle as a primary ratio method provides a powerful way to obtain accurate concentration data with minimal method development.
By understanding the fundamental principles, strengths, and practical execution of each technique, researchers can select the most appropriate tool to generate accurate, reliable, and defensible quantitative data, ultimately accelerating the drug development process.
References
-
Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency URL: [Link]
-
Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbiopharma URL: [Link]
-
Title: ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1) Source: International Council for Harmonisation URL: [Link]
-
Title: ICH and FDA Guidelines for Analytical Method Validation Source: Lab Manager URL: [Link]
-
Title: Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation URL: [Link]
-
Title: HPLC Sample Preparation Source: Organomation URL: [Link]
-
Title: How to Prepare a Sample for HPLC Analysis Source: Greyhound Chromatography URL: [Link]
-
Title: Sample Preparation for HPLC Analysis: Step Guides and Common Techniques Source: Drawell URL: [Link]
-
Title: Spectroscopy Tutorial: Ketones Source: University of Calgary URL: [Link]
-
Title: Sample Preparation for HPLC Source: YouTube (Thermo Fisher Scientific) URL: [Link]
-
Title: Ketones | OpenOChem Learn Source: OpenOChem Learn URL: [Link]
-
Title: Spectroscopy of Aldehydes and Ketones Source: Chemistry LibreTexts URL: [Link]
-
Title: Sample Pretreatment for HPLC Source: Nacalai Tesque, Inc. URL: [Link]
-
Title: Synthesis of 1-indanones with a broad range of biological activity Source: ResearchGate URL: [Link]
-
Title: Quantitative NMR Spectroscopy Source: University of Oxford URL: [Link]
-
Title: Facile syntheses of 4-hydroxy-7-methyl-1-indanone, isolated from cyanobacterium Nostoc commune Source: ResearchGate URL: [Link]
-
Title: Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone Source: Organic Syntheses URL: [Link]
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Title: A Green Chemistry Approach for the Synthesis of Indanones as Fixed Ring Chalcone Analogues Source: Preprints.org URL: [Link]
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Title: Analysis by GC-MS of an Aza-Michael Reaction Catalyzed by CALB on an Orbital Shaker and under Microwave Irradiation Source: Global Journals URL: [Link]
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Title: Synthesis of 1-indanones with a broad range of biological activity Source: National Institutes of Health (PMC) URL: [Link]
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Title: HPLC Method for Mitragynine and 7-Hydroxymitragynine Determination in Mitragyna speciosa Source: CABI Digital Library URL: [Link]
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A Comparative Guide to the Synthesis and Mechanistic Validation of 7-Methyl-1-indanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of synthetic routes for 7-methyl-1-indanone, a valuable building block in medicinal chemistry and materials science. By delving into the mechanistic underpinnings of these syntheses and providing detailed protocols for validation, this document serves as a comprehensive resource for researchers seeking to produce and verify this important compound.
Introduction: The Significance of the Indanone Scaffold
The 1-indanone framework, a fused bicyclic system composed of a benzene and a cyclopentanone ring, is a privileged structure in drug discovery.[1] Its rigid conformation and synthetic tractability make it a common core in a variety of biologically active molecules. This compound, in particular, serves as a crucial intermediate in the synthesis of various therapeutic agents. This guide will explore two distinct and mechanistically informative pathways to this target molecule, offering a comparative analysis of their advantages and challenges.
Synthetic Strategies: A Tale of Two Reactions
The synthesis of this compound can be approached from several angles, each with its own set of merits. Here, we compare a classical intramolecular Friedel-Crafts acylation with a more convergent Diels-Alder cycloaddition approach.
Route 1: Intramolecular Friedel-Crafts Acylation of 3-(m-Tolyl)propanoic Acid
This is a robust and widely employed method for the construction of the 1-indanone core.[2] The reaction proceeds via an electrophilic aromatic substitution where a tethered acyl group cyclizes onto the aromatic ring, typically promoted by a strong acid.
Mechanism: The reaction is initiated by the activation of the carboxylic acid of 3-(m-tolyl)propanoic acid with a Lewis acid (e.g., AlCl₃) or a Brønsted acid (e.g., polyphosphoric acid) to form a highly electrophilic acylium ion. This intermediate is then attacked by the electron-rich aromatic ring in an intramolecular fashion. Subsequent deprotonation restores aromaticity, yielding the this compound product. The methyl group on the aromatic ring directs the cyclization to the ortho and para positions. Due to steric hindrance at the position between the methyl group and the propanoic acid chain, cyclization preferentially occurs at the less hindered ortho position, leading to the desired this compound.
Experimental Workflow:
Figure 1: Workflow for the synthesis of this compound via Friedel-Crafts acylation.
Detailed Protocol:
Part A: Synthesis of 3-(m-Tolyl)propanoic Acid
-
Friedel-Crafts Acylation: To a stirred suspension of anhydrous aluminum chloride (0.8 mol) in nitrobenzene (250 mL) at 0-5°C, a solution of m-xylene (0.5 mol) and succinic anhydride (0.5 mol) in nitrobenzene (100 mL) is added dropwise. The mixture is stirred at room temperature for 24 hours.
-
Work-up: The reaction mixture is poured onto a mixture of crushed ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with ether. The combined organic extracts are washed with water and dried over anhydrous sodium sulfate.
-
Clemmensen Reduction: The crude 3-(3-methylbenzoyl)propanoic acid is refluxed with amalgamated zinc (150 g) and concentrated hydrochloric acid (300 mL) for 24 hours.
-
Isolation: After cooling, the solid product is collected by filtration, washed with water, and recrystallized from ethanol to yield 3-(m-tolyl)propanoic acid.
Part B: Intramolecular Friedel-Crafts Cyclization
-
Acid Chloride Formation: 3-(m-Tolyl)propanoic acid (0.1 mol) is refluxed with thionyl chloride (0.12 mol) for 1 hour. Excess thionyl chloride is removed by distillation under reduced pressure.
-
Cyclization: The crude acid chloride is dissolved in anhydrous carbon disulfide (100 mL) and cooled to 0°C. Anhydrous aluminum chloride (0.11 mol) is added portion-wise. The mixture is stirred at room temperature for 3 hours and then refluxed for 1 hour.
-
Work-up and Purification: The reaction mixture is poured onto ice and hydrochloric acid. The organic layer is separated, washed with sodium bicarbonate solution and water, and dried. The solvent is evaporated, and the residue is purified by column chromatography on silica gel (hexane/ethyl acetate gradient) to afford this compound.
Route 2: Diels-Alder Cycloaddition and Aromatization
This approach offers a convergent synthesis where the six-membered ring of the indanone is constructed in a [4+2] cycloaddition reaction.
Mechanism: The Diels-Alder reaction is a concerted pericyclic reaction between a conjugated diene and a dienophile.[3] For the synthesis of a this compound precursor, isoprene (the diene) reacts with methyl vinyl ketone (the dienophile). The methyl group on isoprene directs the regioselectivity of the cycloaddition. The subsequent step involves aromatization of the newly formed cyclohexene ring, which can be achieved through dehydrogenation using a catalyst such as palladium on carbon (Pd/C).
Experimental Workflow:
Figure 2: Workflow for the synthesis of this compound via a Diels-Alder approach.
Detailed Protocol:
-
Diels-Alder Reaction: Isoprene (1.2 equiv) and methyl vinyl ketone (1.0 equiv) are heated in a sealed tube at 150°C for 12 hours. Alternatively, the reaction can be catalyzed by a Lewis acid such as aluminum chloride at a lower temperature.
-
Purification of Adduct: The reaction mixture is cooled, and the excess isoprene is evaporated. The resulting adduct, 4-methyl-4-acetylcyclohexene, is purified by vacuum distillation.
-
Aromatization: The purified adduct is heated with 10% palladium on carbon (0.1 equiv by weight) in a high-boiling solvent such as p-cymene at reflux for 24 hours.
-
Work-up and Purification: The reaction mixture is cooled and filtered to remove the catalyst. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to yield this compound.
Performance Comparison
| Parameter | Friedel-Crafts Acylation | Diels-Alder Cycloaddition |
| Starting Materials | Readily available (m-xylene, succinic anhydride) | Commercially available (isoprene, methyl vinyl ketone) |
| Number of Steps | Typically 2-3 steps | 2 steps |
| Reagent Toxicity | Uses corrosive reagents (AlCl₃, SOCl₂) and hazardous solvents | Can be performed under neat conditions or with less hazardous catalysts |
| Scalability | Well-established for large-scale synthesis | Can be challenging to scale up due to the use of a sealed tube for the cycloaddition |
| Control of Regioselectivity | Generally good, directed by the methyl group | Good, but can sometimes lead to a mixture of regioisomers |
| Overall Yield | Moderate to good | Moderate |
Validation of this compound
Rigorous analytical validation is crucial to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic techniques is employed for this purpose.
Spectroscopic Data
| Technique | Expected Data for this compound |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.45 (d, J=7.6 Hz, 1H), 7.25 (t, J=7.6 Hz, 1H), 7.10 (d, J=7.6 Hz, 1H), 3.05 (t, J=6.0 Hz, 2H), 2.70 (t, J=6.0 Hz, 2H), 2.50 (s, 3H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 207.5 (C=O), 153.0 (C), 138.0 (C), 135.0 (CH), 130.0 (C), 126.5 (CH), 124.0 (CH), 36.5 (CH₂), 26.0 (CH₂), 18.0 (CH₃) |
| IR (KBr) | ν_max_ 1705 cm⁻¹ (C=O stretch, aromatic ketone), 2920 cm⁻¹ (C-H stretch, aliphatic), 1600 cm⁻¹ (C=C stretch, aromatic) |
| Mass Spectrometry (EI) | m/z 146 (M⁺), 118 (M⁺ - CO), 117 (M⁺ - CHO)[4] |
Experimental Protocols for Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR: Acquire the spectrum on a 400 MHz or higher spectrometer. Typical parameters include a 30° pulse width, a 2-second acquisition time, and a 1-second relaxation delay.
-
¹³C NMR: Acquire the spectrum on a 100 MHz or higher spectrometer using a proton-decoupled pulse sequence.
-
-
Infrared (IR) Spectroscopy:
-
Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide.
-
Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹.
-
-
Mass Spectrometry (MS):
-
Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization: Use Electron Ionization (EI) at 70 eV.
-
Data Acquisition: Record the mass-to-charge ratio (m/z) of the molecular ion and fragment ions.
-
Conclusion
Both the intramolecular Friedel-Crafts acylation and the Diels-Alder cycloaddition represent viable and mechanistically insightful routes to this compound. The Friedel-Crafts approach is a more traditional and often higher-yielding method, particularly for larger-scale preparations. However, it employs harsher reagents. The Diels-Alder pathway offers a more convergent and potentially greener alternative, though it may require more optimization to achieve high yields. The choice of synthetic route will ultimately depend on the specific requirements of the researcher, including scale, available reagents, and desired level of mechanistic exploration. Regardless of the chosen path, the validation protocols outlined in this guide provide a robust framework for ensuring the identity and purity of the final product.
References
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Organic Chemistry Portal. Indanone Synthesis. [Link]
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Wikipedia. Diels–Alder reaction. [Link]
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PubChem. 7-methyl-2,3-dihydro-1H-inden-1-one. [Link]
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-
Master Organic Chemistry. The Intramolecular Friedel-Crafts Reaction. [Link]
-
PubChem. 7-methyl-2,3-dihydro-1H-inden-1-one. [Link]
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A Comparative Guide to the Synthesis of 7-Methyl-1-indanone: Benchmarking Efficiency and Practicality
This guide provides an in-depth comparison of prevalent and innovative synthesis protocols for 7-Methyl-1-indanone, a crucial intermediate in the development of various pharmaceuticals and functional materials. Designed for researchers, chemists, and drug development professionals, this document moves beyond simple procedural lists to offer a critical evaluation of each method's efficiency, scalability, and adherence to modern green chemistry principles. The insights herein are grounded in established chemical literature and aim to empower scientists to make informed decisions when selecting a synthetic route.
Introduction: The Significance of the Indanone Scaffold
The 1-indanone framework, a bicyclic structure featuring a fused benzene and cyclopentanone ring, is a privileged scaffold in medicinal chemistry and materials science.[1][2] Its rigid conformation and versatile functional handles make it a cornerstone for constructing more complex molecules. Specifically, this compound serves as a key building block, and the efficiency of its synthesis directly impacts the overall cost and timeline of research and development projects. This guide will dissect and benchmark the most common pathways to this valuable molecule.
Overview of Primary Synthetic Strategies
The synthesis of 1-indanones, including the 7-methyl derivative, is dominated by intramolecular cyclization reactions. However, the choice of starting material, catalyst, and reaction conditions leads to significant variations in yield, purity, and environmental impact. We will compare four major strategies: traditional Friedel-Crafts acylation, the Meldrum's acid variant, Nazarov cyclization, and modern catalytic approaches.
Caption: Workflow: Major Synthetic Pathways to 1-Indanones
Protocol Comparison: A Data-Driven Analysis
The selection of a synthetic protocol is a multi-factorial decision. The following table summarizes key performance indicators for the most prominent methods, allowing for an objective comparison based on reported experimental data.
| Protocol | Starting Material | Key Reagents & Conditions | Reported Yield (%) | Advantages | Disadvantages |
| Classic Friedel-Crafts | 3-(m-tolyl)propanoic acid | Polyphosphoric acid (PPA) or H₂SO₄, heat.[3] | 60–90% | High-yielding, uses common reagents. | Requires stoichiometric amounts of corrosive acids, harsh conditions, difficult workup.[4][5] |
| Friedel-Crafts (Acid Chloride) | 3-(m-tolyl)propionyl chloride | AlCl₃ (Lewis Acid), inert solvent.[6][7] | Good to High | Well-established, reliable for many substrates. | Requires conversion to acid chloride, stoichiometric and moisture-sensitive Lewis acid.[8] |
| Meldrum's Acid Variant | Benzyl Meldrum's acid derivative | Catalytic Lewis Acid (e.g., Sc(OTf)₃, TMSOTf), nitromethane, heat.[3][4] | ~88% (for analogue) | Overcomes issues of classic FC, catalytic, milder conditions, allows for easy α-substitution.[4] | Requires preparation of the Meldrum's acid derivative. |
| Nazarov Cyclization | Substituted Chalcone | Trifluoroacetic acid (TFA), heat or microwave.[9] | ~72% | Effective for specific chalcone precursors, can be rapid with microwave assistance. | Limited substrate scope, requires strong acid, not always atom-economical. |
| Green Hydroacylation | 2-Vinylbenzaldehyde derivative | L-proline, heat.[10] | Good to Excellent | Metal-free, uses an environmentally benign catalyst, high atom economy. | Substrate-specific (requires ortho-vinyl aldehyde precursor). |
Mechanistic Insights & Experimental Rationale
Understanding the "why" behind a protocol is as critical as the "how." This section delves into the mechanisms that govern these transformations, providing the expert grounding necessary for troubleshooting and optimization.
The Cornerstone: Intramolecular Friedel-Crafts Acylation
This is the most powerful and widely used strategy for constructing the indanone core.[4][7] The reaction's success hinges on the generation of a highly electrophilic acylium ion, which then undergoes an intramolecular electrophilic aromatic substitution to form the five-membered ring.
-
Causality: The choice of acid is critical. Strong Brønsted acids like polyphosphoric acid (PPA) or Lewis acids like AlCl₃ are required to activate the carboxylic acid or its derivative (e.g., acid chloride) to form the acylium ion.[7] The aromatic ring must be sufficiently nucleophilic to be attacked by this electrophile. For this compound, the cyclization of 3-(m-tolyl)propanoic acid proceeds with high regioselectivity due to the ortho- and para-directing nature of the methyl group, favoring attack at the position ortho to the alkyl chain.
Caption: Mechanism: Intramolecular Friedel-Crafts Acylation
The Modern Alternative: The Meldrum's Acid Approach
Traditional Friedel-Crafts reactions often suffer from harsh conditions and problematic waste streams. The use of Meldrum's acid derivatives provides a more elegant solution.
-
Causality: Benzyl Meldrum's acids are effective acylating agents that can be cyclized under catalytic conditions.[3][4] This method avoids the need to prepare highly reactive acid chlorides and circumvents the use of stoichiometric amounts of strong acids, thereby simplifying product isolation and improving functional group compatibility.[4] Furthermore, this pathway provides an expedient entry into 2-substituted 1-indanones, as the Meldrum's acid derivative is easily functionalized at the alpha position before cyclization.[4]
Detailed Experimental Protocols
A protocol's value lies in its reproducibility. The following are detailed, step-by-step methodologies for two key approaches.
Protocol 1: Classic Synthesis via Polyphosphoric Acid (PPA)
This protocol is adapted from general procedures for the cyclization of arylpropionic acids.[3]
-
Preparation: Place 3-(m-tolyl)propanoic acid (1.0 eq) into a round-bottom flask equipped with a mechanical stirrer and a heating mantle.
-
Reaction: Add polyphosphoric acid (PPA) (approx. 10x the weight of the carboxylic acid) to the flask. Heat the mixture with vigorous stirring to 80-90°C.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Workup: Allow the reaction mixture to cool to approximately 60°C and then carefully pour it onto crushed ice with stirring. This will hydrolyze the PPA and precipitate the crude product.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Purification: Combine the organic layers, wash with a saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. The crude this compound can be further purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).
-
Trustworthiness: The self-validating nature of this protocol relies on rigorous purification and characterization. The final product's identity and purity must be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry to ensure the absence of isomeric impurities or starting material.
Protocol 2: Synthesis via Meldrum's Acid Derivative
This protocol is based on the methodology developed for substituted indanones.[4]
-
Precursor Synthesis: Prepare the requisite 5-(3-methylbenzyl)-2,2-dimethyl-1,3-dioxane-4,6-dione from m-methylbenzaldehyde and Meldrum's acid.
-
Cyclization: Dissolve the Meldrum's acid derivative (1.0 eq) in a suitable solvent such as nitromethane.[4]
-
Catalysis: Add a catalytic amount of a Lewis acid, such as Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (e.g., 0.1 eq), to the solution at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction: Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Quenching & Workup: Upon completion, cool the mixture to room temperature and quench by adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction & Purification: Extract the product with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. After solvent removal, purify the resulting crude product via flash column chromatography on silica gel to yield pure this compound.
-
Trustworthiness: This catalytic method often results in a cleaner reaction profile. However, chromatographic purification is essential to remove residual catalyst and any minor byproducts. Full spectroscopic characterization (NMR, IR, MS) is mandatory for validation.
Conclusion and Recommendations
The synthesis of this compound can be approached through several effective protocols, each with distinct advantages and drawbacks.
-
For large-scale, cost-effective synthesis where environmental considerations are secondary, the traditional PPA-mediated Friedel-Crafts acylation of 3-(m-tolyl)propanoic acid remains a viable, high-yielding option. Its primary limitations are the harsh conditions and difficult workup.
-
For research-scale synthesis requiring higher purity, milder conditions, and functional group tolerance , the Meldrum's acid variant is superior. It offers a more controlled and often cleaner route, justifying the extra step to prepare the precursor.
-
Researchers focused on green chemistry should consider developing pathways based on modern catalytic methods, such as the intramolecular hydroacylation of specialized precursors.[10] While the starting materials may be less common, these routes minimize waste and avoid hazardous reagents.
Ultimately, the optimal protocol depends on the specific project goals, including scale, budget, available equipment, and commitment to sustainable chemical practices.
References
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Popadyuk, I. I., et al. (2019). Synthesis of 1-indanones with a broad range of biological activity. RUDN Journal of Chemistry, 27(4), 334-365. [Link]
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Kulkarni, M. G., et al. (2007). Facile syntheses of 4-hydroxy-7-methyl-1-indanone, isolated from cyanobacterium Nostoc commune. Indian Journal of Chemistry - Section B, 46B(8), 1349-1352. [Link]
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Dakota Chemical. (n.d.). The Chemistry Behind 7-Bromo-2-methyl-1-indanone: Synthesis and Applications. Dakota Chemical Website. [Link]
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Lou, T., et al. (2010). Catalytic Intramolecular Friedel-Crafts Reaction of Benzyl Meldrum's Acid Derivatives: Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. Organic Syntheses, 87, 273. [Link]
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Beilstein Journals. (n.d.). Search Results for Friedel-Crafts acylation. Beilstein Journal of Organic Chemistry. [Link]
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Organic Chemistry Portal. (n.d.). Indanone synthesis. Organic Chemistry Portal. [Link]
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Kumar, A., et al. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks. RSC Advances, 12(51), 33235-33256. [Link]
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Ullah, I., et al. (2021). A Green Chemistry Approach for the Synthesis of Indanones as Fixed Ring Chalcone Analogues. Preprints.org. [Link]
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Honda, T., et al. (2015). A Convenient Synthesis of 7-Halo-1-indanones and 8-Halo-1-tetralones. Journal of Organic Chemistry, 80(15), 7851-7856. [Link]
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Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Organic Chemistry Portal. [Link]
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Wang, C., et al. (2018). A metal-free method for the facile synthesis of indanones via the intramolecular hydroacylation of 2-vinylbenzaldehyde. Green Chemistry, 20(13), 2946-2950. [Link]
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PrepChem. (n.d.). Synthesis of indanone. PrepChem.com. [Link]
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Tran, P. H., et al. (2014). An Efficient and Green Synthesis of 1-Indanone and 1-Tetralone via Intramolecular Friedel-Crafts Acylation Reaction. Letters in Organic Chemistry, 11(3), 205-209. [Link]
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Xiao, J., et al. (2007). Direct Synthesis of 1-Indanones via Pd-Catalyzed Olefination and Ethylene Glycol-Promoted Aldol-Type Annulation Cascade. Organic Letters, 9(20), 3865-3868. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 7-Methyl-1-indanone
For researchers, scientists, and professionals in drug development, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. The proper handling and disposal of specialized chemical reagents like 7-Methyl-1-indanone are not merely procedural formalities but cornerstones of responsible research and development. This guide provides an in-depth, scientifically grounded protocol for the safe disposal of this compound, ensuring the protection of laboratory personnel and the environment.
The causality behind stringent disposal protocols for a compound like this compound stems from its inherent chemical properties and associated hazards. As a ketone derivative, it requires careful management to mitigate risks such as reactivity, toxicity, and potential environmental contamination. This guide is structured to provide a self-validating system of protocols, grounded in authoritative sources, to ensure your disposal procedures are both compliant and scientifically sound.
Hazard Identification and Risk Assessment
Before initiating any disposal procedure, a thorough understanding of the hazards associated with this compound is paramount. While a specific Safety Data Sheet (SDS) for this compound was not located, data for closely related indanone compounds provide critical safety information. For instance, a representative SDS for a similar indanone derivative indicates the following GHS hazard classifications:
-
Acute Toxicity, Oral (Category 3): Toxic if swallowed.[1]
-
Skin Irritation (Category 2): Causes skin irritation.[1]
-
Eye Irritation (Category 2A): Causes serious eye irritation.[1]
-
Skin Sensitization (Category 1): May cause an allergic skin reaction.[1]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[1]
Given these hazards, all waste containing this compound must be treated as hazardous waste.
Personal Protective Equipment (PPE) and Safety Measures
Adherence to proper PPE protocols is the first line of defense against chemical exposure. The selection of PPE should be based on a risk assessment of the procedures to be performed.
| Personal Protective Equipment (PPE) | Specifications and Rationale |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber) must be inspected before use. Use proper glove removal technique to avoid skin contact.[1] |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles are mandatory to prevent splashes to the eyes. |
| Skin and Body Protection | A lab coat or chemically resistant apron should be worn to protect against skin exposure. For larger quantities or in case of a spill, additional protective clothing may be necessary. |
| Respiratory Protection | Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. If a fume hood is not available and there is a risk of inhalation, a NIOSH-approved respirator may be required. |
Waste Segregation and Container Management
Proper segregation and containment of chemical waste are critical to prevent dangerous reactions and ensure compliant disposal.
Waste Segregation:
-
Do not mix this compound waste with other waste streams unless compatibility has been confirmed.
-
Keep it segregated from incompatible materials, such as strong oxidizing agents, strong acids, and strong bases.
Container Selection and Labeling:
-
Use a designated, leak-proof, and chemically compatible container for collecting this compound waste. The original container can be used if it is in good condition.
-
The container must be clearly labeled with the words "Hazardous Waste " and the full chemical name, "This compound ".
-
Include the approximate concentration or percentage of the chemical in the waste mixture.
-
Keep the container securely closed at all times, except when adding waste.
Disposal Procedures
The guiding principle for the disposal of this compound is that it must be managed as hazardous waste in accordance with federal, state, and local regulations. The U.S. Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).
Disposal of Unused or Waste this compound:
-
Characterize the Waste: The first step in hazardous waste management is to determine if the waste is hazardous. Based on the toxicological data of similar compounds, this compound is presumed to be a hazardous waste.
-
Accumulate in a Satellite Accumulation Area (SAA): Laboratories can accumulate up to 55 gallons of hazardous waste in an SAA, which must be at or near the point of generation and under the control of the operator.
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.
-
Manifesting: For transportation off-site, the waste must be accompanied by a hazardous waste manifest, which tracks the waste from generation to its final disposal.
Disposal of Contaminated Materials:
-
Personal Protective Equipment (PPE): Contaminated gloves, lab coats, and other disposable PPE should be collected in a designated hazardous waste container.
-
Glassware and Equipment: Glassware and other equipment contaminated with this compound should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as hazardous waste. After thorough cleaning, the glassware can be reused or disposed of as non-hazardous waste, depending on institutional policies.
-
Spill Debris: Any materials used to clean up a spill of this compound (e.g., absorbent pads, contaminated soil) must be placed in a sealed, labeled hazardous waste container for disposal.
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is crucial.
-
Evacuate and Alert: Evacuate the immediate area and alert nearby personnel.
-
Control the Source: If it is safe to do so, stop the source of the spill.
-
Contain the Spill: Use absorbent pads or other suitable materials to contain the spill and prevent it from spreading or entering drains.
-
Clean Up: Wearing appropriate PPE, carefully collect the spilled material and any contaminated debris. Place all materials in a sealed container labeled as hazardous waste.
-
Decontaminate: Decontaminate the spill area with a suitable cleaning agent.
-
Report: Report the spill to your EHS department.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
References
-
OSHA Hazard Communication Standard. Occupational Safety and Health Administration. [Link]
-
Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency. [Link]
-
Hazardous Waste. U.S. Environmental Protection Agency. [Link]
-
Hazardous Waste Operations and Emergency Response (HAZWOPER). Occupational Safety and Health Administration. [Link]
Sources
A Comprehensive Guide to Personal Protective Equipment for Handling 7-Methyl-1-indanone
As researchers and scientists in the dynamic field of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities like 7-Methyl-1-indanone, a ketone derivative, necessitates a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide provides essential, immediate safety and logistical information, focusing on the appropriate selection and use of Personal Protective Equipment (PPE), as well as operational and disposal plans to ensure a safe laboratory environment.
Understanding the Hazards: A Proactive Approach to Safety
Core Principles of Protection: Selecting the Right PPE
The selection of PPE is not a one-size-fits-all approach; it is a critical decision based on a thorough hazard assessment of the specific chemical and procedure.[5] The following table summarizes the recommended PPE for handling this compound, based on the known hazards of similar ketone compounds.
| Body Part | Recommended PPE | Rationale and Key Considerations |
| Hands | Butyl or PVA gloves | Ketones can degrade common laboratory gloves like nitrile and latex. Butyl rubber and Polyvinyl Alcohol (PVA) gloves offer superior resistance to ketones and other organic solvents.[6][7][8] Always inspect gloves for any signs of degradation or perforation before use.[9][10] |
| Eyes | Chemical safety goggles or a face shield | Protects against splashes and airborne particles. Standard safety glasses do not provide adequate protection from chemical splashes. OSHA requires appropriate eye or face protection when exposed to liquid chemicals.[4][11] |
| Body | Laboratory coat | A flame-resistant lab coat worn over personal clothing provides a barrier against spills and splashes.[12] |
| Respiratory | Use in a well-ventilated area or with a chemical fume hood | For handling small quantities, working in a well-ventilated area may be sufficient. For larger quantities or when there is a risk of aerosolization, a chemical fume hood is essential to minimize inhalation exposure.[1][12] |
Visualizing PPE Selection: A Step-by-Step Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling this compound.
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a standardized operational procedure is paramount to minimizing risk. Before beginning any work, ensure you have reviewed the Safety Data Sheet for a similar compound and understand the potential hazards.[13]
Preparation:
-
Designate a Workspace: All work with this compound should be conducted in a designated area, preferably within a chemical fume hood.
-
Assemble Materials: Gather all necessary equipment, including the chemical, solvents, glassware, and waste containers, before donning PPE.
-
Don PPE: Put on all required PPE as outlined in the table and workflow diagram above.
Handling:
-
Dispensing: Carefully dispense the required amount of this compound, avoiding the generation of dust or aerosols.
-
Reactions: If the compound is to be used in a reaction, ensure the apparatus is properly assembled and secured within the fume hood.
-
Avoid Contact: At all times, avoid direct contact with the chemical. Use appropriate tools (spatulas, forceps) for handling.
Post-Handling:
-
Decontamination: Clean any contaminated surfaces with an appropriate solvent and wipe down the work area.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination (gloves first, then goggles, then lab coat).
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[9][10]
Disposal Plan: Responsible Chemical Waste Management
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
Waste Segregation:
-
Solid Waste: Unused this compound and any grossly contaminated disposable items (e.g., weigh boats, contaminated paper towels) should be placed in a designated, labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a labeled, sealed hazardous waste container. Do not mix with incompatible waste streams.
-
Sharps: Any contaminated sharps (needles, razor blades) must be disposed of in a designated sharps container.
Container Management:
-
All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name of the contents.
-
Keep waste containers closed except when adding waste.
-
Store waste containers in a designated, secondary containment area away from general laboratory traffic.
Disposal Procedures:
-
Follow your institution's specific procedures for hazardous waste pickup and disposal. Never dispose of chemical waste down the drain or in the regular trash.[9]
By integrating these safety protocols into your daily laboratory practices, you contribute to a culture of safety that protects not only yourself but also your colleagues and the environment.
References
- Guardian Butyl Smooth Gloves. (n.d.). DQE.
- PVA Ketochem Acetone-Ketone & Solvent Protection Chemical Gauntlets. (n.d.). GlovesnStuff.
- Polyco Ketochem Lightweight Ketone Chemical Resistant Gloves KETO. (n.d.). Safety Gloves.
- Ketodex ‐ Ketone Resistant Chemical Gauntlet. (n.d.). Personal Protective Solutions.
- Gloves, Butyl Rubber. (n.d.). Flinn Scientific.
- Chemical Safety in Research and Teaching. (n.d.). New Mexico State University.
- Laboratory Safety and Chemical Hygiene Plan. (n.d.). Research Safety.
- Safety Data Sheet - 1-Indanone. (2022, March 26). Sigma-Aldrich.
- Safety Data Sheet - 664073. (2025, September 22). Sigma-Aldrich.
- Chemicals and Hazardous Materials. (n.d.). Harvard Environmental Health and Safety.
- Laboratory Safety Guidance. (n.d.). Occupational Safety and Health Administration.
- 5,6-Dimethyl-1-indanone Safety Data Sheet. (2023, July 7). CymitQuimica.
- Chemical Safety Guide, 5th Ed. (n.d.). ORS.
- Material Safety Data Sheet - 1-Indanone, 99+%. (n.d.). Cole-Parmer.
- 6-Methyl-1-indanone Safety Data Sheet. (2024, April 1). Thermo Fisher Scientific Chemicals, Inc.
- 1-Indanone Safety Data Sheet. (n.d.). Fisher Scientific.
- 1-Indanone Safety Data Sheet. (2015, February 10). Acros Organics.
Sources
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. westliberty.edu [westliberty.edu]
- 3. Laboratory Safety and Chemical Hygiene Plan: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 4. osha.gov [osha.gov]
- 5. ors.od.nih.gov [ors.od.nih.gov]
- 6. shop.dqeready.com [shop.dqeready.com]
- 7. glovesnstuff.com [glovesnstuff.com]
- 8. Gloves, Butyl Rubber | Flinn Scientific [flinnsci.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. fishersci.com [fishersci.com]
- 12. static.cymitquimica.com [static.cymitquimica.com]
- 13. Chemicals and Hazardous Materials | Harvard Environmental Health and Safety [ehs.harvard.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
